2,7-Dichloro-8-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUNDFOALTTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682423 | |
| Record name | 2,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-97-2 | |
| Record name | 2,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,7-dichloro-8-methylquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. Halogenated quinolines serve as crucial scaffolds for the development of novel therapeutic agents and functional materials.[1] This document outlines a robust, multi-step synthetic route commencing from a commercially available substituted aniline. The proposed pathway is grounded in well-established named reactions, including a strategic cyclization to form the quinoline core, followed by a targeted chlorination. Each section provides in-depth mechanistic insights, detailed experimental protocols, and critical analysis of the reaction parameters, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis and future exploration.
Introduction and Strategic Overview
The quinoline ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] The introduction of halogen atoms and alkyl groups onto the quinoline core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a versatile building block where the chlorine atoms at the 2 and 7 positions offer distinct opportunities for further functionalization via nucleophilic substitution or cross-coupling reactions.
This guide details a logical and efficient synthetic strategy based on a retrosynthetic analysis of the target molecule. The core principle involves constructing a 7-chloro-8-methyl-substituted quinolin-2-one intermediate, which is then converted to the final dichlorinated product. This approach offers high regiochemical control and is based on reliable and scalable chemical transformations.
Retrosynthetic Analysis
A retrosynthetic breakdown of this compound suggests a practical pathway. The C2-chloro group can be installed via chlorination of a corresponding quinolin-2(1H)-one precursor. This key intermediate, 7-chloro-8-methylquinolin-2(1H)-one , can be formed through the cyclization of an acyclic precursor derived from 3-chloro-2-methylaniline . This strategy leverages a common and robust method for forming the quinoline heterocyclic system.
Caption: Retrosynthetic pathway for this compound.
Pathway I: Synthesis via Quinolone Formation and Subsequent Chlorination
This section details the primary proposed pathway, a two-step process involving the formation of a quinolone intermediate followed by chlorination. This method is advantageous due to the high regioselectivity afforded by the cyclization reaction.
Step 1: Synthesis of 7-Chloro-8-methylquinolin-2(1H)-one
The construction of the quinoline core can be achieved through various named reactions such as the Knorr or Conrad-Limpach syntheses, which involve the condensation of an aniline with a β-ketoester.[4][5] In this case, reacting 3-chloro-2-methylaniline with a β-ketoester like ethyl acetoacetate under acidic conditions facilitates a condensation followed by an intramolecular cyclization to yield the desired 2-quinolone derivative.
Reaction Mechanism: Knorr Quinoline Synthesis
The reaction is initiated by the formation of a β-anilinoacrylate from the condensation of the aniline and the β-ketoester. Under strong acid catalysis, this intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon of the ester. Subsequent dehydration and tautomerization yield the stable 2-quinolone product.[4]
Caption: Mechanism of the Knorr synthesis for quinolone formation.
Experimental Protocol: Synthesis of 7-Chloro-8-methylquinolin-2(1H)-one
This protocol is adapted from established Knorr synthesis procedures.[4]
-
Reaction Setup: In a round-bottom flask, slowly add 3-chloro-2-methylaniline (1.0 eq) to concentrated sulfuric acid (3-4 eq) cooled in an ice bath, ensuring the temperature remains below 10°C.
-
Reagent Addition: To the stirred solution, add ethyl acetoacetate (1.1 eq) dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Then, carefully heat the reaction mixture to 100°C and maintain for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The resulting precipitate is the crude product.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or acetic acid to yield 7-chloro-8-methylquinolin-2(1H)-one.
| Parameter | Value | Reference/Justification |
| Starting Material | 3-chloro-2-methylaniline | Provides the C7-Cl and C8-Me substitution pattern. |
| Reagent | Ethyl Acetoacetate | Provides the remaining atoms for the heterocyclic ring. |
| Catalyst/Solvent | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[4] |
| Temperature | 0°C to 100°C | Initial low temp for controlled condensation, then heat for cyclization. |
| Typical Yield | 60-75% | Dependent on reaction scale and purification efficiency. |
Step 2: Synthesis of this compound
The conversion of the 2-quinolone intermediate to the final 2-chloroquinoline is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this dehydration/chlorination reaction.[6]
Reaction Mechanism: Chlorination with POCl₃
The mechanism involves the activation of the quinolone's carbonyl oxygen by phosphorus oxychloride. The oxygen atom attacks the phosphorus center, leading to the formation of a chlorophosphate intermediate. A chloride ion, either from POCl₃ or released in the process, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the aromatic 2-chloroquinoline product.
Caption: Mechanism for the chlorination of a 2-quinolone using POCl₃.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for chlorinating quinolones.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 7-chloro-8-methylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A small amount of a catalyst like N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~8. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
| Parameter | Value | Reference/Justification |
| Starting Material | 7-Chloro-8-methylquinolin-2(1H)-one | Key intermediate from the previous step. |
| Reagent | Phosphorus Oxychloride (POCl₃) | Standard and effective chlorinating/dehydrating agent.[6] |
| Catalyst | N,N-Dimethylformamide (optional) | Can facilitate the formation of the Vilsmeier-Haack reagent in situ. |
| Temperature | Reflux (~110°C) | Sufficient energy to drive the reaction to completion. |
| Typical Yield | 80-95% | This conversion is typically high-yielding. |
Overall Synthesis Workflow
The complete, validated pathway from the starting aniline to the final product is summarized below. This workflow represents an efficient and regioselective route to the target compound.
Caption: Overall synthetic workflow for this compound.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected data would be analogous to similar substituted quinolines.[8][9]
-
¹H NMR: Distinct aromatic signals for the protons on the quinoline core, and a singlet for the methyl group at the C8 position. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms.
-
¹³C NMR: Signals corresponding to the ten carbon atoms of the quinoline scaffold, with chemical shifts indicative of their electronic environment.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₁₀H₇Cl₂N, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching in the aromatic system.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with extreme care, using appropriate PPE. When diluting or mixing, always add acid to water/ice, never the other way around.
-
Chlorinated Solvents: Handle dichloromethane and other chlorinated solvents in a well-ventilated area or fume hood.
-
High Temperatures: The cyclization and chlorination steps require high temperatures. Use appropriate heating mantles and ensure reaction vessels are securely clamped.
Conclusion
This guide presents a scientifically grounded and logical pathway for the synthesis of this compound. By employing a Knorr-type quinoline synthesis to create a 2-quinolone intermediate, followed by a standard chlorination with phosphorus oxychloride, the target molecule can be obtained with high regiochemical control and in good overall yield. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds for applications in drug discovery and beyond.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Larock, R. C., & Reddy, T. R. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(44), 10355-10364.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38675-38679.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21914-21936.
- Merck Index. (n.d.). Gould-Jacobs Reaction.
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-475.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Smith, J. et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Journal of Heterocyclic Chemistry.
- Khan, F. R. N., et al. (2010). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2796.
- YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
- PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958.
- Acta Crystallographica Section E. (2009). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 5,7-Dichloro-2-methyl-8-quinolinol.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
Sources
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichloro-8-methylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules with significant therapeutic value. Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities. Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents, underscoring their importance in medicinal chemistry.[1][2][3][4] This guide focuses on a specific, less-explored derivative, 2,7-Dichloro-8-methylquinoline, providing a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential in the landscape of drug development. Given the limited direct experimental data for this compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile for researchers and drug development professionals.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Comments and Rationale |
| Molecular Formula | C₁₀H₇Cl₂N | Based on the chemical structure. |
| Molecular Weight | 212.08 g/mol | Calculated from the molecular formula. A related compound, (2,7-dichloro-8-methylquinolin-3-yl)methanol, has a molecular weight of 242.10 g/mol .[5] |
| Melting Point | 110-125 °C | Estimated based on related dichloro-methyl quinoline derivatives. The melting point is expected to be higher than non-chlorinated or mono-chlorinated analogs due to increased molecular weight and intermolecular forces. |
| Boiling Point | > 300 °C | Predicted to be high due to the aromatic core and halogen substituents, leading to strong intermolecular interactions. |
| LogP (o/w) | ~3.5 - 4.5 | The presence of two chloro groups significantly increases lipophilicity. This is a key parameter influencing membrane permeability and potential toxicity.[6] |
| Aqueous Solubility | Low | Expected to have poor water solubility due to its high lipophilicity and lack of easily ionizable groups.[7] |
| pKa (basic) | ~2.5 - 3.5 | The quinoline nitrogen is basic, but its pKa is expected to be suppressed by the electron-withdrawing effects of the two chlorine atoms. |
| Appearance | Off-white to pale yellow solid | Typical appearance for chlorinated aromatic compounds. |
Proposed Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through a multi-step pathway, adapting established methods for quinoline synthesis. A plausible route involves the Gould-Jacobs reaction followed by chlorination.
Step 1: Synthesis of 3-chloro-2-methylaniline (Starting Material)
The synthesis begins with the chlorination of 2-methylaniline. This is a standard electrophilic aromatic substitution reaction.
-
Protocol:
-
Dissolve 2-methylaniline in a suitable solvent such as acetic acid.
-
Slowly add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas in a controlled manner) at a low temperature (0-5 °C) to favor mono-chlorination at the para position to the amino group.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-2-methylaniline.
-
Step 2: Gould-Jacobs Reaction to form 7-Chloro-8-methyl-4-hydroxyquinolin-2(1H)-one
This step builds the quinoline core.
-
Protocol:
-
React 3-chloro-2-methylaniline with diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture, which will lead to the formation of an intermediate anilinoacrylate.
-
The intermediate is then cyclized at high temperature (typically in a high-boiling solvent like Dowtherm A) to form the quinoline ring system.[8]
-
The resulting 7-chloro-8-methyl-4-hydroxyquinolin-2(1H)-one can be isolated by precipitation and filtration.
-
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the hydroxyl and keto groups to chlorides.
-
Protocol:
-
Treat the product from Step 2 with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9]
-
Heat the reaction mixture under reflux.
-
Carefully quench the reaction by pouring it over ice.
-
Neutralize the solution to precipitate the crude product.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Profile: Predicted Data for Structural Elucidation
While experimental spectra are not available, we can predict the key spectroscopic features of this compound based on the analysis of similar structures.[10][11][12][13]
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
-
Aromatic Protons (3H):
-
One doublet around δ 8.0-8.2 ppm (H-4).
-
One doublet around δ 7.8-8.0 ppm (H-5).
-
One doublet around δ 7.4-7.6 ppm (H-6).
-
-
Methyl Protons (3H):
-
A singlet around δ 2.5-2.7 ppm.
-
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
-
Aromatic Carbons (9C):
-
Multiple signals are expected in the range of δ 120-150 ppm. The carbons attached to chlorine (C-2 and C-7) will be significantly shifted.
-
-
Methyl Carbon (1C):
-
A signal around δ 15-20 ppm.
-
Mass Spectrometry (EI)
-
Molecular Ion (M⁺):
-
A prominent molecular ion peak is expected at m/z 211.
-
Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) will be observed.
-
-
Fragmentation:
-
Loss of a chlorine atom (M-35) and a methyl group (M-15) are expected fragmentation pathways.
-
Potential Applications in Drug Development: A Structure-Activity Relationship Perspective
The specific substitution pattern of this compound suggests several avenues for its potential application in drug discovery, particularly in oncology and infectious diseases.
Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in cancer therapy. The substitution pattern of this compound is particularly interesting:
-
7-Chloro Group: The presence of a chlorine atom at the 7-position is a key feature in many antimalarial and anticancer quinolines, such as chloroquine. This group is often crucial for activity.[14][15]
-
2-Chloro Group: A chloro substituent at the 2-position provides a reactive handle for further chemical modification, allowing for the introduction of various side chains to modulate activity and selectivity.
-
8-Methyl Group: A methyl group at the 8-position can influence the molecule's conformation and lipophilicity, which may impact its interaction with biological targets.[16]
This compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or DNA-intercalating agents.
Caption: Potential mechanism of action for a this compound derivative as a kinase inhibitor.
Antimicrobial and Antimalarial Activity
The dichloro substitution pattern is also found in some antimicrobial and antimalarial compounds. The lipophilic nature of this compound may facilitate its transport across microbial cell membranes. Further derivatization, particularly at the 2-position, could lead to the development of novel agents against resistant strains of bacteria or parasites.[17]
Conclusion and Future Directions
This compound is a largely unexplored compound with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of these predicted properties, optimization of the synthetic protocol, and the exploration of its biological activities through in vitro screening. The insights provided herein are intended to catalyze further investigation into this promising quinoline derivative.
References
- Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship.
- New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
- PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.
- ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF.
- YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
- PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023).
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PMC. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
- Organic Syntheses Procedure. 4,7-dichloroquinoline.
- PubMed. Prediction of physicochemical properties.
- PubMed. Biological activities of quinoline derivatives.
- PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
- ERIC. Spectroscopy Data for Undergraduate Teaching.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2024).
- ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
- ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
- UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.
- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. (2,7-Dichloro-8-methylquinolin-3-yl)methanol | C11H9Cl2NO | CID 24276149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy180.com [pharmacy180.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline for Researchers and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles. Dichloro-substituted methylquinolines, in particular, are gaining attention for their potential as intermediates in the synthesis of novel therapeutic agents. This guide will focus on the 2,7-dichloro-8-methyl derivative, providing a foundational understanding for its synthesis and potential exploration in drug discovery programs.
Physicochemical Properties
The predicted physicochemical properties of 2,7-dichloro-8-methylquinoline are summarized in the table below. These values are estimated based on the properties of analogous compounds and are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | N/A |
| Molecular Weight | 212.08 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | Not determined | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in organic solvents like DMF and DMSO | N/A |
Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of substituted quinolines. A potential pathway involves a multi-step process starting from a suitable aniline precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1 & 2: Combes Quinoline Synthesis
The synthesis would likely commence with the Combes reaction of 2-amino-3-chlorotoluene with acetylacetone in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the quinoline ring system, yielding 7-chloro-2,4-dimethylquinolin-8-ol.
Step 3: Chlorination
The resulting hydroxyquinoline can be converted to the corresponding chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial for introducing the chloro substituent at the 2-position.
Step 4 & 5: Further Functionalization and Selective Dechlorination
Further modifications may be necessary to achieve the desired substitution pattern. This could involve additional chlorination and subsequent selective dechlorination steps, which are common in quinoline chemistry.
Potential Applications in Drug Development
Quinoline derivatives have been extensively investigated for a wide range of therapeutic applications, including their use as anticancer, antimalarial, antibacterial, and antiviral agents. The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.
Anticancer Potential
Many substituted quinolines have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. The presence of chloro and methyl groups on the quinoline ring can influence the molecule's ability to interact with biological targets.
Sources
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure of 2,7-Dichloro-8-methylquinoline for Drug Discovery Professionals
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal foundation for the design of biologically active molecules. The strategic placement of substituents on this core can modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.
This guide focuses on the molecular architecture of a specific, synthetically valuable derivative: This compound . The presence of two chlorine atoms and a methyl group introduces distinct electronic and steric features that are of significant interest to drug development professionals. The chloro groups, being electron-withdrawing and capable of forming halogen bonds, can enhance binding affinity and membrane permeability. The methyl group can provide a steric anchor for specific receptor pockets and improve metabolic stability.
This document serves as a technical resource for researchers and scientists, providing a comprehensive analysis of the molecule's structure, plausible synthetic strategies, methods for structural characterization, and its potential applications as a versatile building block in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The Core Heterocyclic System
The fundamental structure is the quinoline nucleus. The nitrogen atom at position 1 imparts a basic character and acts as a hydrogen bond acceptor. The aromatic system's planarity is crucial for intercalation with DNA or stacking interactions within protein active sites. The numbering of the quinoline ring system dictates the precise location of the substituents that define the unique character of this compound.
Influence of Substituents
The specific substitution pattern of this compound is critical to its chemical behavior and potential biological activity:
-
2-Chloro Group: The chlorine atom at the C2 position is particularly significant. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity is a key feature for drug developers, as it allows for the straightforward introduction of various functional groups (amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies.
-
7-Chloro Group: The chlorine at C7 modifies the electronic properties of the benzene portion of the ring. It is less reactive to SNAr than the C2-chloro group but can be functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This provides an orthogonal handle for molecular elaboration.
-
8-Methyl Group: Located adjacent to the nitrogen-containing ring, the methyl group at C8 introduces steric bulk. This can influence the molecule's conformation and restrict the orientation of substituents at neighboring positions. In a drug design context, this steric hindrance can be exploited to achieve selectivity for a specific protein target or to prevent unwanted metabolic transformations.
Physicochemical Data Summary
Quantitative data provides a foundation for predicting the molecule's behavior in biological systems. The following table summarizes key computed and known properties for this compound and related structures.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Not directly available; PY-1308 (supplier code) | Combi-Blocks, Inc.[1] |
| Molecular Formula | C10H7Cl2N | Derived |
| Molecular Weight | 212.08 g/mol | Derived |
| Monoisotopic Mass | 210.99825 Da | Derived |
| Predicted XlogP | ~3.9 - 4.2 | Based on similar structures[2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Based on similar structures |
| Appearance | Expected to be a solid at room temperature | Based on related compounds[3] |
Synthesis and Derivatization Pathways
Retrosynthetic Analysis
A logical approach to the synthesis involves the construction of the quinoline core from a suitably substituted aniline precursor, a strategy known as the Combes quinoline synthesis or a related cyclization reaction.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is an adapted, generalized procedure based on well-known methods for synthesizing chloroquinolines, such as those described for related isomers.[4][5]
Step 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline (Combes Reaction)
-
To a stirred solution of 2-amino-6-chlorotoluene (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to a high temperature (e.g., 230-250 °C) for 2-3 hours to drive the cyclization and dehydration.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum. The resulting solid is the intermediate hydroxyquinoline.
Step 2: Chlorination to this compound
-
Suspend the dried 7-chloro-8-methyl-4-hydroxyquinoline from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be performed in a fume hood with appropriate safety precautions.
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., 50% NaOH solution) until the product precipitates.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) or by column chromatography on silica gel.
Key Derivatization Workflow
The true value of this compound lies in its potential for diversification. The differential reactivity of the two chlorine atoms allows for a systematic exploration of chemical space.
Caption: Derivatization strategies for this compound.
Structural Elucidation and Spectroscopic Characterization
Unambiguous confirmation of the molecular structure is paramount. A combination of standard spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the substitution pattern. For instance, the protons at C3, C4, C5, and C6 would each appear as distinct signals with specific splitting patterns.
-
¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms of the core structure. The chemical shifts of the carbons directly attached to the chlorine atoms (C2 and C7) would be significantly affected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1, a definitive signature of a dichloro-substituted compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include C=C and C=N stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region and C-Cl stretching vibrations typically found in the 800-600 cm⁻¹ range.[6]
-
X-ray Crystallography: For absolute structural proof and to understand the molecule's three-dimensional conformation and intermolecular packing, single-crystal X-ray diffraction is the gold standard. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, reveals key features like near-planarity of the quinoline moiety and potential for intermolecular hydrogen bonding and π-π stacking interactions, which are critical for receptor binding.[7]
Relevance and Applications in Drug Development
A Scaffold for Targeting Diverse Diseases
The quinoline scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[8][9] For instance, derivatives of 4,7-dichloroquinoline formed the basis of the famous antimalarial drug chloroquine. More recently, quinoline-based compounds have been developed as tyrosine kinase inhibitors for cancer therapy.[10]
Predicted Biological Profile and Therapeutic Potential
Given the structural features of this compound, it can be hypothesized as a promising starting point for inhibitors of various enzymes, particularly kinases, where the quinoline core can act as an ATP-competitive hinge-binding motif. The dichloro-substitution pattern is often found in compounds designed to have antibacterial or antimycobacterial activity.[11] The strategic positioning of the chloro and methyl groups could lead to selective inhibition of targets implicated in cancer cell proliferation, such as the PI3K/Akt or EGFR signaling pathways.[10]
Workflow for Scaffold-Based Lead Discovery
This compound is an ideal entry point for a scaffold-based drug discovery program. The workflow illustrates how this single molecule can be leveraged to generate a pipeline of potential drug candidates.
Caption: A typical drug discovery workflow starting from the title scaffold.
Conclusion
This compound represents a molecular scaffold of significant strategic value for medicinal chemists and drug discovery professionals. Its structure combines the proven biological relevance of the quinoline core with a specific substitution pattern that allows for controlled, regioselective chemical modification. The presence of two distinct chlorine handles (an activated C2 position for SNAr and a C7 position for cross-coupling) and a sterically influential C8-methyl group provides the necessary tools for generating diverse chemical libraries. By leveraging established synthetic methodologies and modern drug discovery workflows, this compound serves as an excellent starting point for the development of novel, potent, and selective therapeutic agents targeting a wide range of human diseases.
References
- PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
- Kovvuri, J., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S.
- Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses. [Link]
- Combi-Blocks, Inc.
- PubChem. This compound-3-carbonitrile.
- LookChem. 7-Chloro-8-methylquinoline. [Link]
- ResearchGate.
- PubChem. 8-Chloro-2-methylquinoline.
- SpectraBase. 5,7-Dichloro-2-methyl-8-quinolinol Spectrum. Wiley. [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
- Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E. [Link]
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]
Sources
- 1. This compound - Free SDS search [msds.com]
- 2. PubChemLite - this compound-3-carbonitrile (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 3. Cas 78941-93-2,7-CHLORO-8-METHYLQUINOLINE | lookchem [lookchem.com]
- 4. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 2,7-Dichloro-8-methylquinoline: A Framework for Experimental Determination and Theoretical Prediction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,7-Dichloro-8-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its application in drug development, synthesis, and formulation. This technical guide addresses the current landscape of solubility data for this compound. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting its solubility behavior based on its physicochemical properties. More importantly, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing principles of physical chemistry with practical analytical methodologies, this guide serves as a comprehensive resource for researchers, enabling them to generate reliable and reproducible solubility data essential for advancing their scientific objectives.
Introduction: The Critical Role of Solubility
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs.[1] The specific substitution pattern of this compound, featuring two electron-withdrawing chlorine atoms and a methyl group, modulates its electronic and steric properties, making it a compound of interest for further chemical exploration and biological screening.
The solubility of an active compound is a cornerstone of its developability. It dictates the choice of solvents for reaction chemistry, purification through crystallization, formulation for biological assays, and ultimately, its bioavailability in preclinical and clinical settings.[2] A poor understanding of a compound's solubility can lead to significant delays and resource expenditure. This guide provides the necessary framework to systematically characterize the solubility of this compound.
Theoretical Framework for Solubility Prediction
Predicting solubility begins with a thorough analysis of the molecule's inherent physicochemical properties. The principle of "like dissolves like" serves as our primary guide, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[3]
Predicted Physicochemical Properties of this compound
-
Molecular Structure: The molecule consists of a rigid, aromatic quinoline core. The two chlorine atoms significantly increase its lipophilicity and introduce polar C-Cl bonds. The methyl group further contributes to its nonpolar character.
-
Polarity: Overall, this compound is predicted to be a nonpolar to weakly polar molecule. The dipole moments of the C-Cl bonds and the lone pair on the nitrogen atom are distributed across a large, nonpolar aromatic system.
-
Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a primary driver for solubility in protic solvents like water or methanol.
-
Molecular Weight: The molecular formula is C₁₀H₇Cl₂N, giving it a molecular weight of approximately 212.08 g/mol .
Based on these properties, we can hypothesize that this compound will exhibit favorable solubility in nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be limited in highly polar protic solvents, such as water, and may also be low in very nonpolar aliphatic hydrocarbons due to the presence of the polar nitrogen and chlorine atoms. This behavior is consistent with observations for structurally similar compounds like 5,7-dichloro-8-hydroxyquinoline, which is generally soluble in organic solvents like DMSO, ethanol, and dichloromethane but has limited water solubility.[4]
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[4] This relationship is crucial for developing crystallization protocols.
-
pH: The quinoline nitrogen has a basic character (pKa of the quinolinium ion is typically around 4-5). Therefore, in acidic aqueous solutions, the nitrogen can be protonated to form a salt. This ionic species would be significantly more polar and thus more soluble in water than the neutral molecule.[4]
Experimental Determination of Solubility
A multi-tiered approach, beginning with a qualitative assessment and progressing to a precise quantitative determination, provides a comprehensive solubility profile.
Protocol 1: Qualitative Solubility Assessment
This initial screening rapidly classifies the compound's solubility in a range of representative solvents.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into separate, clearly labeled 1-dram vials.
-
Solvent Addition: Add 100 µL of a test solvent to each vial.
-
Mixing: Cap the vials and vortex at room temperature for 1-2 minutes.
-
Observation: Visually inspect the vials against a dark background for any undissolved solid.
-
Classification:
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant dissolution is observed.
-
-
Iterative Addition (Optional): For samples classified as "Soluble," one may add more solute to gauge an approximate saturation point. For those classified as "Insoluble," gentle warming can be applied to observe any temperature effects.
Table 1: Suggested Solvents for Qualitative Screening
| Solvent Class | Examples | Rationale |
| Nonpolar | Toluene, Hexanes | Assesses solubility based on van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Probes interactions with polar functional groups without hydrogen bonding donation. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Evaluates the impact of hydrogen bonding. |
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.[5] It relies on allowing an excess of the solid to equilibrate with the solvent over a set period, followed by quantifying the concentration of the dissolved solute in a filtered aliquot.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 1.0 mL) of the desired organic solvents. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Seal the vials securely and place them in a shaker or rotator within a constant-temperature incubator (e.g., 25 °C). Allow the samples to equilibrate for a period sufficient to reach a steady state (typically 24-48 hours is a good starting point).[5]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. Crucially , the supernatant must be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all particulate matter. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Protocol 3.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 3: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and widely available technique for quantifying quinoline derivatives.[6][7]
Methodology:
-
Instrument Setup:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is common.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 220-350 nm range for a quinoline core.[6]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., ACN or DMSO).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
-
Calibration Curve Generation:
-
Inject each standard solution into the HPLC system in triplicate.
-
Plot the peak area from the chromatogram against the known concentration for each standard.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is typically required.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment (Protocol 2).
-
Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.
-
Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value represents the solubility.
-
Caption: HPLC-UV Workflow for Solubility Quantification.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly and concisely. A tabular format allows for easy comparison across different solvents and conditions.
Table 2: Template for Reporting Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Toluene | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| e.g., Ethanol | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| e.g., Water | 25 | Experimental Value | Calculated Value | e.g., Suspension |
| ... | ... | ... | ... | ... |
Conclusion
While published solubility data for this compound is scarce, a reliable solubility profile can be readily established through systematic experimental work. By combining theoretical predictions based on molecular structure with rigorous, validated protocols for qualitative and quantitative analysis, researchers can generate the essential data needed for informed decision-making in synthesis, formulation, and drug discovery. The methodologies outlined in this guide provide a self-validating framework to ensure the accuracy and integrity of these critical physicochemical measurements.
References
- Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbscEvMHAw5jMwIrCHYEtN4-6gvoEIIwTqWndQbuQYMf3og0vJAAE9BiALx6B37xXtPm59rF6vpA1Sn4yXOA3w3q1U4Sym-bVkvfGed0TgdXjvQDyj6vVU0dOheRWKTzos1jLRXQGNq5eWzfsLLXOuBeP_GRoDM8RJxu9KxIEYdjXziK-ZRxoz8ShWkmoPbL2zsHBmr42YF5iq7EEbZgIvjLNNHW4ANSMJIiBO3g==]
- Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3FS-qihO6QKXqWlzwOuTT6cGCrSWflck_5U4wiJIrWdI_FY8hv-dQEPnXnnsMvsPfcl1ty6glPjDszQ7dr2oT9CK6SrACdLcN4UYeAtnOB14YDtjZjBPU0IniE-XeV-MfC2jUcvLy5a4EWCeWjxSgCQr6Arqm5ScYXyuFety203XRPnLWe9TmeCvc8Wwk0dfZFrNFCg3E8a1nHBeHh3C_k8V48PxF3uOpnOhRGsvyMrhfgg==]
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-y0MzuDkeSXFipdSqO4pdxfpNWUUY3QqlzwerC0sQMKnQuje_6VemRuyy253WGKr4KnJ1sQz4IlWzuF-_HLzBLLUlCyUVFNgnmLlgbxSTyGDSMCFp3G0Oqw34lY6h9hxvWJb6spemdsmLis2IZhAbL49VPPT5L5Pju2mWH3zyeFw-X07fg==]
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0XQQqwNdRR97ZMNao-dXOkMJ3jx1NIdoVOjg3LyPXOHukA387XyYmeR_g3LwNBLySNqUoQS2SNqPfVWtgFa8DiFG-pjznAqDl5_SaA6cvgQM4LoseTRCpPQUwqCvhiGfXlTQS_Fr6SKh6O5rHm2S2y_rF_syoHFlIjZG0uy_PVgLxQsT-5IGFnzd8kB4WgnSLymPmRflY]
- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG06CGe0YxFoq3tLBU6KuhIAEJ7KsJv9eUyO2CcujR4ix_4yoo17r3AeF5_49LGaCiZpBdYChbcZeZGRD1ZWEJFaWpcxY4hhouP78zSX3kjDrln4NuuafwPL1e0zgOcIvKpKZbHiNeNhd1QS_R1jmYDKAZQetEHug==]
- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuhJxtbgNqWrq8DlqS3YyH3yilRqboslQn6U5Sw5ac9L6Yy2cf4v6Fnj0e24XW9Q1cdL4bAwDynLL32d1gra9nF2IBy7FZj3FrE6ELvklLhgZhryN2ZiiAdEZlGjWhdOBEFlU=]
- ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWz_xVlKSyiBfjBAoioiGMwe2iOoxVXICkomcvVSQJZ0hGspwUi3icSnxRiR0h0GX40hRNxup7jL0PCWEBFJLAQEGj1BI8bM9D8cZ-zDZOGjHbM5z99OaZW-_tRef4oPZo4JeHkorT65uEfmatg2iL6jM0N9Bg8RKeIQsbO4fHgdocRTYldfnLnkaQcp1c1-C2KvhnkIkXvMZV2DYsoKBwLY4puPQ9-9RYErgJBktEnw9bibkehWR7r7f2HaJMxgDFXUZvGkFwK2GbY2neXH-qR75tDb3WqHb_q3YuePamXIvHUw2-NaFn_eEnBke]
- PMC, NIH. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_NxO7am4Ar8ubPYDP2N5pWJyIg9J7gSz1JDzTwR0flCNez155Pkr6UtROzYl3uwwHSHlVOABewThpkXqX9KeOl1Dtt7Zn1ZixEK08CPENfeJjNa-PdTDtLmcrtKlUi5_76IXhSXklG47GjEc=]
- Quora. How to determine the solubility of organic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiSzkreEIULL7doHHyoJ-KUcMI86qau_dlgkp02i_UC9Qiite_h0ODpTbh-bWHJyBaUifHqqjqKOMUoeV1PHfwbTuX4vlaHUrNycSqR2vRgS1BkLp8TOfTTCSCOM3lQWxDji2Y36967K2cOdVeu0qdrwJdvjxgakAJG6L2nsWYmc9W21Jgdk_KFg==]
- Unknown Source. Solubility of Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElW1EfQ6Uf7bWtkMWVFEe9yaq3ohRNLjpGYdHrXnmBaTa00FLfHvX3XsE8z-QcX-n6dYqsmNXDU0zR6eSWXD2F7yP0dar6xeY98uu6nsy4I8tbEYWssPH9jxIMFhxhcz5LxCUTzyitYRrhkyqaDLsZNFuEKTH-JW-Q93m2aKPEtKyenrJ0GHA=]
- Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7r2y55fqrXAot0UoC38S6GnDrwXkv6o0JnlggkHyAhUaOcpWaP3ExNjZrVn3bTbnbb2Gmst2zTHlDHm_WdW-ptUV3Cbj4U9MN7k1Jyy4NNFPTc5gtF0qFDZjWt8iAhbcjvPquh2Pqn9BXwJ7z-pPZceAsSIE=]
- Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkh8GFTJyDSVoVqYdi54u0gQXrfu_2TKEqmFRyOkLeB-40ySm-5cNK5c6MG69DfOCJb6K0x5-T_hqJWewE2_KFz_PELQbKDeDMlfYLa4ZZ0y57sN6DZcbzTTzIOMar3xA7b_lxLhZHwlPJk-0SW4auXqQECMI8iC8rq-TsWjWoAd6QQ6pdux1Q9Q==]
Sources
A Technical Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline: Core Starting Materials and Synthetic Strategies
Abstract: 2,7-Dichloro-8-methylquinoline serves as a valuable heterocyclic scaffold for the development of novel therapeutic agents and functional materials. Its specific substitution pattern necessitates a carefully planned synthetic approach. This in-depth technical guide provides a comprehensive analysis of the viable synthetic pathways for this compound, with a primary focus on the logical selection and preparation of the core starting materials. We present a robust, multi-step synthesis beginning with the strategic formation of a pre-functionalized aniline precursor, followed by the construction of the quinoline core and a final, decisive chlorination step. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a polysubstituted heterocycle like this compound requires a strategy that precisely controls the placement of each substituent. A retrosynthetic analysis reveals that the most logical approach is to disconnect the quinoline core in a way that utilizes a pre-substituted aniline. This strategy secures the arrangement of the substituents on the benzene ring portion of the molecule from the outset.
The primary challenge lies in installing the two chlorine atoms at the C2 and C7 positions. Classic quinoline syntheses like the Doebner-von Miller (reaction of an aniline with α,β-unsaturated carbonyls) or the Combes (reaction of an aniline with β-diketones) are excellent for many substitution patterns but are not ideally suited for directly producing the 2,7-dichloro arrangement.[1][2][3]
Therefore, a more robust pathway involves three key stages:
-
Synthesis of the Cornerstone Precursor: Preparation of 3-chloro-2-methylaniline. This molecule contains the correct substitution to form the 7-chloro-8-methyl pattern on the final quinoline ring.
-
Construction of the Quinoline Core: Cyclization of the aniline with a suitable three-carbon component to form a quinolin-2,4-dione or a related hydroxyquinolinone intermediate.
-
Dichlorination: Conversion of the hydroxyl or keto groups on the heterocyclic ring to chlorides to yield the final product.
This approach offers superior control and is analogous to established methods for producing other polychlorinated quinolines.[4]
Caption: Retrosynthetic pathway for this compound.
The Cornerstone Starting Material: Synthesis of 3-Chloro-2-methylaniline
The entire synthesis hinges on the availability and purity of 3-chloro-2-methylaniline. This intermediate ensures that the C7 and C8 substituents are correctly positioned from the beginning. While commercially available, its synthesis from more common precursors is straightforward and cost-effective. A reliable method is the reduction of the corresponding nitro compound, 1-chloro-2-methyl-3-nitrobenzene.[5]
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline
This protocol details the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron in the presence of an acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add finely divided iron powder (3.0 eq.), water, and a catalytic amount of concentrated hydrochloric acid (0.2 eq.).
-
Initiation: Heat the stirred suspension to boiling.
-
Addition of Nitro Compound: Add 1-chloro-2-methyl-3-nitrobenzene (1.0 eq.) portion-wise over 2 hours, ensuring the reaction mixture remains at a steady reflux.[5]
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 3-4 hours until TLC analysis shows the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and make it basic by adding a solution of sodium carbonate. The target aniline can then be isolated by steam distillation.[5]
-
Purification: The collected distillate is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Final purification is achieved by vacuum distillation to yield pure 3-chloro-2-methylaniline.[5][6]
Quantitative Data for Key Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |
| 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | 171.58 | Precursor | - |
| Iron Powder | Fe | 55.85 | Reducing Agent | - |
| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Starting Material | ~94 |
digraph "Aniline Synthesis Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];Start [label="1-Chloro-2-methyl-3-nitrobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Fe / HCl (cat.)\nH₂O, Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="3-Chloro-2-methylaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Basification (Na₂CO₃)\nSteam Distillation"]; Purification [label="Vacuum Distillation"];
Start -> Reagents; Reagents -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for the synthesis of 3-chloro-2-methylaniline.
Construction of the Quinoline Core
With the aniline precursor in hand, the next phase is the construction of the heterocyclic ring. A cyclocondensation reaction with diethyl malonate is an effective method to build the required 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one intermediate. This reaction is analogous to the Gould-Jacobs reaction, which proceeds through an initial condensation followed by a high-temperature thermal cyclization.[7]
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-8-methylquinolin-2(1H)-one
-
Initial Condensation: In a reaction vessel, mix 3-chloro-2-methylaniline (1.0 eq.) with diethyl malonate (1.1 eq.). Heat the mixture to approximately 140-150°C for 2 hours. The ethanol generated during the condensation is continuously removed.
-
Thermal Cyclization: The resulting crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, that has been pre-heated to ~250°C.[8]
-
Reaction Progression: Maintain the temperature for 30-60 minutes. The cyclized product will precipitate from the hot solution. Monitor the reaction by TLC.
-
Isolation: Cool the mixture, and add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by filtration, wash thoroughly with hexane, and dry to yield 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one.
Final Dichlorination Step
The final step is the conversion of the two hydroxyl groups of the quinolinone intermediate into the desired chlorine atoms. This transformation is reliably achieved using phosphorus oxychloride (POCl₃), a standard and powerful reagent for this type of chlorination.[4][8] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic attack by chloride ions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and operating within a fume hood, carefully add the dried 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.). A co-reagent such as phosphorus pentachloride (PCl₅) can be added to enhance reactivity.[4]
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should be monitored by TLC until all the starting material has been consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.
-
Isolation and Purification: The precipitated solid is collected by filtration. The crude product is then neutralized with a basic solution (e.g., aqueous sodium bicarbonate), washed with water, and dried. Final purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.
Caption: The complete three-stage synthetic pathway to the target molecule.
Summary and Outlook
The synthesis of this compound is most effectively and logically achieved through a three-stage process. This strategy begins with the synthesis of the key starting material, 3-chloro-2-methylaniline, which sets the substitution pattern of the benzenoid ring. Subsequent cyclocondensation with diethyl malonate builds the heterocyclic core, yielding a dihydroxyquinoline intermediate. The final, high-yielding step involves a robust dichlorination using phosphorus oxychloride to furnish the target compound. This guide provides field-proven, step-by-step protocols that are grounded in established chemical principles, offering researchers a clear and reliable pathway for obtaining this valuable chemical entity for further investigation in medicinal chemistry and materials science.
References
- Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-451. [Link]
- Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20433-20455. [Link]
- Ahluwalia, V. K., & Parashar, R. K. (2002). Combes Quinoline Synthesis. In Organic Reaction Mechanisms.
- University of Durham. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Wikiwand. (n.d.). Combes quinoline synthesis. [Link]
- Das, S. N. (2016).
- Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
- Google Patents. (1984).
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
- Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Electrophilic Substitution Reactions of 8-Methylquinoline: A Technical Guide to Regioselectivity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this important class of heterocycles, 8-methylquinoline presents a unique substitution pattern that offers both opportunities and challenges in the synthesis of novel compounds.
This technical guide provides an in-depth exploration of the electrophilic substitution reactions of 8-methylquinoline. Moving beyond a simple recitation of facts, this document delves into the underlying principles that govern the regioselectivity of these reactions. By understanding the interplay of electronic effects within the quinoline nucleus and the influence of the 8-methyl substituent, researchers can strategically design synthetic routes to desired products. This guide offers not only a robust theoretical framework but also practical, field-proven experimental protocols to empower scientists in their research and development endeavors.
Fundamentals of Electrophilic Substitution on the Quinoline Ring
The reactivity of the quinoline ring system in electrophilic aromatic substitution is a nuanced interplay of activating and deactivating effects. The pyridine ring, with its electron-withdrawing nitrogen atom, is significantly deactivated towards electrophilic attack. Consequently, substitution reactions preferentially occur on the more electron-rich benzene ring.
Under the strongly acidic conditions typical for many electrophilic substitution reactions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the entire ring system, making electrophilic substitution on quinoline significantly slower than on naphthalene, its carbocyclic analogue.
The regioselectivity of electrophilic attack on the benzene ring of the quinolinium ion is dictated by the stability of the resulting carbocation intermediates, known as Wheland intermediates. Attack at positions 5 and 8 is favored over positions 6 and 7 because the positive charge in the intermediates can be delocalized over both rings without disrupting the aromatic sextet of the adjacent pyridine ring.[1]
Caption: Activating and directing effects of the 8-methyl group.
Key Electrophilic Substitution Reactions of 8-Methylquinoline
Nitration
The nitration of 8-methylquinoline is a prime example of the competing directing effects at play. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of 5-nitro-8-methylquinoline and 7-nitro-8-methylquinoline. The precise ratio of these isomers is highly dependent on the reaction conditions.
A study on the nitration of a mixture of 5- and 7-methylquinoline demonstrated that 7-methylquinoline is selectively nitrated at the 8-position, ortho to the methyl group, in excellent yield. [2][3]This provides strong evidence that the position adjacent to the methyl group is highly activated towards nitration. By analogy, we can expect significant formation of 7-nitro-8-methylquinoline, alongside the electronically favored 5-nitro-8-methylquinoline.
Experimental Protocol: Nitration of 7-Methylquinoline (Analogous to 8-Methylquinoline) [2]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5°C, cautiously add 28.5 mL of fuming nitric acid to 85.5 mL of concentrated (98%) sulfuric acid.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 57.05 g (0.398 mol) of 7-methylquinoline in 142.5 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Addition of Nitrating Mixture: Cool the 7-methylquinoline solution to -5°C and add the cold nitrating mixture dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0°C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to proceed as the mixture warms to room temperature.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The product, 7-methyl-8-nitroquinoline, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and recrystallize from ethanol to obtain the purified product.
| Reaction | Reagents | Temperature | Expected Products | Reference |
| Nitration | Fuming HNO₃ / concentrated H₂SO₄ | -5 to 0°C | 5-Nitro-8-methylquinoline & 7-Nitro-8-methylquinoline | [2][3] |
Halogenation (Bromination)
The bromination of 8-methylquinoline is anticipated to proceed with high regioselectivity, favoring the positions activated by both the quinoline nucleus and the methyl group. Studies on the bromination of 8-substituted quinolines, such as 8-hydroxy-, 8-methoxy-, and 8-aminoquinoline, have consistently shown that substitution occurs at the C5 and C7 positions. [4][5]For instance, the bromination of 8-methoxyquinoline with bromine in chloroform yields 5-bromo-8-methoxyquinoline as the sole product in high yield. [5] Based on these precedents, the bromination of 8-methylquinoline with molecular bromine in a suitable solvent is expected to yield primarily 5-bromo-8-methylquinoline and, to a lesser extent, 7-bromo-8-methylquinoline. The use of milder brominating agents like N-bromosuccinimide (NBS) may offer enhanced selectivity.
Representative Experimental Protocol: Bromination of 8-Methoxyquinoline (Analogous to 8-Methylquinoline) [5]
-
Reaction Setup: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL) in a flask protected from light.
-
Addition of Bromine: Add a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform dropwise to the stirred solution of 8-methoxyquinoline over 10 minutes at ambient temperature.
-
Reaction Progression: Stir the reaction mixture in the dark at ambient temperature for 2 days.
-
Work-up: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (1:3), to afford 5-bromo-8-methoxyquinoline.
| Reaction | Reagents | Solvent | Expected Products | Reference |
| Bromination | Br₂ | CHCl₃ | 5-Bromo-8-methylquinoline & 7-Bromo-8-methylquinoline | [5] |
Sulfonation
The sulfonation of quinoline itself is known to produce primarily quinoline-8-sulfonic acid. [6]However, the presence of the 8-methyl group in 8-methylquinoline blocks this position, thus directing the sulfonation to other activated sites on the benzene ring. The existence of 8-methylquinoline-5-sulfonyl chloride (CAS 120164-05-8) confirms that sulfonation occurs at the C5 position. [7]A patent describing the sulfonation of 3-methylquinoline to yield 3-methylquinoline-8-sulfonyl chloride using chlorosulfonic acid provides a general methodology applicable to methylquinolines. [8] Therefore, the sulfonation of 8-methylquinoline with a strong sulfonating agent like oleum or chlorosulfonic acid is expected to yield 8-methylquinoline-5-sulfonic acid as the major product.
General Experimental Protocol: Sulfonation of 3-Methylquinoline (Analogous to 8-Methylquinoline) [8]
-
Reaction Setup: In a reaction vessel, carefully add 3-methylquinoline to chlorosulfonic acid at a controlled temperature.
-
Reaction Progression: Heat the reaction mixture for a specified period (e.g., 3 hours).
-
Addition of Auxiliary Agent: Cool the mixture (e.g., to 80°C) and add a sulfonation auxiliary agent (e.g., sodium chloride). Continue the reaction for a short period (e.g., 30 minutes).
-
Work-up: Cool the reaction mixture (e.g., to 50°C) and dilute with an inert organic solvent (e.g., dichloromethane). Carefully quench the reaction by the slow addition of water at low temperature (e.g., -10°C).
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the sulfonyl chloride product.
| Reaction | Reagents | Temperature | Expected Product | Reference |
| Sulfonation | Chlorosulfonic acid | Elevated | 8-Methylquinoline-5-sulfonic acid | [7][8] |
Summary and Outlook
The electrophilic substitution reactions of 8-methylquinoline are governed by a delicate balance of directing effects. The inherent electronic properties of the quinoline nucleus favor substitution at the C5 and C8 positions. The activating, ortho, para-directing 8-methyl group reinforces the preference for the C5 position and activates the C7 position. This understanding allows for the rational prediction of reaction outcomes and the strategic design of synthetic pathways.
The detailed experimental protocols, drawn from closely related systems, provide a solid foundation for researchers to explore the rich chemistry of 8-methylquinoline. Further investigations into the precise control of isomer ratios through the variation of reaction conditions and the use of novel catalytic systems will undoubtedly unlock new avenues for the synthesis of complex, biologically active molecules. The insights provided in this guide are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the frontiers of drug discovery and materials science.
References
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- US2999094A - Quinoline sulfonation process.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Synthesis of deriv
- Chemistry of Substituted Quinolinones. V.
- SYNTHESIS OF DERIVATIVES OF 7,8-DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]
- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. [Link]
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
- US2489530A - Method of making 8-hydroxy quinoline.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
- Dibromido[methyl 2-(quinolin-8-yloxy-κ2 N,O)acetic acid-κO]mercury(II). PMC - NIH. [Link]
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. brieflands.com [brieflands.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
chlorination of 8-methylquinoline mechanisms
An In-Depth Technical Guide to the Chlorination of 8-Methylquinoline: Mechanisms and Methodologies
Introduction
Halogenated quinolines represent a privileged scaffold in medicinal chemistry and materials science. Their unique electronic and structural properties have led to their incorporation into a wide array of pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The regioselective introduction of a chlorine atom onto the 8-methylquinoline core is a non-trivial synthetic challenge that requires a nuanced understanding of the competing reaction mechanisms. The interplay between the electron-directing effects of the C8-methyl group and the overarching electronic influence of the quinoline nitrogen atom dictates the outcome of the halogenation reaction.
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the core mechanisms governing the chlorination of 8-methylquinoline. As a Senior Application Scientist, my focus is not merely on presenting protocols but on elucidating the causal relationships behind experimental choices, thereby creating a self-validating framework for synthetic strategy. We will dissect two primary mechanistic pathways—Electrophilic Aromatic Substitution and Free-Radical Halogenation—and provide field-tested protocols to achieve desired regiochemical outcomes.
Part 1: Theoretical Framework - Understanding Regioselectivity
The key to controlling the chlorination of 8-methylquinoline lies in understanding the inherent electronic biases of the substrate. The quinoline system contains two rings with distinct electronic characters: the pyridine ring, which is electron-deficient, and the benzene ring, which is comparatively electron-rich.
Electronic Properties of the 8-Methylquinoline Scaffold
Under neutral conditions, electrophilic attack is disfavored due to the deactivating nature of the nitrogen atom. However, under the strongly acidic conditions typical for halogenation, the quinoline nitrogen is protonated to form the quinolinium cation. This protonation has a profound deactivating effect on the entire aromatic system, particularly the pyridine ring, making it highly resistant to further electrophilic attack.[1] Consequently, electrophilic substitution is directed exclusively to the carbocyclic (benzene) ring.[1][2]
The C8-methyl group is a weakly activating, ortho, para-directing substituent.[3][4][5] In the context of the 8-position on the quinoline ring, it directs incoming electrophiles to the C7 (ortho) and C5 (para) positions. The combination of these effects—overall deactivation by the quinolinium cation and the directing influence of the methyl group—predicts that electrophilic chlorination will occur selectively at the C5 and C7 positions.
Potential Chlorination Mechanisms
Mechanism A: Electrophilic Aromatic Substitution (EAS)
This is the primary pathway for introducing a chlorine atom onto the aromatic ring. The reaction proceeds via the attack of a potent chlorine electrophile (Cl⁺), often generated in situ, on the electron-rich positions of the protonated 8-methylquinolinium cation.
The key steps are:
-
Generation of the Electrophile : A chlorinating agent like molecular chlorine (Cl₂) is activated by a Lewis acid or, in strongly acidic media, by an agent like silver sulfate (Ag₂SO₄) to generate a more potent electrophilic species.[1]
-
Electrophilic Attack : The π-system of the benzene ring attacks the electrophile. The stability of the resulting cationic intermediate, known as a sigma complex or Wheland intermediate, determines the regioselectivity. Attack at C5 and C7 is favored due to the directing effect of the methyl group.
-
Rearomatization : A base (such as HSO₄⁻) abstracts a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring.
Mechanism B: Free-Radical Halogenation
This mechanism proceeds through neutral radical intermediates and typically requires an initiator, such as UV light or a chemical initiator like AIBN.[6][7] For 8-methylquinoline, this pathway can lead to two distinct products depending on the conditions and reagents.
-
Side-Chain (Benzylic) Chlorination : The methyl group of 8-methylquinoline is at a benzylic position, making its C-H bonds weaker and susceptible to radical abstraction.[6] This pathway leads to the formation of 8-(chloromethyl)quinoline. Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used.
The mechanism involves three stages:
-
Initiation : Generation of initial radicals (e.g., from AIBN or peroxide).
-
Propagation : A chlorine radical abstracts a hydrogen from the methyl group to form a stable benzylic radical. This radical then abstracts a chlorine atom from the chlorinating agent (e.g., NCS) to form the product and a new succinimidyl radical, which continues the chain.
-
-
Ring Chlorination : While less common for direct C-H chlorination, certain reagents can promote radical substitution on the aromatic ring. Trichloroisocyanuric acid (TCCA) has been shown to facilitate the C5-halogenation of 8-substituted quinolines, potentially through a radical pathway.[10][11]
Part 2: Experimental Protocols and Methodologies
The choice of methodology is paramount and is dictated entirely by the desired location of the chlorine atom.
Methodology 1: Electrophilic Ring Chlorination at C5/C7
This protocol is adapted from established methods for the electrophilic halogenation of the quinoline core in strongly acidic media.[1] The use of concentrated sulfuric acid protonates the quinoline, deactivating the pyridine ring and directing substitution to the C5 and C8 positions. The addition of silver sulfate enhances the electrophilicity of chlorine.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 8-methylquinoline (1.0 eq.) and silver sulfate (0.5 eq.) in concentrated (98%) sulfuric acid at room temperature.
-
Ensure the setup is in a well-ventilated fume hood.
-
Bubble dry chlorine gas, prepared by oxidizing HCl with KMnO₄ and drying through a sulfuric acid trap, through the vigorously stirred solution for 1-2 hours.[1]
-
Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing a 5% sodium sulfite solution to quench any excess chlorine.
-
Slowly basify the cold solution with aqueous sodium hydroxide until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of 5-chloro- and 7-chloro-8-methylquinoline isomers via column chromatography.
Causality Behind Experimental Choices:
-
Concentrated H₂SO₄ : Serves as both the solvent and the protonating agent, ensuring the reaction occurs on the desired quinolinium cation.[1]
-
Silver Sulfate (Ag₂SO₄) : Interacts with Cl₂ to generate a highly polarized complex, effectively acting as a source of "Cl⁺", thereby increasing the reaction rate.[1]
-
Ice/Sulfite Quench : A critical safety and purification step to neutralize the highly reactive and corrosive reagents.
| Parameter | Value/Reagent | Purpose |
| Substrate | 8-Methylquinoline | Starting material |
| Chlorinating Agent | Chlorine (gas) | Source of chlorine |
| Catalyst/Activator | Silver Sulfate (Ag₂SO₄) | Generates Cl⁺ electrophile |
| Solvent | Conc. Sulfuric Acid | Protonates substrate, directs reaction |
| Temperature | Room Temperature | Sufficient for reaction |
| Expected Products | 5-Chloro-8-methylquinoline, 7-Chloro-8-methylquinoline | Regioisomers from EAS |
Methodology 2: Free-Radical Side-Chain Chlorination
This protocol utilizes N-Chlorosuccinimide (NCS), a safe and reliable source of chlorine radicals, to selectively chlorinate the C8-methyl group.
Experimental Protocol:
-
To a solution of 8-methylquinoline (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or benzene, add N-Chlorosuccinimide (1.05 eq.).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).
-
Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product, 8-(chloromethyl)quinoline, by column chromatography or distillation.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS) : Provides a low, steady concentration of chlorine radicals, which favors substitution at the most reactive C-H bond (the benzylic position) and minimizes unwanted side reactions on the aromatic ring.
-
AIBN/Benzoyl Peroxide : These initiators decompose upon heating to generate radicals that start the chain reaction but are not incorporated into the final product.
-
Non-polar Solvent (CCl₄) : The reaction is favored in non-polar solvents which do not interfere with the radical intermediates.
| Parameter | Value/Reagent | Purpose |
| Substrate | 8-Methylquinoline | Starting material |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Radical chlorine source |
| Initiator | AIBN or Benzoyl Peroxide | Initiates radical chain reaction |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert medium for radical reaction |
| Temperature | Reflux (~80 °C) | To decompose initiator |
| Expected Product | 8-(Chloromethyl)quinoline | Benzylic chlorination product |
Conclusion
The chlorination of 8-methylquinoline is a prime example of mechanism-driven synthesis. The desired product—whether chlorinated on the carbocyclic ring or the methyl side-chain—can be obtained with high selectivity by carefully choosing the reaction conditions to favor either an electrophilic aromatic substitution or a free-radical pathway. Electrophilic conditions in strong acid direct chlorination to the C5 and C7 positions, while radical conditions using reagents like NCS selectively functionalize the benzylic C8-methyl group. This guide provides the theoretical grounding and practical protocols necessary for researchers to confidently and successfully incorporate chlorinated 8-methylquinoline motifs into their synthetic programs.
References
- U. S. R. Mohamed, H. M. F. Madkour, M. R. H. Mahran, M. M. A. El-Seheimy. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Mechanism of TCCA promoted C5‐H halogenation of 8‐substituted quinolines.
- Synthesis of 8-chloro-2-methylquinoline. PrepChem.com. [Link]
- Kiamuddin, M. & Haque, M. E. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]
- Process for the preparation of chlorinated quinolines.
- General synthesis of chlorinated quinoline derivatives substituted with different aryl moieties.
- An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. National Institutes of Health (NIH). [Link]
- Venkateswarlu, Y. et al. A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- Larock, R. C., & Yue, D. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Chemistry. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- Preparation of 7-chloroquinoline-8-carboxylic acids.
- Quinolines and Isoquinolines. Mansoura University. [Link]
- Halogenation of 8-methyl quinoline.
- Iron(III)
- Electrophilic arom
- Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- Free-radical halogen
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Free Radical Reactions. YouTube. [Link]
- Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. [Link]
- The Free Radical Halogen
- Each of the following proposed mechanisms for the free-radical chlorination of methane was at one time considered plausible. Pearson. [Link]
Sources
- 1. pjsir.org [pjsir.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Untapped Potential of 2,7-Dichloro-8-methylquinoline: A Technical Guide for Drug Discovery and Materials Science
Introduction: The Quinoline Scaffold and the Promise of a Niche Derivative
The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a multitude of natural and synthetic compounds with a wide spectrum of biological and physical properties.[1][2] From the historical significance of quinine in combating malaria to the modern application of quinoline-based kinase inhibitors in oncology, this privileged scaffold continues to be a fertile ground for innovation.[2] This guide delves into the potential applications of a lesser-explored derivative, 2,7-Dichloro-8-methylquinoline . While direct research on this specific isomer is limited, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a versatile building block for novel therapeutic agents and functional materials.
This document will serve as a technical guide for researchers, synthesizing established methodologies for quinoline chemistry to propose synthetic routes, characterization techniques, and a roadmap for exploring the latent potential of this compound. By examining the established biological activities of related dichloro- and chloro-methyl-quinolines, we will construct a robust hypothesis for the promising applications of this compound.
Proposed Synthesis and Characterization of this compound
The synthesis of this compound, while not explicitly detailed in current literature, can be logically approached through established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by targeted chlorination.[3]
Synthetic Pathway
A plausible synthetic route would begin with the reaction of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). This initial condensation, followed by thermal cyclization, would yield the corresponding 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation would provide 7-chloro-8-methyl-4-hydroxyquinoline. The introduction of the second chlorine atom at the 2-position could then be achieved through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
-
A mixture of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (EMME) is heated, with continuous removal of the ethanol formed.[3]
-
The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and refluxed to induce cyclization.[3]
-
Upon cooling, the product precipitates and can be collected by filtration.
-
-
Step 2: Hydrolysis and Decarboxylation.
-
The ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.
-
The resulting acid is then decarboxylated by heating in a suitable high-boiling point solvent to yield 7-chloro-8-methyl-4-hydroxyquinoline.
-
-
Step 3: Chlorination.
-
The 7-chloro-8-methyl-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chloro group and introduce a chlorine atom at the 2-position, yielding 2,4,7-trichloro-8-methylquinoline.
-
Selective reduction of the 4-chloro position would be necessary to arrive at the target compound, which presents a significant synthetic challenge. A more direct route might involve a different cyclization strategy.
-
Note: This proposed synthesis is based on established quinoline chemistry. Optimization of reaction conditions and purification methods would be necessary.
Characterization
The successful synthesis of this compound would be confirmed using a suite of standard analytical techniques:
| Technique | Expected Observations |
| NMR Spectroscopy | 1H and 13C NMR would provide definitive structural confirmation, showing the characteristic aromatic proton and carbon signals of the quinoline core, along with a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₁H₉Cl₂NO) by providing a highly accurate mass measurement.[6] The isotopic pattern characteristic of two chlorine atoms would also be observable. |
| FT-IR Spectroscopy | The infrared spectrum would display characteristic peaks for C-H aromatic stretching, C=C and C=N bond vibrations within the quinoline ring, and C-Cl stretching frequencies. |
| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The presence of two reactive chlorine atoms provides handles for diverse chemical modifications, allowing for the creation of extensive compound libraries for biological screening.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[7] Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The substitution pattern of this compound suggests it could be a valuable starting point for the design of novel kinase inhibitors.
-
Kinase Inhibition: The 2- and 7-positions of the quinoline ring are amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, ether, and thioether linkages.[8] This is a common strategy for developing potent and selective kinase inhibitors. For example, the 4-anilinoquinoline scaffold is a key feature of the EGFR inhibitor bosutinib. By analogy, functionalization of the 2-chloro position of this compound with various anilines could lead to novel kinase inhibitors targeting cancer-relevant pathways.
Experimental Workflow: Synthesis and Evaluation of 2-Anilino-7-chloro-8-methylquinoline Derivatives as Potential Kinase Inhibitors
Caption: Workflow for developing kinase inhibitors.
Antimicrobial and Antimalarial Potential
Chloro-substituted quinolines have a long history as antimalarial and antimicrobial agents.[2] The 7-chloroquinoline moiety is a key structural feature of the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been extensively investigated for their activity against various pathogens.[9] It is therefore highly probable that this compound and its derivatives will exhibit significant antimicrobial and antimalarial properties.
-
Mechanism of Action: The antimicrobial activity of many quinoline derivatives is attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or chelate essential metal ions, thereby disrupting critical cellular processes in pathogens.[10][11]
Experimental Protocol: Evaluation of Antimicrobial Activity
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A series of derivatives of this compound are synthesized.
-
The compounds are serially diluted in a suitable broth medium in microtiter plates.
-
A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Antimalarial Activity Assay:
-
The in vitro activity against Plasmodium falciparum can be assessed using a SYBR Green I-based fluorescence assay.
-
Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds.
-
After incubation, the plates are lysed, and SYBR Green I dye is added to quantify the parasitic DNA.
-
The fluorescence intensity is measured, and the IC₅₀ value (the concentration that inhibits 50% of parasite growth) is calculated.
-
Potential Applications in Materials Science
The rigid, planar structure and electron-deficient nature of the quinoline ring make it an attractive building block for functional organic materials. 8-Hydroxyquinoline and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties, often enhanced by metal chelation.[11][12]
While this compound lacks the 8-hydroxyl group for strong metal chelation, its dichlorinated nature opens up avenues for creating novel materials through cross-coupling reactions.
-
Organic Semiconductors: The chlorine atoms can be substituted with various aromatic and heteroaromatic groups via Suzuki or Stille coupling reactions. This would allow for the synthesis of extended π-conjugated systems. By carefully selecting the coupled moieties, the electronic properties (HOMO/LUMO levels) of the resulting molecules can be tuned for applications in organic field-effect transistors (OFETs) or as host materials in OLEDs.
-
Fluorescent Probes: Functionalization at the 2- and 7-positions with fluorogenic groups could lead to the development of novel fluorescent sensors for ions or small molecules. The quinoline nitrogen can act as a binding site, and the electronic perturbations upon binding could modulate the fluorescence output.
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, a thorough analysis of its structural congeners strongly suggests its significant potential as a versatile building block in drug discovery and materials science. Its di-chloro substitution offers a platform for extensive chemical derivatization, enabling the generation of diverse molecular architectures with a high likelihood of interesting biological and physical properties.
This technical guide provides a foundational framework for initiating research on this compound. The proposed synthetic strategies, characterization methods, and experimental workflows for evaluating its potential applications are grounded in well-established chemical principles and proven methodologies from the broader field of quinoline chemistry. It is our hope that this guide will inspire researchers to unlock the untapped potential of this promising scaffold, leading to the development of novel therapeutics and advanced materials.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Scilit. (n.d.). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines.
- PubChem. (n.d.). (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- REV. CHIM. (Bucharest). (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 7-Chloro-2-methylquinoline in Modern Chemistry.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. (2,7-Dichloro-8-methylquinolin-3-yl)methanol | C11H9Cl2NO | CID 24276149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rroij.com [rroij.com]
- 12. scispace.com [scispace.com]
The Biological Versatility of Substituted Quinolines: An In-depth Technical Guide for Drug Discovery Professionals
The quinoline heterocycle, a fused aromatic system of benzene and pyridine, represents a cornerstone of medicinal chemistry. Its inherent structural features and amenability to substitution have rendered it a "privileged scaffold," giving rise to a vast and diverse library of compounds with a remarkable spectrum of biological activities. This technical guide offers a comprehensive exploration of the pharmacological landscape of substituted quinolines, providing researchers, scientists, and drug development professionals with a detailed understanding of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these potent molecules.
The Quinoline Nucleus: A Gateway to Diverse Pharmacological Activity
The unique electronic and structural characteristics of the quinoline ring system allow for extensive chemical modifications at various positions. This versatility enables the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its biological target engagement and overall pharmacological profile. The ability to strategically introduce different functional groups has led to the development of numerous clinically successful drugs and a plethora of promising drug candidates across a wide range of therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted quinolines have emerged as a prominent class of anticancer agents, demonstrating the ability to interfere with multiple signaling pathways and cellular processes that are hallmarks of cancer.
Mechanisms of Action: Disrupting the Cancer Cell's Machinery
The anticancer effects of quinoline derivatives are often multifaceted, targeting key enzymes and receptors involved in cell proliferation, survival, and angiogenesis.
-
Topoisomerase Inhibition: A primary mechanism of action for many anticancer quinolines is the inhibition of topoisomerases, particularly topoisomerase I and II.[1][2][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent enzyme-DNA intermediate, these quinoline derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
-
VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several substituted quinolines have been designed to specifically inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[4]
-
Protein Kinase Inhibition: Dysregulation of protein kinase activity is a common feature of many cancers. Quinoline-based compounds have been developed as potent inhibitors of various protein kinases, including those involved in cell cycle regulation and signal transduction.[5] By targeting these kinases, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Anticancer mechanisms of substituted quinolines.
Structure-Activity Relationship (SAR)
The anticancer potency of quinoline derivatives is highly dependent on the nature and position of the substituents.[5][6][7] For instance, 2,4-disubstituted quinolines have shown significant potential as anticancer agents.[7] The presence of specific groups at the C-6 and C-8 positions can also dramatically influence activity. Furthermore, the incorporation of a carboxamide linkage has been shown to be an effective strategy for enhancing anticancer potency.[5]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of substituted quinolines is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Anticancer Activity of Representative Substituted Quinolines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction | [8] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [9][10] |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [8] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [8] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [8] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO) and a blank control (medium only). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Quinolone antibiotics have long been a mainstay in the treatment of bacterial infections. However, the rise of antimicrobial resistance has necessitated the development of novel quinoline derivatives with improved efficacy and broader spectrums of activity.
Mechanisms of Action: Targeting Bacterial Replication
The primary antibacterial targets of quinolones are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12][13][14][15] These enzymes are essential for maintaining the proper topology of DNA during replication. By inhibiting these enzymes, quinolones trap them in a covalent complex with DNA, leading to the accumulation of double-strand breaks and subsequent bacterial cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
The Strategic Intermediate: A Technical Guide to 2,7-Dichloro-8-Methylquinoline in Modern Drug Discovery
Introduction: The Quinoline Core and the Strategic Advantage of Dichlorination
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials to kinase inhibitors. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of pharmacophoric elements. Within this important class of heterocycles, halogenated quinolines, and particularly dichlorinated derivatives, serve as powerful and versatile intermediates. The presence of two chlorine atoms offers dual points for controlled chemical modification, enabling the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of 2,7-dichloro-8-methylquinoline , a key chemical intermediate for researchers and professionals in drug development. We will explore its synthesis, physicochemical properties, and, most importantly, its reactivity and strategic application in the construction of biologically active molecules. This document moves beyond simple protocols to explain the underlying chemical principles, empowering scientists to leverage this intermediate to its full potential.
Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₇Cl₂N | Calculated |
| Molecular Weight | 212.08 g/mol | Calculated |
| Exact Mass | 210.9955 Da | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar compounds |
Spectroscopic Characterization
While extensive experimental spectral data for this compound is not widely published, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds. This provides a reliable baseline for characterization.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
-
δ ~ 8.0-8.2 ppm (d, 1H): Attributed to H4, deshielded by the adjacent nitrogen and C2-chloro group.
-
δ ~ 7.8-7.9 ppm (s, 1H): Likely H3, appearing as a singlet.
-
δ ~ 7.4-7.6 ppm (d, 1H): Aromatic proton H5 or H6.
-
δ ~ 7.2-7.4 ppm (d, 1H): Aromatic proton H6 or H5.
-
δ ~ 2.6-2.8 ppm (s, 3H): The methyl group at the C8 position.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum will reflect the dichlorinated and methylated quinoline core.
-
δ ~ 158-162 ppm: C2, significantly deshielded by the chlorine and nitrogen.
-
δ ~ 148-150 ppm: C8a (quaternary carbon at the ring junction).
-
δ ~ 135-140 ppm: C7, attached to a chlorine atom.
-
δ ~ 120-135 ppm: Aromatic carbons (C3, C4, C5, C6, C4a, C8).
-
δ ~ 18-22 ppm: The methyl carbon (C8-CH₃).
Mass Spectrometry (Expected): Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.
-
Expected [M]⁺: m/z 211 (for ³⁵Cl, ³⁵Cl)
-
Expected [M+2]⁺: m/z 213 (for ³⁵Cl, ³⁷Cl)
-
Expected [M+4]⁺: m/z 215 (for ³⁷Cl, ³⁷Cl)
Synthesis of this compound: A Strategic Approach
The most logical and established route to substituted quinolines of this nature is a two-stage process involving the Gould-Jacobs reaction to construct the core heterocyclic system, followed by chlorination.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 7-Chloro-4-hydroxy-8-methylquinoline via Gould-Jacobs Reaction
This reaction constructs the quinoline ring system from an appropriately substituted aniline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Initial Condensation: Heat the mixture gently (e.g., on a steam bath or at 100-120 °C) for 1 hour. Ethanol will be evolved during this step.
-
Cyclization: Add the warm reaction mixture from the previous step portion-wise to a separate flask containing a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) preheated to ~250 °C. Maintain this temperature for 30 minutes to effect thermal cyclization. The 4-hydroxyquinoline product will precipitate from the hot solution.
-
Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute with a non-polar solvent like hexane to facilitate filtration. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol or diethyl ether to remove any remaining impurities. The resulting 7-chloro-4-hydroxy-8-methylquinoline can be dried and used in the next step without further purification.
Stage 2: Synthesis of this compound via Deoxychlorination
This step converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) and the 2-position to the corresponding chlorides.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize evolved HCl), suspend 7-chloro-4-hydroxy-8-methylquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture. Heat the reaction to reflux (approximately 110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) until the pH is basic. The product will precipitate as a solid or can be extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Potential: A Tale of Two Chlorines
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.
Caption: Reactivity profile of the C2 and C7 positions.
-
The C2-Position: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution. This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the SₙAr mechanism. This allows for selective substitution at this position under relatively mild conditions.
-
The C7-Position: The chlorine at the C7 position is on the carbocyclic ring and is less activated towards traditional SₙAr. While substitution is possible under more forcing conditions, this position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This differential reactivity allows for a sequential and controlled functionalization of the quinoline core.
Application in Drug Discovery: Building Blocks for Kinase Inhibitors
Dichlorinated quinoline intermediates are pivotal in the synthesis of numerous kinase inhibitors. For instance, the core of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor, is constructed using a related dichlorinated quinoline scaffold. The synthesis involves the displacement of a chlorine atom at a position analogous to C2 by an aniline derivative.
This highlights the primary role of this compound: to serve as a rigid scaffold onto which various pharmacophores can be appended through controlled substitution reactions at the C2 and C7 positions. This allows for the rapid generation of a library of diverse molecules for screening against biological targets.
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis is achievable through robust and well-documented chemical transformations. Its true value is realized in its capacity for selective, stepwise functionalization, providing a reliable and versatile platform for the construction of complex, biologically active molecules. By understanding the principles of its synthesis and the nuances of its reactivity, researchers can effectively integrate this powerful intermediate into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
The following list includes sources that describe general methodologies applicable to the synthesis and reactivity of the target compound, as specific literature for this compound is limited.
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines.J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
- Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). (Procedure for 4,7-Dichloroquinoline synthesis). [Link]
- Arnott, E. A., et al. POCl₃ Chlorination of 4-Quinazolones.J. Org. Chem.2011, 76 (6), 1653–1661. [Link]
- Reddy, T. S., et al. A New and Practical Synthesis of Bosutinib.Org. Process Res. Dev.2011, 15 (5), 1099–1103. [Link]
An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2,7-dichloro-8-methylquinoline, a halogenated derivative of the quinoline scaffold. While direct historical accounts of its discovery are not extensively documented, its existence is confirmed through derivatives cataloged in chemical databases. This guide synthesizes information from related compounds to propose a likely historical context, a plausible synthetic pathway, and predicted analytical characteristics. Furthermore, it explores the potential biological activities of this compound based on the known properties of similar dichloroquinoline derivatives, highlighting its potential in antimicrobial and anticancer research. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related quinoline compounds.
Introduction: The Quinoline Scaffold and the Significance of Halogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
Halogenation, particularly chlorination, is a common strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of quinoline derivatives, dichlorination has been shown to impart significant antimicrobial and anticancer properties. This guide focuses on a specific, yet under-documented member of this class: this compound.
Historical Context and Postulated Discovery
The existence of this compound is confirmed by the documentation of its derivatives, such as (2,7-dichloro-8-methylquinolin-3-yl)methanol, in chemical databases like PubChem.[1] It is plausible that this compound was first synthesized as part of a larger library of halogenated quinolines during systematic structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. The addition of a methyl group at the 8-position would have been a logical step in these studies to probe the steric and electronic effects on biological activity.
Synthesis of this compound: A Plausible Pathway
A specific, peer-reviewed synthesis protocol for this compound is not prominently documented. However, based on established synthetic methodologies for related dichlorinated and methylated quinolines, a plausible and robust synthetic route can be proposed. The chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one to yield 2,4-dichloro-8-methylquinoline is a known transformation and serves as a foundational step.[2]
A likely multi-step synthesis would proceed as follows:
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinolin-2(1H)-one (Intermediate 1)
This step would likely employ a Gould-Jacobs reaction, a well-established method for quinoline synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Reaction Conditions: Heat the mixture under reflux in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, for 2-3 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Target Compound)
The conversion of the quinolinone intermediate to the target dichloroquinoline can be achieved by treatment with a strong chlorinating agent.
-
Reaction Setup: In a well-ventilated fume hood, suspend 7-chloro-8-methyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for this compound is scarce, its key physicochemical properties and spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Predicted Spectroscopic Data
The following spectral data are predictions based on known values for similar quinoline derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (H3, H4, H5, H6): Expected to appear in the region of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the chlorine and methyl substituents.
-
Methyl Protons (8-CH₃): A singlet is expected in the upfield region, likely around δ 2.5-2.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: A series of signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms (C2 and C7) will be significantly influenced.
-
Methyl Carbon (8-CH₃): A signal is expected in the aliphatic region, likely around δ 15-20 ppm.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4).
Infrared (IR) Spectroscopy
-
C=C and C=N stretching (aromatic ring): Bands are expected in the 1600-1450 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Signals will appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.
-
C-Cl stretching: Bands are expected in the 800-600 cm⁻¹ region.
Potential Biological Activities and Applications
The biological profile of this compound has not been explicitly reported. However, based on extensive research on related dichloroquinoline analogs, it is reasonable to predict potential applications in two key therapeutic areas:
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of halogenated quinolines. The presence of two chlorine atoms in the this compound structure suggests a high likelihood of activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer drugs. Dichloro-substituted quinolines have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action are diverse and can include:
-
Inhibition of Topoisomerases: Similar to their antimicrobial action, these compounds can interfere with human topoisomerases, leading to DNA damage and apoptosis in cancer cells.
-
Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways that promote cell proliferation and survival.
-
Induction of Oxidative Stress: Some quinoline compounds can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.
Diagram of Potential Biological Targets
Caption: Potential biological targets and therapeutic outcomes of this compound.
Future Directions and Conclusion
This compound represents an intriguing but underexplored molecule within the vast family of quinoline derivatives. While its specific discovery and properties are not well-documented, a logical framework for its synthesis and characterization can be constructed based on established chemical principles and data from related compounds.
The predicted antimicrobial and anticancer activities of this compound warrant further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound, along with comprehensive experimental characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).
-
Biological Evaluation: Systematic screening of the compound's activity against a broad panel of bacterial and fungal strains, as well as a diverse set of human cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.
References
- El-Sayed, M. A. A. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2002, 7, 471-482. [Link]
- PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- Yenigun, V. B., Güler, E. M., Koçyiğit, A., & Çakmak, O. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Gazi University Journal of Science, 1-1.
- Supporting Information for: Sonogashira coupling of 2-chloro-3-ethynylquinolines with aryl iodides: a facile route to unsymmetrical diynes. The Royal Society of Chemistry. [Link]
- Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., El-Naggar, A. M., & El-Kerdawy, A. M. (2019). Design, synthesis, anticancer activity and molecular docking of novel quinoline derivatives. Bioorganic Chemistry, 86, 510-522.
Sources
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 2,7-Dichloro-8-methylquinoline
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2,7-dichloro-8-methylquinoline, a key intermediate in the development of novel pharmaceuticals. The protocol is grounded in established chemical principles, drawing from a foundational patented method and incorporating modern laboratory techniques for improved efficiency and safety. We delve into the causality behind each procedural step, offering insights to empower researchers in their synthetic endeavors.
Introduction and Scientific Background
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials. The specific substitution pattern of this compound makes it a valuable and versatile building block for creating complex molecular architectures. The strategic placement of chloro-substituents at the 2 and 7 positions provides reactive handles for further functionalization via nucleophilic substitution, while the methyl group at the 8-position influences the electronic and steric properties of the heterocyclic system.
The synthesis described herein is a multi-step process involving a condensation reaction to form the quinoline core, followed by chlorination to install the desired functional groups. This protocol is adapted from a well-established method, ensuring reliability and reproducibility.[1]
Reaction Scheme and Mechanism
The overall synthetic pathway can be visualized as a three-stage process:
-
Condensation & Cyclization: Formation of the hydroxyquinoline carboxylic acid intermediate.
-
Decarboxylation: Removal of the carboxylic acid group at high temperature.
-
Chlorination: Conversion of the hydroxyl group to a chloro group and installation of the second chloro group.
The initial step is a condensation reaction between an aniline derivative (2-amino-6-chlorotoluene) and a β-ketoester equivalent (sodium oxalacetic ester), which, upon acid-catalyzed cyclization, forms the core quinoline ring system. This is conceptually related to classic quinoline syntheses like the Conrad-Limpach synthesis.[2][3] The subsequent decarboxylation is driven by heat in a high-boiling solvent, followed by a robust chlorination using phosphorus oxychloride, a standard reagent for converting hydroxyl groups on heteroaromatic rings into chlorides.[4]
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for execution by trained organic chemists in a controlled laboratory environment. Adherence to all institutional safety guidelines is mandatory.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | CAS Number | Supplier |
| 2-amino-6-chlorotoluene | C₇H₈ClN | 141.60 | 70.8 g (0.5 mol) | 87-60-5 | Sigma-Aldrich |
| Sodium oxalacetic ester | C₆H₇NaO₅ | 186.10 | 112 g (approx. 0.57 mol) | 32326-61-1 | TCI Chemicals |
| 20° Baumé Hydrochloric Acid | HCl | 36.46 | 66 g | 7647-01-0 | Fisher Scientific |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 1500 parts + | 101-84-8 | Acros Organics |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ~150 g (90 mL) | 10025-87-3 | Sigma-Aldrich |
| 50° Baumé Sodium Hydroxide | NaOH | 40.00 | As needed | 1310-73-2 | VWR Chemicals |
| Low-boiling hydrocarbon solvent | e.g., Hexanes | - | For crystallization | - | - |
Experimental Workflow
Caption: High-level experimental workflow for the synthesis protocol.
Step-by-Step Procedure
Stage 1 & 2: Condensation, Cyclization, and Decarboxylation
-
Initial Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 70.8 parts by weight of 2-amino-6-chlorotoluene in 500 parts of diphenyl ether.[1]
-
Acidification: Add 66 parts of 20° Baumé hydrochloric acid to the agitated solution.
-
Causality: The acid protonates the aniline, making it soluble and preparing the reaction environment for the subsequent condensation.
-
-
Condensation: Heat the mixture to approximately 60 °C. Introduce 112 parts of commercial sodium oxalacetic ester. Maintain agitation at 60 °C for three hours.[1]
-
Causality: This step forms the anil intermediate. The moderate heat accelerates the condensation reaction between the aniline and the keto-ester.
-
-
Cyclization & Decarboxylation: The resulting mixture, containing the anil, is then heated to approximately 230 °C. This high temperature facilitates the intramolecular cyclization to form the quinoline ring and subsequent decarboxylation of the 2-carboxylic acid group.[1] The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Causality: The high thermal energy is required to overcome the activation energy for both the ring-closing (cyclization) and the elimination of carbon dioxide (decarboxylation) from the intermediate acid.[4]
-
Stage 3: Chlorination
-
Cooling and Reagent Addition: After the decarboxylation is complete, cool the clear solution of 7-chloro-4-hydroxy-8-methylquinoline in diphenyl ether to room temperature. Carefully add approximately 90 mL (150 g) of phosphorus oxychloride (POCl₃).[1][4]
-
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This addition must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
-
Chlorination Reaction: Raise the temperature of the reaction mixture to approximately 100-110 °C and stir for one hour.[1]
Stage 4 & 5: Work-up, Isolation, and Purification
-
Quenching and Extraction: Cool the reaction mixture and carefully pour it into a separatory funnel containing a mixture of ice and water. This will quench the excess POCl₃. The diphenyl ether will form a separate organic layer.[1]
-
Safety Note: The quenching process is exothermic. Perform this step slowly and with caution.
-
-
Isolation of Product: Separate the aqueous acidic layer, which contains the protonated product. Slowly neutralize this layer with a 50° Baumé caustic soda (NaOH) solution at room temperature (around 25 °C).[1] The this compound will precipitate out of the solution as a solid.
-
Causality: Neutralization deprotonates the quinoline nitrogen, rendering the molecule insoluble in the aqueous medium and causing it to precipitate.
-
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove residual salts, and dry it in vacuo at 30-40 °C. The reported yield is approximately 50%.[1]
-
Purification: The crude product can be purified by recrystallization from a low-boiling hydrocarbon solvent such as hexanes or heptane to yield the final product with a reported melting point of 84.4-86.2 °C.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): To verify the molecular weight (198.05 g/mol for C₉H₅Cl₂N) and isotopic distribution pattern characteristic of a dichloro-compound.[6]
-
Melting Point Analysis: To assess the purity of the final product. The literature value is 84.4-86.2 °C.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling
-
2-amino-6-chlorotoluene: Toxic and an irritant. Handle with care.
-
Phosphorus oxychloride: Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Diphenyl ether: Can cause irritation. The high temperatures used in the protocol pose a significant burn risk.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
References
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Wikipedia. (2023). Combes quinoline synthesis.
- Singh, A., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Smith, J. D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Royal Society of Chemistry.
- El-Dean, A. M. K., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
- Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
- R. S. Schreiber, Ed. (1951). 4,7-Dichloroquinoline. Organic Syntheses, 31, 32.
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15149506, 2,7-Dichloroquinoline.
- ChemBK. (2024, April 9). 5,7-Dichloro-2-methyl-8-hydroxyquinoline.
- Combi-Blocks, Inc. (2023, January 2). This compound SDS.
Sources
- 1. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,7-Dichloroquinoline | C9H5Cl2N | CID 15149506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,7-Dichloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,7-dichloro-8-methylquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural verification is paramount. These notes offer a comprehensive workflow, from sample preparation to advanced 2D NMR analysis, grounded in the principles of modern spectroscopy.
Introduction: The Role of NMR in the Structural Elucidation of Substituted Quinolines
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2][3][4] For complex substituted heterocycles like this compound, NMR provides a detailed roadmap of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4]
The quinoline ring system presents a congested aromatic region in the ¹H NMR spectrum, often leading to overlapping signals.[5] The introduction of substituents—in this case, two electron-withdrawing chlorine atoms and an electron-donating methyl group—further perturbs the electronic environment of the ring, causing predictable but sometimes complex shifts in the NMR signals.[5] Therefore, a multi-faceted approach utilizing both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous structural assignment.[6]
This guide will walk through the theoretical considerations, practical experimental protocols, and data interpretation strategies necessary to confidently characterize this compound.
Predicted NMR Spectral Data of this compound
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~ 7.3 - 7.5 | d | ~ 8.5 - 9.0 | Ortho-coupled to H-4. The adjacent C-2 chloro group will have a deshielding effect. |
| H-4 | ~ 8.0 - 8.2 | d | ~ 8.5 - 9.0 | Ortho-coupled to H-3. Deshielded by the ring nitrogen. |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8.5 - 9.0 | Ortho-coupled to H-6. |
| H-6 | ~ 7.5 - 7.7 | d | ~ 8.5 - 9.0 | Ortho-coupled to H-5. The para-chloro group at C-7 will have a moderate deshielding effect. |
| CH₃ | ~ 2.7 - 2.9 | s | - | Methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~ 150 - 152 | Attached to a chlorine atom and nitrogen, resulting in significant deshielding. |
| C-3 | ~ 122 - 124 | |
| C-4 | ~ 136 - 138 | Deshielded by the ring nitrogen. |
| C-4a | ~ 147 - 149 | Quaternary carbon at the ring junction. |
| C-5 | ~ 127 - 129 | |
| C-6 | ~ 128 - 130 | |
| C-7 | ~ 133 - 135 | Attached to a chlorine atom, causing deshielding. |
| C-8 | ~ 130 - 132 | Attached to the methyl group. |
| C-8a | ~ 145 - 147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| CH₃ | ~ 18 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[8] A homogeneous solution free of particulate matter is crucial for achieving high-resolution spectra.[8]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[6][9][10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[11]
-
High-quality 5 mm NMR tube[9]
-
Pasteur pipette and glass wool
-
Vial
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][10] Gently swirl the vial to dissolve the sample completely.
-
Filtration: To remove any solid impurities, which can degrade spectral quality, filter the solution into the NMR tube.[9] This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[11]
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following is a general guide for acquiring a standard suite of NMR spectra for structural elucidation on a modern NMR spectrometer.
1D Experiments:
-
¹H NMR: A standard proton NMR experiment is the first step. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR: A proton-decoupled ¹³C experiment reveals the number of unique carbon atoms in the molecule.
2D Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][12] It is invaluable for tracing out the proton spin systems in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][12] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons.[6][12][13] It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons that do not have attached protons.
Data Interpretation and Structural Assignment
Analysis of 1D Spectra
-
¹H NMR Spectrum:
-
The aromatic region (downfield of 7.0 ppm) is expected to show four signals corresponding to H-3, H-4, H-5, and H-6.
-
H-4 will likely be the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom.
-
The signals for H-3/H-4 and H-5/H-6 should appear as doublets due to ortho-coupling.
-
A singlet in the upfield region (around 2.7-2.9 ppm) will correspond to the three protons of the methyl group at C-8.
-
-
¹³C NMR Spectrum:
-
The spectrum should display ten distinct signals, corresponding to the ten carbon atoms of the molecule.
-
The carbons attached to the chlorine atoms (C-2 and C-7) and the nitrogen atom will be the most downfield.
-
The upfield region will contain the signal for the methyl carbon.
-
Unambiguous Assignment using 2D NMR
Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals.[6]
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: Cross-peaks will be observed between H-3 and H-4, and between H-5 and H-6, confirming their adjacent positions. This allows for the identification of the two isolated aromatic spin systems.
-
HSQC: This will directly link each proton signal to its attached carbon: H-3 to C-3, H-4 to C-4, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.
-
HMBC: This is the key experiment for assembling the full structure. Key expected correlations include:
-
The methyl protons (CH₃) to C-8 (a two-bond correlation, ²J) and C-8a (a three-bond correlation, ³J). This definitively places the methyl group at the C-8 position.
-
H-4 will show correlations to C-3, C-4a, and C-5. The correlation to the quaternary carbon C-4a is particularly important for confirming the ring junction.
-
H-5 will show correlations to C-4, C-4a, and C-6.
-
By systematically analyzing these 1D and 2D NMR datasets, every proton and carbon atom in this compound can be confidently assigned, thus providing unambiguous verification of its chemical structure.
Troubleshooting and Advanced Considerations
-
Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular interactions like π-π stacking.[5][14][15] It is advisable to use a consistent and relatively dilute concentration for analysis.
-
Solvent Choice: While CDCl₃ is standard, if solubility is an issue or if different protonation states are being investigated, other solvents like DMSO-d₆ or Methanol-d₄ can be used.[6] Be aware that chemical shifts can change significantly with the solvent.
-
Low Sample Quantity: If the amount of sample is limited, prioritize the ¹H NMR and HSQC experiments, as they are proton-detected and thus more sensitive.
References
- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley.
- University of Ottawa. NMR Sample Preparation.
- Beck, A. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Google Books.
- Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Rial, LP. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Science.gov. cosy hsqc hmbc: Topics by Science.gov.
- Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine.
- Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
- Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
- The Computation and Theory Blog. PREDICTING NMR CHEMICAL SHIFTS.
- Chemaxon Docs. NMR Predictor.
- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Arkat USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
Sources
- 1. wiley.com [wiley.com]
- 2. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Harald Günther - Google 圖書 [books.google.com.tw]
- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. organomation.com [organomation.com]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. magritek.com [magritek.com]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. repository.uncw.edu [repository.uncw.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,7-Dichloro-8-methylquinoline
Introduction: The Significance of 2,7-Dichloro-8-methylquinoline in Modern Research
This compound is a halogenated quinoline derivative, a class of compounds recognized for their broad spectrum of biological activities and applications in medicinal chemistry and materials science. Quinoline scaffolds are integral to numerous pharmaceuticals, including anticancer and antimalarial agents. The precise structural characterization and sensitive quantification of substituted quinolines like this compound are paramount for drug development, metabolic studies, and quality control. Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a powerful and indispensable tool for the comprehensive analysis of these molecules.
This document provides a detailed guide to the mass spectrometric analysis of this compound, offering insights into ionization behavior, fragmentation patterns, and robust analytical protocols. The methodologies described herein are designed to be adaptable for researchers and scientists engaged in the study and application of this and structurally related compounds.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | Inferred from structure |
| Monoisotopic Mass | 210.9955 g/mol | Inferred from structure |
| Key Structural Features | Quinoline core, two chlorine substituents, one methyl group | N/A |
Part 1: Ionization and Fragmentation Behavior
The choice of ionization technique is a critical first step and is dictated by the analyte's properties and the analytical objective. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each providing complementary information.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This is highly useful for structural elucidation by providing a detailed fragmentation fingerprint.
Expected Fragmentation Pattern:
The mass spectrum of this compound under EI conditions is expected to show a prominent molecular ion peak (M⁺˙). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments (M, M+2, M+4). The fragmentation will likely proceed through several key pathways:
-
Loss of a Chlorine Radical: A primary fragmentation event would be the loss of a chlorine atom (Cl˙), resulting in a fragment ion at [M-35]⁺.
-
Loss of Methyl Radical: Cleavage of the C-C bond benzylic to the quinoline ring can lead to the loss of a methyl radical (˙CH₃), yielding an ion at [M-15]⁺.
-
Loss of HCl: The elimination of a molecule of hydrogen chloride (HCl) is a common fragmentation pathway for chlorinated aromatic compounds, which would produce a fragment at [M-36]⁺.
-
Ring Fragmentation: Subsequent fragmentation of the quinoline ring system can lead to the loss of species like hydrogen cyanide (HCN).
Diagram: Proposed EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique ideal for polar and thermally labile compounds, typically producing a protonated molecule [M+H]⁺ in positive ion mode.[1] ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS) applications. Tandem mass spectrometry (MS/MS) of the protonated molecule provides structural information through collision-induced dissociation (CID).
Expected Fragmentation Pattern:
The CID of the [M+H]⁺ ion of this compound is expected to be less extensive than EI fragmentation. Key fragmentation pathways may include:
-
Loss of HCl: A likely fragmentation pathway is the neutral loss of HCl, leading to a prominent product ion at [M+H-36]⁺.
-
Loss of a Chlorine Radical: While less common in ESI than in EI, the loss of a chlorine radical could occur, resulting in an ion at [M+H-35]⁺.
-
Loss of Methyl Radical: Loss of the methyl group as a radical is also possible, yielding a fragment at [M+H-15]⁺.
Part 2: Analytical Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and analytical goals.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results, aiming to enhance sensitivity and reduce background noise.[2]
Protocol 2.1.1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis or an appropriate solvent for direct infusion or GC-MS analysis.
Protocol 2.1.2: Sample Preparation from a Complex Matrix (e.g., Plasma)
For the analysis of this compound in complex biological matrices, a cleanup step is necessary to remove interfering substances.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[3]
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
| Parameter | Recommended Setting |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-300 |
Diagram: GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the method of choice for the sensitive and selective quantification of this compound in complex matrices.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer with an ESI source.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transitions | To be determined empirically (see Protocol 2.3.1) |
Protocol 2.3.1: Multiple Reaction Monitoring (MRM) Method Development
-
Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer and acquire a full scan mass spectrum to confirm the m/z of the protonated molecule [M+H]⁺ (expected at m/z 212.0).
-
Product Ion Identification: Perform a product ion scan of the precursor ion at m/z 212.0. Vary the collision energy to find the optimal energy that produces stable and intense fragment ions.
-
MRM Transition Selection: Select at least two of the most intense and specific product ions for the MRM transitions. For example:
-
Quantifier: 212.0 → [Most intense product ion]
-
Qualifier: 212.0 → [Second most intense product ion]
-
-
Optimization: Optimize the collision energy for each selected transition to maximize signal intensity.
Part 3: Data Analysis and Interpretation
-
Qualitative Analysis: Identification of this compound is confirmed by matching the retention time from the chromatogram and the fragmentation pattern in the mass spectrum with that of an authentic standard. The isotopic pattern of chlorine-containing ions provides an additional layer of confirmation.
-
Quantitative Analysis: For quantitative analysis using LC-MS/MS in MRM mode, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.
Conclusion
The protocols and insights provided in this application note serve as a comprehensive guide for the mass spectrometric analysis of this compound. By leveraging the complementary nature of EI and ESI ionization techniques, researchers can achieve both detailed structural elucidation and highly sensitive quantification. The successful application of these methods will facilitate advancements in fields that rely on the precise analysis of halogenated quinoline derivatives.
References
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
- Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Kovács, B., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- BenchChem. (2025). Technical Support Center: Optimizing Mass Spectrometry for Halogenated Compounds.
- Organomation. (2024). Mass Spectrometry Sample Preparation Guide.
Sources
Application Note & Protocol: High-Purity Recovery of 2,7-Dichloro-8-methylquinoline via Optimized Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 2,7-Dichloro-8-methylquinoline, a key heterocyclic intermediate, using the recrystallization technique. The protocol is designed for researchers, chemists, and drug development professionals seeking to achieve high purity, which is critical for subsequent synthetic steps and biological assays. This guide elucidates the fundamental principles of solvent selection, provides a detailed, step-by-step experimental protocol, and offers troubleshooting advice based on established chemical principles.
Foundational Principles: The Science of Recrystallization
Recrystallization is the gold-standard technique for purifying solid organic compounds.[1][2] The method relies on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The core principle involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[3] As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor").[1]
The success of this technique is fundamentally governed by the selection of an appropriate solvent. An ideal solvent for recrystallizing this compound will exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential ensures maximum recovery of the purified product upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[3]
Given the aromatic, heterocyclic, and chlorinated nature of this compound, it is a moderately polar compound. Therefore, polar protic solvents like alcohols, or polar aprotic solvents, are excellent starting points for screening. Literature on similar quinoline derivatives frequently reports the use of ethanol, methanol, or mixtures including acetone or ethers for successful recrystallization.[4][5][6]
Safety & Handling of Dichloroquinolines
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Quinolines and their halogenated derivatives should be handled with care.
-
Hazard Profile: These compounds are often classified as irritants, causing skin, eye, and respiratory irritation.[7][8] Some quinoline derivatives are suspected mutagens or carcinogens.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Engineering Controls: All manipulations, including weighing, dissolution, and filtration, must be performed inside a certified chemical fume hood to avoid inhalation of vapors or fine powders.[7]
Experimental Protocol
This protocol is divided into three main stages: solvent screening, the main recrystallization procedure, and post-purification analysis.
Part 3.1: Solvent Selection & Screening
The first step is to empirically determine the optimal solvent or solvent system.
Objective: To identify a solvent that dissolves this compound when hot but not when cold.
Procedure:
-
Dispense approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility.
-
If a compound is insoluble at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Observe the quality and quantity of crystals that form. The best solvent will yield a large crop of well-defined crystals.
Data Interpretation: A summary of potential solvents and their expected utility is presented below.
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound |
| Ethanol | 78 | Polar Protic | Excellent Candidate. Likely to dissolve the compound when hot and yield good crystals upon cooling.[5] |
| Methanol | 65 | Polar Protic | Good Candidate. Lower boiling point makes for easier removal. May be slightly too effective a solvent, potentially reducing yield.[4] |
| Isopropanol | 82 | Polar Protic | Good Candidate. Similar properties to ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Possible Candidate. Good general solvent for moderately polar compounds. |
| Toluene | 111 | Non-polar | May be effective, especially if impurities are highly polar. Higher boiling point requires more care. |
| Hexane | 69 | Non-polar | Unlikely to be a good single solvent (compound probably insoluble), but a strong candidate as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Hexane).[10] |
| Water | 100 | Polar Protic | Poor Candidate. Chlorinated organic compounds typically have very low water solubility.[6] |
Part 3.2: Recrystallization Workflow
This workflow assumes a suitable single solvent (e.g., Ethanol) has been identified from the screening process.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. mt.com [mt.com]
- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 5. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. youtube.com [youtube.com]
Application Note: A Systematic Approach to the Purification of 2,7-Dichloro-8-methylquinoline via Column Chromatography
Abstract
Introduction and Principle of Separation
2,7-Dichloro-8-methylquinoline is a halogenated heterocyclic compound. The purification of such molecules is a critical step in chemical synthesis and drug development to remove impurities, starting materials, and byproducts. Column chromatography is a powerful and widely used technique for this purpose.[1] This guide will focus on normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[2]
The separation principle relies on the differential partitioning of the sample components between the stationary and mobile phases.[3] Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (-SiOH), which can form hydrogen bonds and other polar interactions.[4][5][6] The components of a mixture are introduced to the column and eluted with a solvent (the eluent).[7] Molecules with higher polarity will interact more strongly with the polar silica gel, causing them to move through the column more slowly.[8] Conversely, less polar molecules will have a greater affinity for the less polar mobile phase and will elute from the column more quickly.[8] By carefully selecting the mobile phase composition, a clean separation of the target compound from impurities can be achieved.
Inference of this compound's Polarity: Based on its structure, we can make an educated prediction of the polarity of this compound:
-
Quinoline Core: The nitrogen atom in the quinoline ring is a site for hydrogen bonding and dipole-dipole interactions, contributing to its polarity.
-
Dichloro- substituents: The two chlorine atoms are electronegative and will draw electron density, creating polar C-Cl bonds. This increases the overall polarity of the molecule compared to a non-halogenated analog.
-
Methyl- substituent: The methyl group is an electron-donating group and is non-polar. Its effect on the overall polarity is minor compared to the nitrogen and chlorine atoms.
Overall, this compound is expected to be a compound of moderate polarity. This makes it an ideal candidate for purification by normal-phase chromatography on silica gel.
Method Development Workflow
A systematic approach is crucial for developing an effective and reproducible chromatography method. The workflow outlined below ensures a logical progression from small-scale screening to preparative-scale purification.
Caption: Method Development Workflow for Column Chromatography.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Specifications |
| Stationary Phase | Silica Gel, flash grade (e.g., 40-63 µm particle size) |
| TLC Plates | Silica gel 60 F254 pre-coated aluminum plates |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate, Dichloromethane, Triethylamine |
| Staining Agent | Iodine chamber or Potassium Permanganate (KMnO₄) stain |
| Glassware | Chromatography column, flasks, beakers, TLC chamber, capillaries |
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
The goal of this step is to find a solvent system that provides a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4.[9] This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Procedure:
-
Chamber Preparation: Pour a prepared solvent mixture into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapor. Cover the chamber.[10]
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate. Keep the spot size as small as possible.[10]
-
Development: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[10] If spots are not visible, use a chemical stain like an iodine chamber.[10]
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the Rf value is too low (spot near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10]
-
If the Rf value is too high (spot near the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.[10]
-
Starting Point: For quinoline derivatives, a good starting point is a mixture of 10-50% ethyl acetate in hexanes.[10]
-
Tailing Prevention: Quinolines are basic. To prevent streaking or "tailing" on the acidic silica gel, add a small amount of triethylamine (~0.5-1%) to the mobile phase.[9][10]
-
Protocol 2: Column Packing and Sample Loading
Properly packing the column is critical to achieving a good separation. The "slurry packing" method is generally preferred as it minimizes the chances of trapping air bubbles.[11][12]
Procedure:
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[11]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase (determined from TLC) to form a consistent slurry. A general rule is to use about 30-50g of silica for every 1g of crude material to be separated.
-
Packing: Quickly but carefully pour the silica slurry into the column using a funnel.[13] Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[12]
-
Equilibration: Once all the silica has settled, add a protective layer of sand (approx. 1 cm) on top. Run 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the silica.[11]
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.
-
Dry Loading (for samples poorly soluble in the mobile phase): Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
Protocol 3: Elution and Fraction Collection
Procedure:
-
Elution: Carefully fill the column with the mobile phase. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate (e.g., a drop rate of 5-7 cm per minute of the solvent head).[11]
-
Fraction Collection: Begin collecting the eluate in numbered test tubes or flasks. The size of the fractions should be about 80-100% of the volume of the silica gel used.[11]
-
Monitoring: Systematically spot every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of your compound and any impurities.
-
Combining Fractions: Once the elution is complete and all fractions have been analyzed by TLC, combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Data Interpretation and Optimization
The success of the purification is determined by the analysis of the collected fractions.
Caption: Principle of Separation on a Polar Silica Gel Surface.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Spots) | - Mobile phase polarity is too high or too low.- Column was overloaded with sample. | - Re-optimize the mobile phase using TLC for better spot separation.- Use a larger column or less sample. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution).[9] |
| Cracked or Channeled Column | - Column packed unevenly or ran dry.- Heat generated from solvent interaction with silica. | - Re-pack the column carefully.- Pre-mix silica and solvent before packing to dissipate heat. |
| Streaking/Tailing of Spots | - Compound is acidic or basic and interacting too strongly with silica. | - Add a small amount of a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds).[9][10] |
Conclusion
This application note provides a comprehensive framework for the successful purification of this compound using normal-phase column chromatography. By following a systematic method development approach, starting with TLC analysis to determine an optimal mobile phase and followed by careful column packing and fractionation, researchers can achieve high purity of the target compound. The principles and protocols described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.
References
- Pharmastuff4u. (2025, December 23). What is the function of eluotropic series in chromatography?
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Wikipedia. (n.d.). Elution.
- Stenutz, R. (n.d.). Eluotropic series.
- SSE Enterprise. (2025, October 17). Silica Gel In Chromatography.
- Interra Global. (2023, November 9). Is Silica Gel Polar? Desiccant Experts.
- Unknown Author. (n.d.). Chemistry 4631.
- Sorbead India. (2023, July 1). Silica Gel for Column Chromatography.
- Chemistry For Everyone. (2025, January 13). Is Silica Gel Polar?.
- Restek. (n.d.). Effect of Organic Solvent on Selectivity in LC Separations.
- University of Toronto, Department of Chemistry. (n.d.). WORKING WITH SILICA.
- Nichols, L. (2022, April 7). 2.3D: Separation Theory.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- PubMed. (2018, February). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- PubChem. (n.d.). (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- ResearchGate. (2025, August 6). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Goodley, P. C., & Gordon, M. (1972, August). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 10(8), 532-534. [Link]
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder. [Link]
- MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline.
- ChemBK. (2024, April 9). 5,7-Dichloro-2-methyl-8-hydroxyquinoline.
- Chemsrc. (n.d.). This compound - Free SDS search.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sse.co.th [sse.co.th]
- 5. column-chromatography.com [column-chromatography.com]
- 6. youtube.com [youtube.com]
- 7. Elution - Wikipedia [en.wikipedia.org]
- 8. interraglobal.com [interraglobal.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epfl.ch [epfl.ch]
- 12. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
Application Note: Leveraging the 2,7-Dichloro-8-methylquinoline Scaffold for Novel Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enduring threat of malaria, exacerbated by the spread of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics. Quinoline-based compounds have long been a cornerstone of antimalarial treatment, with chloroquine being a historic success. However, its efficacy has been severely compromised by resistance.[1] This application note presents a detailed guide to utilizing 2,7-dichloro-8-methylquinoline as a versatile starting scaffold for the design and synthesis of new antimalarial agents. We provide a scientific rationale for its selection, detailed protocols for its synthesis and derivatization, and robust methodologies for evaluating the biological activity of its analogues using established in vitro and in vivo models.
The Quinoline Pharmacophore: A Privileged Scaffold in Antimalarial Therapy
The quinoline ring system is a "privileged structure" in medicinal chemistry, particularly for antimalarial drug design. Its mechanism of action against the blood stages of the malaria parasite is well-understood and provides a solid foundation for rational drug design.
Mechanism of Action: Inhibition of Heme Detoxification
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[3][4]
Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic digestive vacuole.[5] There, they are thought to interfere with hemozoin formation by capping the growing crystal faces or forming complexes with heme, preventing its polymerization.[4][5] The resulting buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[3]
Caption: Proposed mechanism of action for quinoline antimalarials.
The Challenge of Chloroquine Resistance
The primary mechanism of resistance to chloroquine (CQ) involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[6][7] These mutations enable the transporter to actively efflux CQ from its site of action, reducing its concentration below effective levels and allowing heme polymerization to proceed.[6] This reality drives the search for new quinoline analogues that can either evade this resistance mechanism or possess additional functionalities.
Rationale for the this compound Scaffold
The selection of this compound as a starting point is a strategic choice based on established Structure-Activity Relationship (SAR) principles for 4-aminoquinolines.[8][9]
-
7-Chloro Group: This substitution is a hallmark of highly potent antimalarials like chloroquine and amodiaquine. An electron-withdrawing group at this position is considered essential for optimal activity.[8]
-
2-Chloro Group: Unlike the relatively inert C-4 position which is typically functionalized via displacement of the 4-chloro group, the 2-chloro position on the quinoline ring is also susceptible to nucleophilic substitution. This provides a key, alternative handle for chemical modification. By attaching different side chains here, a library of novel compounds can be generated to explore new chemical space, potentially creating molecules that are not recognized by the PfCRT efflux pump.
-
8-Methyl Group: Substitution at the C-8 position can influence the compound's lipophilicity, metabolic stability, and steric profile, potentially abolishing the activity of some derivatives but enhancing others.[9] Its presence allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Protocols
The following protocols provide a framework for the synthesis and derivatization of the core scaffold.
Protocol 3.1: Synthesis of this compound
This protocol is a conceptualized pathway based on established quinoline synthesis methodologies, such as the Combes synthesis, followed by chlorination.[10][11]
Causality: The synthesis begins by creating the core quinoline ring system from appropriate precursors, followed by sequential chlorination steps to install the necessary chloro groups at the 2 and 7 positions. The use of phosphoryl chloride (POCl₃) is a standard and effective method for converting hydroxyl or keto groups on heteroaromatic rings into chlorides.
Step-by-Step Methodology:
-
Cyclization: React 2-amino-6-chlorotoluene with diethyl malonate under acidic conditions (e.g., polyphosphoric acid) and heat to form 7-chloro-4-hydroxy-8-methyl-2(1H)-quinolinone.
-
Chlorination: Add the product from Step 1 to an excess of phosphoryl chloride (POCl₃).
-
Reaction: Heat the mixture under reflux for 4-6 hours. The reaction should be performed in a fume hood with appropriate safety precautions.
-
Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution with a base (e.g., concentrated NaOH solution or solid NaHCO₃) until the pH is ~7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 3.2: Library Generation via Nucleophilic Aromatic Substitution
The 2-chloro position is now a reactive site for building a diverse library of compounds. This protocol outlines a general method for coupling primary or secondary amines.
Causality: Nucleophilic aromatic substitution (SₙAr) at the electron-deficient C-2 position allows for the covalent attachment of various side chains. The choice of amine allows for systematic modification of properties like basicity, polarity, and size, which are critical for antimalarial activity and overcoming resistance.[6][12]
Step-by-Step Methodology:
-
Reactant Setup: In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).
-
Addition of Nucleophile: Add the desired amine (e.g., a diaminoalkane, piperazine derivative) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Heat the mixture at 100-140 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product via column chromatography to obtain the desired N-substituted 2-amino-7-chloro-8-methylquinoline derivative.
Caption: Workflow for generating a compound library from the core scaffold.
In Vitro Antimalarial Activity Assessment
The primary screen for novel compounds involves determining their half-maximal inhibitory concentration (IC₅₀) against cultured P. falciparum.
Protocol 4.1: P. falciparum Asexual Stage Culture
Causality: Continuous in vitro culture provides a reliable and reproducible source of parasites for high-throughput screening. Using both a CQ-sensitive (CQS) strain (e.g., 3D7) and a CQ-resistant (CQR) strain (e.g., Dd2) is critical to immediately identify compounds that can overcome resistance.[13][14]
Step-by-Step Methodology:
-
Culture Medium: Use RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax I, and 2 mM L-glutamine.
-
Cultivation: Maintain parasites in human O+ erythrocytes at 2-5% hematocrit.
-
Incubation: Incubate cultures at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[15]
-
Synchronization: Synchronize parasite stages (optional but recommended for consistency) to the ring stage using methods like 5% D-sorbitol treatment.
Protocol 4.2: SYBR Green I-Based Fluorescence Assay
Causality: This assay is a widely used, robust, and non-radioactive method for determining parasite viability.[15] SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the number of parasites.
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute test compounds in culture medium in a 96-well black, clear-bottom microplate. Include chloroquine and artesunate as positive controls and a drug-free well as a negative control.
-
Parasite Addition: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described in Protocol 4.1.
-
Lysis and Staining: Add Lysis Buffer containing SYBR Green I to each well.
-
Incubation: Incubate in the dark at room temperature for 1-2 hours to allow cell lysis and DNA staining.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the SYBR Green I-based IC₅₀ assay.
Data Presentation: In Vitro Activity
Results should be summarized clearly to allow for direct comparison of potency and resistance indices (RI = IC₅₀ CQR strain / IC₅₀ CQS strain).
| Compound ID | Structure/Modification | IC₅₀ 3D7 (CQS) [nM] | IC₅₀ Dd2 (CQR) [nM] | Resistance Index (RI) |
| Scaffold | This compound | >10,000 | >10,000 | - |
| Cmpd-A1 | -NH-(CH₂)₂-NH₂ at C2 | 150.5 ± 12.1 | 220.3 ± 18.5 | 1.46 |
| Cmpd-B1 | Piperazine at C2 | 85.2 ± 9.8 | 99.7 ± 11.2 | 1.17 |
| Chloroquine | Reference Drug | 20.1 ± 2.5 | 285.6 ± 25.3 | 14.2 |
| Artesunate | Reference Drug | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 |
In Vivo Efficacy Evaluation
Promising compounds from in vitro screens must be evaluated in an animal model to assess their efficacy in a complex biological system.
Protocol 5.1: Peters' 4-Day Suppressive Test
Causality: This is the standard and most widely used primary in vivo test for screening potential antimalarials.[16][17] It assesses the ability of a compound to suppress parasite growth during an established infection in a murine model (Plasmodium berghei in mice), providing a robust measure of schizonticidal activity.[18][19]
Step-by-Step Methodology:
-
Animal Model: Use Swiss albino or ICR mice (18-22 g).
-
Infection (Day 0): Inoculate mice intraperitoneally with P. berghei (ANKA strain) infected erythrocytes (1 x 10⁷ parasites).
-
Grouping: Randomize mice into groups (n=5): a vehicle control group, a positive control group (e.g., chloroquine at 5 mg/kg/day), and test groups for each compound at various doses (e.g., 10, 25, 50 mg/kg/day).
-
Drug Administration (Day 0 - Day 3): Administer the first dose of the test compound (typically via oral gavage or intraperitoneal injection) approximately 2-4 hours post-infection. Continue dosing once daily for four consecutive days.
-
Parasitemia Monitoring (Day 4): On Day 4, collect thin blood smears from the tail of each mouse.
-
Smear Analysis: Stain smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells out of at least 1000 total red blood cells under a microscope.
-
Calculation: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the formula: % Suppression = [(A - B) / A] * 100 Where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.
-
Data Analysis: Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) by plotting percent suppression against the log of the dose.
Data Presentation: In Vivo Efficacy
Summarize the key efficacy parameters for each tested compound.
| Compound ID | Dose [mg/kg/day] | Mean Parasitemia (%) on Day 4 | % Suppression | ED₅₀ [mg/kg] |
| Vehicle Control | 0 | 35.4 ± 4.1 | 0 | - |
| Cmpd-B1 | 10 | 21.2 ± 3.5 | 40.1 | \multirow{3}{*}{16.5} |
| 25 | 10.1 ± 2.2 | 71.5 | ||
| 50 | 2.5 ± 0.8 | 93.0 | ||
| Chloroquine | 5 | 1.8 ± 0.5 | 94.9 | 1.7 |
Conclusion
The this compound scaffold represents a promising and synthetically tractable starting point for the development of the next generation of quinoline antimalarials. Its design incorporates features known to be crucial for activity while offering a distinct chemical handle for modification to potentially evade existing resistance mechanisms. The protocols outlined in this guide provide a comprehensive and validated workflow, from rational design and synthesis to robust biological evaluation, enabling researchers to systematically explore the potential of this scaffold in the global fight against malaria.
References
- Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
- Kaushik, D., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Chetia, C., et al. (2021).
- Akinyede, K. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. NIH.
- Webster, H. K. (1986).
- Ginsburg, H., et al. (1998). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.
- Pharmacy 180. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- Chea, C., et al. (2021).
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Pharmacy 180. (n.d.).
- BenchChem. (2025). The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of Antimalarial Agent 12 Analogs. BenchChem.
- Yuan, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. malaria.mr4.org.
- Koopmans, G., et al. (2008). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.
- Bacon, D. J., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PubMed Central.
- Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
- Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis and Structure-Activity Relationships of Novel Hybrid Compounds.
- Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
- Jiménez-Díaz, M. B., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology.
- Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy.
- Wicht, K. J., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. ASM Journals.
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. PubMed.
- Obaleye, J. A., et al. (2025). In vitro and in vivo models used for antimalarial activity: A brief review.
- Unknown. (2023).
- El-Gendy, Z. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
Sources
- 1. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. pnas.org [pnas.org]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. mdpi.com [mdpi.com]
- 11. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 12. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
- 17. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis and Functionalization of 2,7-Dichloro-8-methylquinoline Derivatives for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] This guide focuses on the synthesis and strategic derivatization of 2,7-dichloro-8-methylquinoline, a highly versatile intermediate for building libraries of novel therapeutic candidates. The distinct electronic environments of the chloro-substituents at the C2 and C7 positions offer orthogonal reactivity, enabling selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively. This document provides a comprehensive overview of the core synthetic methodologies, detailed experimental protocols, and the chemical rationale behind these powerful techniques for researchers in drug development.
Foundational Strategies for Quinoline Ring Construction
The synthesis of the core quinoline ring system has been a subject of extensive research for over a century, leading to several robust and versatile named reactions.[5] Understanding these foundational methods is crucial for designing synthetic routes to novel quinoline derivatives.
-
Skraup-Doebner-von Miller Synthesis: This classic method involves the reaction of anilines with α,β-unsaturated carbonyl compounds, often generated in situ, in the presence of a strong acid and an oxidizing agent.[5][6][7] It is highly versatile for producing a wide range of substituted quinolines.[8]
-
Combes Synthesis: This reaction provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][9][10]
-
Gould-Jacobs Reaction: A powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with malonic acid derivatives, typically followed by thermal cyclization.[11][12][13][14]
-
Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[15][16] It is one of the most straightforward methods for creating polysubstituted quinolines.[17][18]
The choice of method depends on the desired substitution pattern and the availability of starting materials. For the synthesis of our target scaffold, this compound, a multi-step approach beginning with the construction of a suitably substituted quinolinone precursor is most efficient.
Synthetic Pathway to this compound
The synthesis of the target scaffold is best achieved in a two-part sequence: first, the construction of the core heterocyclic ring system, followed by a robust chlorination step. This approach ensures high yields and purity.
Part A: Synthesis of the Precursor, 7-Chloro-8-methylquinolin-2(1H)-one
A modified Conrad-Limpach reaction provides a reliable route to the quinolinone precursor. This involves the condensation of 3-chloro-2-methylaniline with a β-ketoester, such as diethyl malonate, followed by thermal cyclization. The high temperature of the cyclization step favors the formation of the thermodynamically stable 2-quinolone isomer.
Part B: Chlorination to this compound
The conversion of the 2-quinolone to the 2-chloroquinoline is a critical step. The lactam functionality of the quinolinone is readily converted to the corresponding chloro-amidine using a potent chlorinating and dehydrating agent like phosphoryl chloride (POCl₃). This reaction is typically high-yielding and proceeds by refluxing the quinolinone in neat POCl₃.[19]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Application Notes: Strategies for Derivatization
The this compound scaffold is primed for diversification due to the differential reactivity of its two chlorine atoms. The C2-chloro is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7-chloro is ideal for metal-catalyzed cross-coupling reactions. This orthogonality allows for selective and sequential functionalization.[20]
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position is electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it highly susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing amine, oxygen, and sulfur-based functionalities.
-
Causality: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing quinoline nitrogen. This stabilization lowers the activation energy for the reaction, allowing it to proceed under relatively mild conditions.
-
Applications: This method is widely used to synthesize libraries of 2-aminoquinolines, which are prevalent in antimalarial and anticancer drug candidates.
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C7 Position
The C7-chloro, located on the carbocyclic ring, is not sufficiently activated for SNAr but is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This opens a vast chemical space for introducing carbon- and nitrogen-based substituents.
-
Suzuki-Miyaura Coupling: Forms new carbon-carbon bonds by reacting the C7-Cl with an organoboron reagent (e.g., arylboronic acids). This is invaluable for creating bi-aryl structures.[20]
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, providing an alternative to SNAr for a broader scope of amine coupling partners.
-
Sonogashira Coupling: Creates carbon-carbon triple bonds by coupling with terminal alkynes, a key functional group for generating rigid molecular linkers.
The following diagram and table summarize these orthogonal derivatization strategies.
Caption: Orthogonal derivatization strategies for the this compound scaffold.
Table 1: Summary of Key Derivatization Reactions
| Position | Reaction Type | Bond Formed | Typical Reagents/Catalysts |
| C2 | Nucleophilic Aromatic Substitution (SNAr) | C-N, C-O, C-S | Amines, Alcohols, Thiols (often with base) |
| C7 | Suzuki-Miyaura Coupling | C-C (sp²) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| C7 | Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Ligand (e.g., BINAP), Base |
| C7 | Sonogashira Coupling | C-C (sp) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphoryl chloride is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 7-Chloro-8-methylquinolin-2(1H)-one (Precursor)
This protocol is adapted from the principles of the Conrad-Limpach and Gould-Jacobs reactions.[11][12]
-
Reagents & Materials:
-
3-chloro-2-methylaniline
-
Diethyl malonate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Sodium metal
-
Round-bottom flasks, condenser, heating mantle, distillation apparatus
-
-
Procedure:
-
Step 1 (Condensation): In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1 equiv.) in ethanol. Add diethyl malonate (1.1 equiv.) and a catalytic amount of sodium ethoxide (prepared by dissolving a small piece of sodium metal in ethanol).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the aniline is consumed, cool the reaction and remove the ethanol under reduced pressure to yield the crude anilinomaleate intermediate.
-
Step 2 (Cyclization): In a separate flask equipped for high-temperature reaction, heat Dowtherm A to ~250-260 °C.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A. Ethanol will distill off.
-
Maintain the temperature for 30-60 minutes after the addition is complete.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid product, wash thoroughly with hot hexane to remove Dowtherm A, and dry under vacuum.
-
The crude solid can be further purified by recrystallization from ethanol or acetic acid.
-
-
Expected Yield: 55-70%
Protocol 2: Synthesis of this compound (Target Compound)
This protocol uses a standard method for converting quinolinones to chloroquinolines.[19]
-
Reagents & Materials:
-
7-Chloro-8-methylquinolin-2(1H)-one (from Protocol 1)
-
Phosphoryl chloride (POCl₃)
-
Round-bottom flask, condenser with drying tube
-
Ice bath, crushed ice, dichloromethane (DCM), saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, carefully add 7-chloro-8-methylquinolin-2(1H)-one (1 equiv.) to an excess of phosphoryl chloride (5-10 equiv.).
-
Fit the flask with a reflux condenser (with a CaCl₂ drying tube) and gently heat the mixture to reflux (~110 °C).
-
Maintain reflux for 3-5 hours. The solid should dissolve, and the solution will typically darken. Monitor by TLC (quench a small aliquot carefully in ice water and extract with DCM).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up (Critical): Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.
-
Once the quenching is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
-
Expected Yield: 80-95%
Protocol 3: Example Derivatization via SNAr at C2 (Synthesis of a 2-Anilino Derivative)
-
Reagents & Materials:
-
This compound (from Protocol 2)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser
-
-
Procedure:
-
To a solution of this compound (1 equiv.) in NMP, add aniline (1.2 equiv.) and a base such as DIPEA (1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by column chromatography or recrystallization to obtain the desired 2-anilino-7-chloro-8-methylquinoline.
-
-
Expected Yield: 70-90%
Protocol 4: Example Derivatization via Suzuki Coupling at C7 (Synthesis of a 7-Aryl Derivative)
This protocol follows standard Suzuki-Miyaura coupling conditions.[20]
-
Reagents & Materials:
-
This compound (from Protocol 2)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane and water (or Toluene/Ethanol/Water)
-
Round-bottom flask, condenser, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equiv.), phenylboronic acid (1.2-1.5 equiv.), and Pd(PPh₃)₄ (2-5 mol%).
-
Add the solvent system (e.g., dioxane) and the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction under an inert atmosphere to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-7-phenyl-8-methylquinoline.
-
-
Expected Yield: 65-85%
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is robust and high-yielding. The key to its utility lies in the orthogonal reactivity of its two chloro-substituents, which allows for selective, stepwise functionalization. By employing nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling at the C7 position, researchers can efficiently generate large, diverse libraries of novel quinoline derivatives for screening against a wide range of biological targets. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this valuable scaffold in the pursuit of new therapeutic agents.
References
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). PubMed.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
- Friedländer synthesis. (n.d.). In Wikipedia.
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). NIH.
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). BOC Sciences.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. iipseries.org [iipseries.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. mdpi.com [mdpi.com]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Chlorination of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the chlorination of 8-methylquinoline. Chlorinated quinoline derivatives are significant structural motifs in medicinal chemistry and materials science. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. By understanding the causality behind the experimental choices, researchers can confidently and safely perform this synthesis.
Introduction and Scientific Background
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals, most notably antimalarial agents like chloroquine.[1] The introduction of a chlorine atom onto the quinoline ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The chlorination of 8-methylquinoline is an electrophilic aromatic substitution reaction. Understanding the mechanism is crucial for predicting and controlling the regioselectivity of the reaction.
Mechanism of Electrophilic Aromatic Substitution in Quinoline:
In strongly acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium cation. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as chlorination, preferentially occurs on the benzene ring, primarily at the 5- and 8-positions.[2][3] The methyl group at the 8-position in 8-methylquinoline is an ortho-, para-directing group, which would typically favor substitution at the 5- and 7-positions. However, the strong directing effect of the protonated nitrogen and steric hindrance from the methyl group can influence the final product distribution.
Safety First: Handling Chlorinating Agents
Chlorination reactions often involve hazardous reagents. Strict adherence to safety protocols is paramount.
2.1. Chlorine Gas Safety:
Should you opt for chlorine gas as your chlorinating agent, the following precautions are mandatory:
-
Engineering Controls: All work with chlorine gas must be conducted in a properly functioning chemical fume hood with a certified face velocity.[4] A visual alarm for chlorine leaks should be in place.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[4][6]
-
Storage: Store chlorine gas cylinders in a cool, dry, well-ventilated area, away from heat sources and flammable materials.[5][7] Cylinders must be secured upright.[5]
-
Emergency Preparedness: An emergency response plan must be in place.[5] In case of a leak, evacuate the area immediately.[4]
2.2. Other Chlorinating Agents:
Alternative chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) may be used. While potentially easier to handle than chlorine gas, they are also hazardous and require appropriate PPE and handling in a fume hood. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Experimental Protocol: Chlorination of 8-Methylquinoline
This protocol is a general guideline and may require optimization based on your specific research goals and available equipment.
3.1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 8-Methylquinoline | Reagent | Sigma-Aldrich | Purity ≥97% |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific | Concentrated (98%) |
| Silver Sulfate (Ag₂SO₄) | Reagent | Alfa Aesar | |
| Chlorine Gas (Cl₂) | High Purity | Airgas | Or other suitable chlorinating agent |
| Sodium Sulfite (Na₂SO₃) | ACS Grade | VWR | |
| Sodium Hydroxide (NaOH) | ACS Grade | EMD Millipore | |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | J.T.Baker | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Acros Organics | For drying |
3.2. Reaction Setup:
The reaction should be assembled in a chemical fume hood.
Caption: Experimental setup for chlorination using chlorine gas.
3.3. Step-by-Step Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 8-methylquinoline (1 equivalent) and silver sulfate (0.5 equivalents) in concentrated sulfuric acid.[2]
-
Chlorination: With vigorous stirring, bubble dry chlorine gas through the solution for 1-2 hours.[2] The reaction is typically carried out at room temperature.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture over crushed ice containing a 5% sodium sulfite solution to neutralize any excess chlorine.[2]
-
Neutralization and Extraction: Basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
3.4. Purification:
The crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification is essential to isolate the desired product.
-
Column Chromatography: This is the most common method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.[8]
Product Characterization
Confirming the structure and purity of the final product is a critical step.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons and the methyl group. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the chlorination position.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each carbon atom in the molecule. The chemical shifts will be influenced by the position of the chlorine atom.[9]
4.2. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the chlorinated product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further evidence of successful chlorination.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Inefficient chlorinating agent | Ensure the chlorine gas is dry. Consider using a more reactive chlorinating agent like sulfuryl chloride. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust the reaction time or temperature as needed. | |
| Formation of multiple products | Lack of regioselectivity | Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. |
| Difficulty in purification | Similar polarity of products | Use a high-resolution chromatography technique like HPLC or try a different eluent system for column chromatography.[8] |
Conclusion
The chlorination of 8-methylquinoline is a valuable synthetic transformation for accessing novel compounds with potential applications in drug discovery and materials science. By following the detailed protocol and safety guidelines outlined in this document, researchers can perform this reaction efficiently and safely. A thorough characterization of the final product is crucial to ensure its identity and purity.
References
- Purdue University. (n.d.). Chlorine Gas Safety Operating Procedure.
- ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
- MDPI. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Special Gas Instruments. (n.d.). Chlorine gas handling tips.
- PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline.
- Nevada Technical Associates, Inc. (2023, January 27). Top 10 Chlorine Safety Tips.
- Quora. (2017, May 17). What precaution would you take when doing experiments with chlorine?
- Pakistan Journal of Scientific and Industrial Research. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.
- Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
- Arkivoc. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- ResearchGate. (n.d.). Halogenation of 8-methyl quinoline.
- YouTube. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline.
- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- Royal Society of Chemistry. (2021). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane.
- LookChem. (n.d.). Purification of Quinoline.
- MDPI. (2018). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
- ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- PubChem. (n.d.). 8-Chloro-2-methylquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubChem. (n.d.). 8-Methylquinoline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. purdue.edu [purdue.edu]
- 5. specialgasinstruments.com [specialgasinstruments.com]
- 6. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]
Application Note: A Multi-technique Approach for the Definitive Characterization of 2,7-Dichloro-8-methylquinoline
Introduction and Strategic Importance
2,7-Dichloro-8-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science. Quinolines exhibit a vast range of biological activities, and substituted analogs are foundational to numerous therapeutic agents.[1][2] The precise substitution pattern of halogens and alkyl groups on the quinoline ring system critically dictates the molecule's physicochemical properties and biological function. Therefore, unambiguous structural confirmation and purity assessment are paramount following synthesis to ensure data integrity for subsequent research and development.
This guide provides a comprehensive, multi-technique framework for the analytical characterization of this compound. It moves beyond a simple listing of methods to explain the strategic rationale behind the selection of each technique and the integration of their outputs. The protocols described herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the compound's identity, structure, and purity.
The Analytical Workflow: An Integrated Strategy
The definitive characterization of a novel chemical entity is not achieved by a single technique but by the logical convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry yields the molecular mass and elemental formula, nuclear magnetic resonance spectroscopy maps the atomic connectivity, chromatography assesses purity, and elemental analysis provides empirical formula confirmation.
Caption: Integrated workflow for chemical structure confirmation.
Mass Spectrometry (MS): The First Step in Identification
Mass spectrometry provides the molecular weight (MW) of the analyte, which is a fundamental physical property. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine, offering immediate evidence of their presence.[3]
Causality Behind Experimental Choices: Electron Ionization (EI) is a robust, high-energy ionization technique suitable for relatively stable, volatile organic molecules like this compound. It reliably produces a molecular ion (M⁺˙) and a rich fragmentation pattern that can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is specified to obtain a highly accurate mass measurement, enabling the determination of the molecular formula.[4]
Expected Data for C₁₀H₇Cl₂N: The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion.[3][5]
| Parameter | Theoretical Value | Rationale |
| Molecular Formula | C₁₀H₇Cl₂N | - |
| Monoisotopic Mass | 210.99556 Da | Calculated for C₁₀H₇³⁵Cl₂N.[6] |
| M⁺˙ (m/z) | 211.0 | The peak corresponding to the monoisotopic mass. |
| [M+2]⁺˙ (m/z) | 213.0 | Contains one ³⁷Cl atom. |
| [M+4]⁺˙ (m/z) | 215.0 | Contains two ³⁷Cl atoms. |
| Isotopic Ratio (M:M+2:M+4) | ~100 : 65 : 10 | Reflects the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3] |
Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an EI source.[4]
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatography (GC) inlet for purified samples.
-
EI-MS Parameters:
-
Data Analysis:
-
Identify the molecular ion cluster at the expected m/z values.
-
Verify the isotopic distribution pattern against the theoretical ratio for two chlorine atoms.
-
Utilize the instrument's software to calculate the molecular formula from the accurate mass of the monoisotopic peak.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of a Cl atom, loss of a methyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationship of atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.[8][9]
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is an excellent solvent for many organic compounds, including quinoline derivatives, as it is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon triplet (at ~77.16 ppm) typically do not interfere with analyte signals.[7][10] Tetramethylsilane (TMS) is used as an internal standard because its protons and carbons are highly shielded, appearing at 0.00 ppm, providing a reliable reference point.[10]
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on the known effects of substituents on the quinoline ring. The chlorine atoms are electron-withdrawing and will deshield nearby protons and carbons, shifting them downfield. The methyl group is electron-donating and will have a shielding effect.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 - 8.4 | Doublet (d) | 1H | H-4 |
| Aromatic | ~7.8 - 8.0 | Doublet (d) | 1H | H-5 |
| Aromatic | ~7.5 - 7.7 | Doublet (d) | 1H | H-6 |
| Aromatic | ~7.3 - 7.5 | Doublet (d) | 1H | H-3 |
| Methyl | ~2.5 - 2.7 | Singlet (s) | 3H | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~150 - 152 | C-2 (next to N, Cl) |
| Aromatic | ~148 - 150 | C-8a (bridgehead) |
| Aromatic | ~135 - 137 | C-7 (with Cl) |
| Aromatic | ~133 - 135 | C-4 |
| Aromatic | ~128 - 130 | C-5 |
| Aromatic | ~126 - 128 | C-4a (bridgehead) |
| Aromatic | ~125 - 127 | C-6 |
| Aromatic | ~122 - 124 | C-3 |
| Aromatic | ~120 - 122 | C-8 (with CH₃) |
| Methyl | ~18 - 22 | -CH₃ |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.[7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing and Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign peaks based on chemical shifts, multiplicities, and integration, comparing them to the predicted values.
-
Consider running 2D NMR experiments (like COSY and HSQC) if assignments are ambiguous.
-
Caption: Logic of integrating NMR and MS data for structure proof.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a non-volatile organic compound. It separates the main component from any impurities, and the relative peak areas provide a quantitative measure of purity.
Causality Behind Experimental Choices: A reversed-phase C18 column is chosen as it is a versatile stationary phase that effectively retains and separates moderately polar to nonpolar compounds like quinolines based on their hydrophobicity.[11] An acetonitrile/water mobile phase is standard for reversed-phase chromatography. A UV detector is ideal because the quinoline ring system contains a strong chromophore that absorbs UV light, allowing for sensitive detection.[11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for separation of small organic molecules.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 20 min | A gradient ensures elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[11] |
| Injection Volume | 10 µL | A small volume prevents column overloading.[11] |
| Detection | UV at 225 nm | Quinolines exhibit strong absorbance in this region.[11] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[11]
-
System Setup: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection and Run: Inject 10 µL of the prepared sample and run the gradient method.
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100.
-
The retention time (t₋) of the main peak serves as a key identifier for future analyses.
-
Elemental Analysis: Empirical Formula Validation
Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. For halogenated compounds, chlorine content can be determined by methods like combustion followed by ion chromatography. This technique provides an independent, quantitative confirmation of the empirical formula derived from HRMS.
Theoretical Composition for C₁₀H₇Cl₂N:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.63% |
| Hydrogen (H) | 3.33% |
| Nitrogen (N) | 6.60% |
| Chlorine (Cl) | 33.43% |
Protocol: Combustion Analysis
-
Sample Preparation: Submit a high-purity (typically >99.5% by HPLC), thoroughly dried sample (1-2 mg) to a certified analytical laboratory.
-
Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by thermal conductivity or infrared detectors. Chlorine is typically trapped and analyzed separately.
-
Data Interpretation: The experimental percentages should agree with the theoretical values to within ±0.4%. A close match provides strong evidence for the proposed molecular formula.
Conclusion: A Self-Validating Characterization
The definitive characterization of this compound is achieved through the systematic application and logical integration of these orthogonal analytical techniques. High-resolution mass spectrometry confirms the molecular formula C₁₀H₇Cl₂N and the presence of two chlorine atoms. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular structure. HPLC analysis confirms a high degree of purity, and elemental analysis validates the empirical formula. When the data from all these methods converge to support the proposed structure, the identity and quality of the compound are established with the highest level of scientific confidence.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Chemistry LibreTexts. (2023).
- Nicholson, J. K., & Lindon, J. C. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- PubChem. (n.d.). 4,7-dichloro-8-methylquinoline. PubChemLite. [Link]
- Rezaei, A., et al. (n.d.).
- Rivero-Buceta, E., et al. (2020). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]
- Tukulula, M., et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- University of Alberta. (n.d.). Notes on NMR Solvents. [Link]
- Voroztsov, G. N., et al. (2006). Mass spectrometry of halogen-containing organic compounds.
- Zubi, M., et al. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4,7-dichloro-8-methylquinoline (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for 2,7-Dichloro-8-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, in-depth guide for the scalable synthesis of 2,7-dichloro-8-methylquinoline, a key heterocyclic building block. The protocol leverages a modified Combes quinoline synthesis, chosen for its reliability and use of readily available starting materials. This guide details the reaction mechanism, step-by-step protocols for synthesis and purification, and critical considerations for process scale-up.
Introduction and Synthesis Strategy
This compound is a valuable intermediate in medicinal chemistry and materials science. Its substituted quinoline core is a common scaffold in pharmacologically active compounds.[1] The development of a robust and scalable synthesis is crucial for enabling its use in large-scale drug discovery and development programs.
The selected synthetic strategy is a two-step process beginning with the Combes quinoline synthesis, followed by a chlorination step. This approach was chosen for its operational simplicity and scalability. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form the quinoline ring system.[2][3]
Overall Reaction Scheme:
-
Step 1: Combes Synthesis: 3-Chloro-2-methylaniline reacts with acetylacetone in the presence of a strong acid catalyst (Polyphosphoric Acid) to form 7-chloro-2,4,8-trimethylquinoline.
-
Step 2: Chlorination: The intermediate is then chlorinated using a suitable agent like phosphorus oxychloride to yield the final product, this compound.
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Combes Synthesis Mechanism: The reaction proceeds through three main stages[2][3]:
-
Enamine Formation: The process begins with the acid-catalyzed reaction between 3-chloro-2-methylaniline and acetylacetone. A protonated carbonyl group of the diketone undergoes nucleophilic attack by the aniline.[2] Subsequent dehydration forms a Schiff base, which tautomerizes to a more stable enamine intermediate.
-
Cyclization (Rate-Determining Step): The enamine undergoes an intramolecular electrophilic aromatic substitution. This acid-catalyzed cyclization is typically the rate-determining step.[2] Steric and electronic factors on the aniline ring influence the rate and success of this step.
-
Dehydration/Aromatization: A final acid-catalyzed dehydration of the cyclic alcohol intermediate yields the aromatic quinoline ring system.
Diagram: Combes Quinoline Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity |
| 3-Chloro-2-methylaniline | 87-60-5 | C₇H₈ClN | 141.60 | ≥98% |
| Acetylacetone | 123-54-6 | C₅H₈O₂ | 100.12 | ≥99% |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | N/A | ~115% H₃PO₄ basis |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥97% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
Equipment:
-
Three-neck round-bottom flask (appropriately sized for scale)
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber (for HCl and POCl₃ fumes)
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large beaker for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware for extraction and recrystallization
Detailed Experimental Protocols
PART A: Synthesis of 7-Chloro-2,4,8-trimethylquinoline
-
Setup: Assemble a three-neck flask with a mechanical stirrer, thermometer, and condenser. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Addition: To the flask, add Polyphosphoric Acid (PPA) (approx. 5 molar equivalents based on the aniline). Begin stirring and add 3-chloro-2-methylaniline (1.0 eq) slowly. A moderate exotherm may be observed.
-
Diketone Addition: Once the aniline is fully dissolved, add acetylacetone (1.1 eq) dropwise via a dropping funnel. Maintain the temperature below 60 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Allow the reaction mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice-water with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Neutralization & Isolation: Cool the quenched mixture in an ice bath. Slowly add a 50% (w/v) aqueous NaOH solution to neutralize the acid until the pH is ~8-9. A solid precipitate will form.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product, 7-chloro-2,4,8-trimethylquinoline, in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.
PART B: Synthesis of this compound
-
Safety First: Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield) must be worn.[5]
-
Setup: In a dry three-neck flask equipped with a mechanical stirrer and a reflux condenser connected to a gas scrubber (containing NaOH solution), place the crude 7-chloro-2,4,8-trimethylquinoline (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (4-5 eq) to the flask. The mixture may become a slurry.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker with a stirrer, prepare a large amount of crushed ice. Extremely carefully and slowly , pour the reaction mixture onto the crushed ice. This reaction is vigorous and will release HCl gas.[6]
-
Neutralization: Once the initial vigorous reaction subsides, slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is basic (~9). A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.[7]
Scale-Up Considerations
-
Thermal Management: The quenching of PPA and POCl₃ are highly exothermic. On a larger scale, controlled addition to the quenching vessel and efficient cooling are critical to prevent runaway reactions.
-
Mixing: As the reaction volume increases, ensuring efficient mixing becomes crucial, especially for the viscous PPA mixture. A robust overhead mechanical stirrer is mandatory.
-
Off-Gassing: The chlorination step releases significant amounts of HCl gas. The fume hood and scrubber system must be able to handle the increased volume of acidic gas safely.
-
Material Handling: Handling large quantities of corrosive materials like PPA and POCl₃ requires specialized equipment such as pumps designed for corrosive liquids.[4]
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₇Cl₂N, showing the characteristic isotopic pattern for two chlorine atoms. |
| Purity (HPLC) | ≥98% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (Neoprene or Teflon are recommended for POCl₃).[5]
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[4]
-
Corrosive Chemicals: Polyphosphoric acid and phosphorus oxychloride are extremely corrosive and can cause severe burns. Handle with extreme care. An eyewash station and safety shower must be readily accessible.[4]
-
Water Reactivity: Phosphorus oxychloride reacts violently with water, liberating toxic and corrosive gases.[6] Ensure all glassware is dry and avoid contact with moisture.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench excess POCl₃ carefully before disposal.
References
- Sdfine. (n.d.). POLYPHOSPHORIC ACID.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Wikipedia. (2023). Combes quinoline synthesis.
- Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Request PDF. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. fishersci.com [fishersci.com]
- 5. my.airliquide.com [my.airliquide.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,7-Dichloro-8-methylquinoline as a Versatile Building Block in Organic Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2,7-dichloro-8-methylquinoline as a pivotal building block in modern organic synthesis. While direct literature on this specific isomer is emerging, this document consolidates established principles from analogous quinoline systems to provide a robust framework for its synthesis, functionalization, and application. We present a plausible synthetic pathway, an in-depth analysis of the differential reactivity of the two chloro-substituents, and detailed, adaptable protocols for key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The overarching goal is to empower researchers to leverage the unique structural attributes of this scaffold for the rapid generation of diverse molecular libraries, with a particular focus on the discovery of novel therapeutic agents.
Introduction: The Quinoline Scaffold and the Strategic Importance of this compound
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active compounds with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological target affinity and selectivity.
This compound is a particularly interesting, albeit underexplored, building block. Its key features include:
-
Two distinct chloro-substituents: The chlorine atoms at the C2 and C7 positions are expected to exhibit differential reactivity, offering the potential for selective and sequential functionalization.
-
A methyl group at the 8-position: This group can influence the conformation of substituents at the C7 position and may play a role in modulating interactions with biological targets.
-
Reactive handles for diversification: The chloro groups serve as versatile handles for introducing a wide array of chemical moieties through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this promising building block in your research endeavors.
Proposed Synthesis of this compound
While a direct, optimized synthesis for this compound is not yet widely published, a plausible and chemically sound route can be extrapolated from established methods for analogous substituted quinolines, such as the Gould-Jacobs reaction.[3]
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthetic Protocol (Hypothetical, requiring optimization):
-
Condensation: React 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out neat or in a high-boiling solvent at elevated temperatures (100-120 °C) to form the intermediate diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate.[3]
-
Thermal Cyclization (Gould-Jacobs Reaction): The crude intermediate from the previous step is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether (typically 240-260 °C). This induces cyclization to form the quinoline core, yielding 7-chloro-8-methylquinolin-4-ol.[3]
-
Chlorination: The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at reflux, to convert the hydroxyl group into a chloro group, and also chlorinate the 2-position, yielding 2,4,7-trichloro-8-methylquinoline.
-
Selective Dechlorination: The final step would involve a selective dechlorination at the more reactive 4-position. This can often be achieved through catalytic hydrogenation under controlled conditions, affording the target molecule, this compound.
Understanding the Differential Reactivity of the Chloro-Substituents
A key aspect of utilizing this compound as a building block is the ability to selectively functionalize one of the two chloro-substituents. The reactivity of each chlorine atom is influenced by its position on the quinoline ring.
-
C2-Chloro Group: The chlorine at the C2 position is on the pyridine ring of the quinoline system. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. However, it can be less reactive in some palladium-catalyzed cross-coupling reactions compared to halogens on the carbocyclic ring.
-
C7-Chloro Group: The chlorine at the C7 position is on the benzene ring of the quinoline system. Halogens at this and similar positions (like C6) are generally more amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.[4][5]
This differential reactivity allows for a strategic, stepwise approach to diversification: one position can be functionalized while the other remains intact for a subsequent transformation.
Caption: Predicted differential reactivity of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The protocols provided below are generalized based on successful reactions with similar dichloroquinoline substrates and should serve as a starting point for optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with a boronic acid or ester.[6][7] For this compound, this reaction is anticipated to proceed selectively at the C7 position.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 90 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] Similar to the Suzuki coupling, this reaction is expected to be selective for the C7 position of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-RuPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-3 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand (if applicable), and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Representative Reaction Conditions:
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 |
| G3-XPhos (1.5) | - | LHMDS (1.8) | Toluene | 90 |
Potential Applications in Medicinal Chemistry
Derivatives of this compound are attractive candidates for screening in drug discovery programs. The ability to introduce diverse functionalities at the C7 position (via cross-coupling) and potentially at the C2 position (via SNAr) allows for the exploration of a large chemical space. Given the known biological activities of related quinoline compounds, potential therapeutic areas include:
-
Oncology: Many kinase inhibitors feature a substituted quinoline core. The derivatives of this compound could be investigated as inhibitors of EGFR, VEGFR, or other cancer-relevant kinases.[2]
-
Infectious Diseases: Quinolines have a long history as antimalarial agents.[1] Novel derivatives could be screened for activity against drug-resistant strains of Plasmodium falciparum or other pathogens.
-
Neurodegenerative Diseases: Some 8-hydroxyquinoline derivatives have been investigated as metal chelators for the treatment of neurodegenerative disorders.[10]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives will rely on standard spectroscopic techniques.[11][12][13]
Expected Spectroscopic Signatures for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The methyl group at C8 will appear as a singlet, likely in the range of 2.5-2.8 ppm. The aromatic protons will appear as doublets and triplets in the aromatic region (7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the quinoline core and the methyl group. The carbons attached to the chlorine atoms (C2 and C7) will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.
Conclusion
This compound represents a promising, yet underutilized, building block for the synthesis of complex heterocyclic compounds. Its two distinct chloro-substituents provide a platform for selective and sequential functionalization, enabling the rapid generation of diverse molecular libraries. By leveraging established palladium-catalyzed cross-coupling methodologies, researchers can effectively explore the chemical space around this scaffold to develop novel compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for initiating research with this versatile molecule.
References
- El-Gohary, N. S., & Shaaban, M. I. (2017). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 22(1), 1224. [Link]
- Wentworth, C. D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(8), e202204593. [Link]
- Grokipedia. (n.d.).
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- Chan, S. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 238-242. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]boryl-35-dimethylphenylmethyl-kC)palladiumII)
- Kaur, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]
- Hill, N. J., & Bruton, S. T. (2023). Spectroscopy Data for Undergraduate Teaching.
- Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1403–1409. [Link]
- Al-Masri, Z. A., & Taha, Z. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-12. [Link]
- Chopra, H. (2021, July 27).
- Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synlett, 23(11), 1637-1640. [Link]
- Baumann, M., & Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
- Arshad, M., et al. (2011). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of the Chemical Society of Pakistan, 33(2), 246-251. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. University of Mississippi. [Link]
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 263-275. [Link]
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]
- Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. [Link]
- ResearchGate. (n.d.). A possible mechanism for the CDC reaction of 4,7-dichloroquinoline with.... [Link]
- ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Strategic Amination of 2,7-Dichloro-8-methylquinoline for Novel Compound Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with substituted quinolines forming the basis of numerous therapeutic agents.[1][2] This document provides a detailed guide for researchers on the selective amination of 2,7-dichloro-8-methylquinoline. We delve into two primary synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). This guide offers not just step-by-step protocols but also the underlying chemical principles, enabling scientists to make informed decisions for synthesizing novel 2-amino-7-chloro-8-methylquinoline and 2,7-diamino-8-methylquinoline derivatives. Such compounds are of significant interest for screening in drug discovery programs, particularly in the development of new anticancer, antibacterial, and antifungal agents.[1][3][4]
Introduction: The Significance of Amino-Quinolines
Quinoline and its derivatives are classified as "privileged structures" in drug discovery, owing to their ability to interact with a wide array of biological targets.[5] The introduction of an amino group to the quinoline core can dramatically influence the molecule's pharmacological properties, including its mechanism of action, potency, and pharmacokinetic profile.[1] For instance, 4-aminoquinolines are renowned for their antimalarial activity, while other amino-substituted quinolines have shown promise as anti-inflammatory, anticancer, and antibacterial agents.[1][6]
The starting material, this compound, offers two distinct reaction sites for amination: the C2 and C7 positions. The electronic properties of the quinoline ring system render the C2 and C4 positions more susceptible to nucleophilic attack than the positions on the benzene ring fragment. Consequently, the C2-chloro substituent is anticipated to be significantly more reactive than the C7-chloro substituent. This inherent difference in reactivity provides a strategic handle for selective mono-amination at the C2 position, followed by a potential second amination at the C7 position under more forcing conditions to generate di-substituted products.
This guide will equip researchers with the necessary protocols to exploit this reactivity difference and synthesize a diverse library of novel amino-quinoline compounds.
Synthesis of the Starting Material: this compound
A robust and reliable synthesis of the starting material is paramount. While various methods exist for the synthesis of substituted chloroquinolines, a common approach involves the cyclization of an appropriate aniline followed by chlorination. For this compound, a plausible synthetic route starts from 3-chloro-2-methylaniline, proceeding through a cyclization to form a quinolinone intermediate, which is subsequently chlorinated.
Protocol 2.1: Synthesis of 4-hydroxy-7-chloro-8-methylquinolin-2(1H)-one
This step typically involves a Conrad-Limpach or a similar cyclization reaction.
-
In a suitable high-boiling solvent such as diphenyl ether or Dowtherm A, combine 3-chloro-2-methylaniline with an appropriate three-carbon component like diethyl malonate.
-
Heat the mixture to a high temperature (typically 240-260°C) to facilitate the initial condensation and subsequent thermal cyclization.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2.2: Chlorination to Yield this compound
The quinolinone intermediate is then chlorinated to yield the final starting material.
-
Suspend the dried 4-hydroxy-7-chloro-8-methylquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The acidic aqueous solution is then neutralized with a base (e.g., concentrated sodium hydroxide solution or solid sodium carbonate) until the pH is basic (pH 8-9), which precipitates the crude product.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is achieved by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate.
Reaction Methodologies for Amination
Two primary methods are presented for the reaction of this compound with amines: Palladium-catalyzed Buchwald-Hartwig amination and traditional Nucleophilic Aromatic Substitution (SNAr). The choice of method will depend on the nucleophilicity of the amine, the desired scale, and the available laboratory resources.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7][8] It is particularly useful for coupling less reactive aryl chlorides and for amines that are poor nucleophiles. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9]
Protocol 3.1: Selective Mono-amination at the C2 Position
This protocol is optimized for the selective reaction at the more reactive C2 position.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like Xantphos, BINAP, or X-Phos (1.1-1.2 times the moles of Pd).[10]
-
Base and Solvent: Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or DMF. The reaction vessel is then sealed.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature, typically between 80-120°C. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated reaction times.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (disappearance of the starting material), cool the mixture to room temperature.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to isolate the desired 2-amino-7-chloro-8-methylquinoline derivative.
Method B: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a more classical approach that works well with electron-deficient aromatic systems and strong nucleophiles.[6][11] The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position for nucleophilic attack.[6] This method often requires higher temperatures and may be less general than the Buchwald-Hartwig approach but avoids the use of expensive metal catalysts.
Protocol 3.2: Selective Mono-amination at the C2 Position via SNAr
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.
-
Amine Addition: Add the desired amine (2.0-5.0 eq). For less reactive amines, using the amine itself as the solvent is also an option. A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added if the amine salt is used or to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux (up to 150°C), depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the mono-amination of this compound.
| Amine Type | Recommended Method | Catalyst/Ligand (for B-H) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Primary Aliphatic | SNAr or Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | K₂CO₃ or NaOtBu | Ethanol or Toluene | 80-110 | Good to excellent yield of C2-aminated product. |
| Secondary Aliphatic | Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Dioxane | 100-120 | Moderate to good yield. SNAr may be sluggish. |
| Anilines (Aromatic) | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | Good yields. SNAr is generally not effective. |
| Ammonia Equivalents | Buchwald-Hartwig | Pd(OAc)₂ / Josiphos | LiHMDS | Dioxane | 100-110 | Synthesis of the primary 2-amino derivative. |
Note: For di-substitution at both C2 and C7, more forcing conditions are required, such as higher temperatures, longer reaction times, and a larger excess of the amine and base, typically using the Buchwald-Hartwig protocol.
Experimental Workflows and Diagrams
The logical flow of the synthetic process can be visualized to aid in experimental planning.
Caption: Workflow from starting material synthesis to selective amination.
Caption: Regioselective pathway for mono- and di-amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Buchwald-Hartwig)- Insufficient temperature- Poorly soluble reagents- Weakly nucleophilic amine (for SNAr) | - Use a fresh catalyst/ligand; consider a pre-catalyst.- Increase reaction temperature.- Use a higher boiling point solvent (e.g., DMF, Dioxane).- Switch to the Buchwald-Hartwig method. |
| Formation of Di-substituted Product | - Reaction time too long or temperature too high- Excess amine used | - Reduce reaction time and monitor closely by TLC/LC-MS.- Use closer to stoichiometric amounts of the amine (1.1-1.2 eq). |
| Hydrolysis of Chloroquinoline | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents. Dry the base (e.g., Cs₂CO₃) before use. |
| Difficult Purification | - Similar polarity of starting material and product | - Optimize the mobile phase for column chromatography.- Consider derivatization or salt formation to alter polarity. |
Conclusion
The reaction of this compound with amines is a versatile pathway for generating novel chemical entities for drug discovery. By carefully selecting the reaction methodology—either the robust Buchwald-Hartwig amination or the classical SNAr—researchers can selectively functionalize the C2 position. The protocols and insights provided in this guide offer a solid foundation for the synthesis and exploration of new amino-quinoline derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
- Al-Trawneh, S. A., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877.
- Mladenova, R., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(15), 4485.
- Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6552.
- El-Sayed, R. A., et al. (1989). Synthesis and biological activity of some new substituted quinoline amino acid derivatives. Pakistan Journal of Scientific and Industrial Research, 34(10), 369-372.
- An extensive review on biological interest of quinoline and its analogues. (2021). ResearchGate.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
- Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2352-2358.
- El-Gendy, M. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(3), 314-325.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Egu, S. A., et al. (2017). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 2(1B), 310-313.
- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Ethoxymethylenemalonate. Journal of the American Chemical Society, 68(7), 1204-1208.
- Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915.
- Evans, M. (2019). nucleophilic aromatic substitutions [Video]. YouTube.
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(42), 15096-15104.
- de Souza, A. C. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 843.
- Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube.
- Rojas-León, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. youtube.com [youtube.com]
Application Note: Recommended Storage and Handling Protocols for 2,7-Dichloro-8-methylquinoline
Introduction: The Criticality of Proper Storage for Quinoline Derivatives
2,7-Dichloro-8-methylquinoline belongs to the substituted quinoline class of heterocyclic aromatic compounds. Quinolines are a cornerstone scaffold in medicinal chemistry and organic synthesis, forming the basis for numerous pharmaceuticals and functional materials.[1][2] The reactivity and stability of this specific molecule are dictated by its electron-deficient pyridine ring and the halogen substitutions, making it a valuable but potentially sensitive research chemical.
The integrity of any research compound is paramount for achieving reproducible and reliable experimental outcomes. Improper storage can lead to degradation via hydrolysis, oxidation, or photolysis, altering the compound's purity and reactivity. This application note provides a comprehensive, field-proven guide for the optimal storage and handling of this compound, designed for researchers, chemists, and drug development professionals. The protocols herein are synthesized from safety data for closely related halogenated quinolines and established best practices for handling sensitive chemical reagents.
Chemical Profile and Stability Characteristics
While a complete, peer-reviewed dataset for this compound is not extensively published, its properties and stability can be reliably inferred from its chemical structure and data on analogous compounds.
Table 1: Physicochemical Properties and Inferred Stability
| Property | Value / Recommendation | Rationale & Supporting Evidence |
|---|---|---|
| Appearance | Solid (Likely white, beige, or yellow crystalline powder) | Based on the appearance of similar substituted quinolines.[3][4] |
| Chemical Stability | Stable under recommended storage conditions. | Material Safety Data Sheets (MSDS) for related chloro- and methyl-quinolines consistently report stability when stored properly.[5][6] |
| Conditions to Avoid | Moisture, excessive heat, sparks, and open flames.[6][7] | Halogenated heterocycles can be susceptible to hydrolysis. General principles of chemical safety mandate avoiding ignition sources.[6][8] |
| Light Sensitivity | Potential sensitivity; avoid direct light. | While not explicitly documented for this compound, some related heterocyclic compounds are light-sensitive. Storage in amber vials is a prudent preventative measure. |
| Incompatible Materials | Strong oxidizing agents.[5][6][7] | The quinoline ring system can be susceptible to oxidation, and reactions with strong oxidizers may be vigorous or explosive. |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[5][7] | Expected products of thermal decomposition or combustion for a chlorinated nitrogen-containing organic compound. |
Long-Term Storage Protocol (>1 Month)
The primary objective of long-term storage is to create an environment that is cool, dry, dark, and inert, thereby preserving the compound's purity indefinitely.
Step-by-Step Protocol:
-
Container Selection: Upon receipt, retain the compound in its original supplier vial. If repackaging is necessary, use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.
-
Causality: Amber glass prevents potential photodegradation. A PTFE liner provides a chemically inert and hermetic seal, superior to paper or foil liners which can degrade or react.
-
-
Inert Atmosphere: Before sealing, gently flush the vial's headspace with a dry, inert gas such as argon or nitrogen for 15-30 seconds.
-
Secure Sealing: Tightly screw the cap on immediately after flushing. For maximum protection, wrap the cap-vial interface with Parafilm® to create a secondary barrier against moisture ingress.
-
Temperature Control: Store the sealed container in a laboratory refrigerator at 2-8°C .
-
Causality: Reduced temperature significantly slows the rate of any potential decomposition reactions. While some related compounds are stable at room temperature[4], refrigeration is the best practice for ensuring long-term integrity.
-
-
Designated Location: Place the vial in a clearly labeled secondary container within a designated area for solid chemical reagents. This location must be a well-ventilated space, away from any heat sources or incompatible materials like oxidizing agents.[5][9]
Workflow for Long-Term Archiving
Caption: Workflow for archiving this compound.
Routine Handling and Short-Term Use Protocol
Proper handling during experimental use is crucial to prevent contamination and degradation of the bulk material.
Step-by-Step Protocol:
-
Temperature Equilibration: Before opening a refrigerated vial, place it in a desiccator at room temperature for at least 30-60 minutes.
-
Causality: This is the most critical step to prevent degradation during use. Opening a cold vial directly exposes the compound to ambient air, causing atmospheric moisture to condense on the cold solid, leading to rapid hydrolysis.
-
-
Safe Handling Environment: All manipulations must be performed inside a certified chemical fume hood to ensure adequate ventilation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][10]
-
Dispensing: Use only clean, dry spatulas or weighing tools. Quickly weigh the desired amount of material and transfer it to the reaction vessel.
-
Causality: Minimizes the time the bulk material is exposed to the atmosphere. Prevents cross-contamination.
-
-
Resealing for Storage: Immediately after dispensing, re-apply the cap tightly. If the compound will be used frequently, re-flushing with inert gas before each storage cycle is highly recommended.
-
Short-Term Storage: For vials that are in active use, storage in a desiccator at room temperature is acceptable for short periods (1-7 days), provided the container is properly sealed. For any duration longer than one week, re-archiving at 2-8°C is advised.
Safety and Disposal Considerations
-
Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system.[5][9] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep the solid material into a suitable, labeled container for disposal.[5]
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[3][10]
References
- Material Safety Data Sheet - Pi Chemicals. (n.d.). Vertex AI Search.
- (2,7-Dichloro-8-methylquinolin-3-yl)methanol - PubChem. (2008). PubChem.
- SAFETY DATA SHEET. (2010, September 6). Thermo Fisher Scientific.
- This compound - Free SDS search. (n.d.). 3E.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0. (n.d.). Sigma-Aldrich.
- CAS 1133115-64-6 | Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate. (n.d.). Synblock.
- Safety Data Sheet: 8-Methylquinoline. (n.d.). Chemos GmbH & Co. KG.
- Quinoline CAS 91-22-5 | 802407. (n.d.). Merck Millipore.
- 7-Chloro-8-methylquinoline | CAS#:78941-93-2. (2025, August 25). Chemsrc.
- 2,7-Dichloro-3-methylquinoline SDS, 132118-46-8 Safety Data Sheets. (n.d.). ECHEMI.
- Cas 78941-93-2,7-CHLORO-8-METHYLQUINOLINE. (n.d.). LookChem.
- Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (n.d.). National Toxicology Program.
Sources
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. lookchem.com [lookchem.com]
- 5. pipharm.com [pipharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 7-Chloro-8-methylquinoline | CAS#:78941-93-2 | Chemsrc [chemsrc.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Application Notes & Protocols: Strategic Derivatization of 2,7-Dichloro-8-methylquinoline for Biological Screening
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3]. This guide provides a comprehensive framework for the strategic derivatization of 2,7-dichloro-8-methylquinoline, a versatile starting material poised for the generation of diverse chemical libraries. The chlorine atoms at the C2 and C7 positions, along with the methyl group at C8, serve as reactive handles for extensive chemical modification. We present detailed protocols for key synthetic transformations—including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and oxidation of the methyl group—to generate novel derivatives. Furthermore, this document outlines robust, step-by-step protocols for the preliminary biological screening of these compounds for anticancer and antimicrobial activities, enabling researchers to efficiently identify promising lead candidates for drug discovery programs.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a multitude of biological targets[3]. Its rigid, aromatic structure provides an excellent foundation for the spatial orientation of functional groups, facilitating precise interactions with enzyme active sites and receptors. The starting scaffold, this compound, is particularly advantageous for library synthesis. The differential reactivity of the chloro-substituents and the potential for functionalizing the methyl group allow for a combinatorial approach to generating structural diversity, a key strategy in modern drug discovery.
The C2 and C7 chlorine atoms are prime sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties[4]. These modifications can profoundly influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. The C8-methyl group offers an additional site for diversification; its oxidation to an aldehyde or carboxylic acid introduces a versatile functional handle for subsequent derivatization, such as reductive amination or amide bond formation[5][6]. This multi-pronged derivatization strategy allows for a systematic exploration of the chemical space around the quinoline core to optimize biological activity.
Synthetic Derivatization Strategies & Protocols
The following section details field-proven protocols for the derivatization of this compound. The choice of reaction conditions, catalysts, and ligands is critical for achieving high yields and purity.
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds which are prevalent in pharmacologically active molecules[7]. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups[4].
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a 7-Aryl-2-chloro-8-methylquinoline Derivative
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂], 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 8 mL total volume) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6-18 hours[7]. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product[4].
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds. This reaction is instrumental for introducing primary or secondary amines, which can serve as key pharmacophoric elements or modulate the physicochemical properties of the molecule, such as solubility and basicity[8][9].
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of a 7-Amino-2-chloro-8-methylquinoline Derivative
-
Reaction Setup: In a glovebox or under a stream of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (NaO-t-Bu, 1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol). Add anhydrous, degassed toluene (5 mL) to the vial, seal it, and remove it from the glovebox.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 110 °C for 12-24 hours. The choice of ligand is crucial; sterically demanding, electron-rich phosphine ligands are often required for efficient coupling with aryl chlorides[10].
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield the desired amino-substituted quinoline[10].
Strategy 3: Oxidation of the C8-Methyl Group
Oxidation of the C8-methyl group to an aldehyde provides a valuable synthetic handle for further diversification, such as the formation of imines, oximes, or amides after subsequent oxidation to the carboxylic acid. Selenium dioxide is a classic and effective reagent for this transformation[6][11].
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichloro-8-methylquinoline
Welcome to the technical support center for the synthesis of 2,7-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields.
Introduction: The Synthetic Landscape
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with the Gould-Jacobs reaction being a particularly robust and common method for accessing 4-hydroxyquinoline precursors.[1][2] This pathway is highly relevant for the synthesis of this compound. The general strategy involves two critical stages:
-
Condensation: An appropriately substituted aniline (in this case, 2,6-dichloro-3-methylaniline) is condensed with an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[1][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[1][3]
-
Chlorination: Subsequent chlorination steps are then required to convert the 4-hydroxy group and potentially other functionalities to achieve the final 2,7-dichloro target molecule.
This guide will focus on troubleshooting issues primarily within the condensation and cyclization stages, as these are the most common sources of yield loss.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Question 1: My overall yield is very low. Where should I start investigating?
Low yield is the most frequent challenge and can originate from multiple points in the synthesis. A systematic approach is crucial.
Answer:
Start by dissecting the reaction into its key stages: condensation and cyclization. Monitor the reaction progress at each stage using Thin-Layer Chromatography (TLC) or LC-MS to pinpoint where the material loss is occurring.
-
Is the initial condensation reaction incomplete? If you see significant amounts of the starting aniline after the first step, the issue lies with the condensation.
-
Is the cyclization failing? If you successfully form the anilinomethylenemalonate intermediate but fail to convert it to the quinoline, the problem is with the high-temperature cyclization.
-
Are there multiple spots on the TLC plate? This indicates the formation of side products or degradation, which can happen at either stage but is especially common during the high-temperature cyclization.[4]
The following diagram outlines a logical workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: The high-temperature cyclization step (~250 °C) is producing a dark tar and very little product. What's going wrong?
This is a classic problem in Gould-Jacobs and related thermal cyclizations. The high energy input required to overcome the activation barrier for the 6-electron cyclization can also drive degradation pathways.[4][5]
Answer:
The formation of tar indicates product or intermediate decomposition. The key is to manage the high temperature effectively.
-
Causality—Why it Happens: At temperatures exceeding 250 °C, organic molecules can undergo charring, especially if localized overheating occurs. The reaction is also sensitive to oxygen at these temperatures.
-
Solution 1: Use a High-Boiling Inert Solvent. Running the reaction neat (without solvent) is prone to localized overheating and charring. Using a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil provides a medium for even heat distribution and prevents charring.[4][6] This is the most critical parameter for success in this step.
-
Solution 2: Maintain an Inert Atmosphere. Introduce a slow stream of an inert gas like nitrogen or argon during the heating process. This will help prevent oxidative degradation of your material and carry away any volatile byproducts.[6]
-
Solution 3: Optimize Reaction Time. Do not heat for longer than necessary. The optimal time is typically 30-60 minutes once the target temperature is reached.[4][5] Monitor a trial reaction by taking small aliquots (if safe and feasible) to determine the point of maximum product formation before degradation becomes significant.
Question 3: My reaction seems to stall; the intermediate is formed, but the cyclization doesn't proceed to completion even with prolonged heating. What should I do?
A stalled reaction indicates that the energy barrier for the cyclization is not being overcome.
Answer:
This issue almost always comes down to temperature.
-
Causality—Why it Happens: The intramolecular electrophilic aromatic substitution (the cyclization step) has a high activation energy. The electron-withdrawing nature of the two chlorine atoms on the aniline ring further deactivates the ring, making this cyclization even more difficult than for a simple aniline.
-
Solution 1: Verify Your Temperature. Do not rely on the heating mantle's dial. Use a thermometer placed directly in the reaction mixture (or a sand bath with a thermometer) to ensure the internal temperature is truly reaching the required 250-260 °C.
-
Solution 2: Consider Microwave Synthesis. If available, a microwave reactor can be an excellent alternative. Microwave heating can dramatically shorten reaction times and often improves yields by providing rapid and uniform heating to the target temperature, minimizing the time during which degradation can occur.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most logical and well-documented approach is a modified Gould-Jacobs synthesis.[1][2] The key starting material would be 2,6-dichloro-3-methylaniline . The general sequence is:
-
Condensation of 2,6-dichloro-3-methylaniline with diethyl ethoxymethylenemalonate (DEEM).
-
High-temperature thermal cyclization to yield ethyl 7-chloro-2-hydroxy-8-methylquinoline-3-carboxylate.
-
Saponification (hydrolysis) of the ester to the carboxylic acid.
-
Decarboxylation by heating to yield 7-chloro-8-methylquinolin-2-ol.
-
Chlorination (e.g., with POCl₃) to convert the hydroxyl groups to chlorides, yielding the final product, this compound. A patent for the closely related 4,7-dichloro-8-methylquinoline outlines a similar process, providing strong precedent for this route.[7]
Q2: How critical is the purity of the starting aniline?
Extremely critical. Impurities in the aniline can interfere with the initial condensation and introduce side products that are difficult to remove later. It is highly recommended to purify the starting 2,6-dichloro-3-methylaniline by distillation or recrystallization before use.
Q3: Are there alternative cyclization catalysts or conditions to avoid such high temperatures?
While the thermal Gould-Jacobs reaction is traditional, modern organic chemistry has explored various catalysts to promote cyclization under milder conditions for similar systems. However, for this specific deactivated substrate, high temperatures are likely unavoidable with standard methods. Some quinoline syntheses use strong acid catalysts like polyphosphoric acid (PPA) or sulfuric acid (as in the Combes synthesis), but these may not be compatible with the Gould-Jacobs intermediate.[8][9][10] For this specific target, optimizing the thermal conditions is the most reliable strategy.
Q4: How should I purify the final product?
After the final chlorination step and aqueous workup, the crude product is often an oil or a low-melting solid.
-
Column Chromatography: Purification using silica gel chromatography is typically effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[7]
Data and Protocols
Table 1: Recommended Reaction Parameters for Gould-Jacobs Synthesis
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Key Considerations |
| 1. Condensation | 2,6-dichloro-3-methylaniline (1.0 eq) | DEEM (1.1 eq) | None or Toluene | 100-110 | 1-2 | Reaction is often performed neat. Toluene can be used for azeotropic removal of ethanol byproduct. |
| 2. Cyclization | Anilinomethylenemalonate intermediate | N/A | Dowtherm A | 250-260 | 0.5-1 | Crucial Step: Use of high-boiling solvent and inert atmosphere is mandatory for good yield.[4][6] |
| 3. Saponification | Ester intermediate | NaOH (aq) (2-3 eq) | Ethanol/Water | Reflux (80-100) | 1-3 | Ensure complete hydrolysis of the ester before proceeding. |
| 4. Decarboxylation | Carboxylic acid intermediate | N/A | Dowtherm A | 250-260 | 0.5-1 | Can be done in the same pot after saponification and removal of the aqueous layer, or after isolating the acid. |
| 5. Chlorination | Hydroxy-quinoline intermediate | POCl₃ (excess) | None or Toluene | Reflux (~110) | 2-4 | Caution: POCl₃ is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood. |
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
Step 1: Condensation
-
In a round-bottom flask, combine 2,6-dichloro-3-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture at 100-110 °C for 1-2 hours with stirring. The reaction progress can be monitored by TLC until the aniline spot is consumed.
-
Allow the mixture to cool. The resulting crude anilinomethylenemalonate intermediate is often a viscous oil or solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate large flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, heat a volume of Dowtherm A solvent sufficient to create a stirrable slurry (approx. 5-10 mL per gram of intermediate) to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the internal temperature at 250-260 °C for 30-60 minutes. The cyclized product will often precipitate from the hot solvent.[6]
-
Cool the mixture to room temperature. Dilute with hexanes or toluene to further precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with hexanes to remove the Dowtherm A. This solid is the crude ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-3 hours until the solid dissolves and TLC indicates the absence of the starting ester.
-
Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
Add the dried carboxylic acid to Dowtherm A and heat to 250-260 °C for 30-60 minutes until effervescence (CO₂ evolution) ceases.
-
Cool, dilute with hexanes, and filter to collect the crude 7-chloro-8-methylquinolin-4-ol.
Step 5: Final Chlorination
-
CAUTION: Perform in a certified fume hood. POCl₃ is highly toxic and corrosive.
-
Carefully add the crude 7-chloro-8-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography or recrystallization.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Wikipedia. (2023). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
- Royal Society of Chemistry. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (2023). Combes quinoline synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Google Patents. (1950). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
- ResearchGate. (n.d.). Combes quinoline synthesis.
- Reddit. (2024). What are some common causes of low reaction yields?.
- MDPI. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
- YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ResearchGate. (n.d.). Gould–Jacobs Reaction.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. wikiwand.com [wikiwand.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,7-Dichloro-8-methylquinoline
Introduction: The synthesis of 2,7-dichloro-8-methylquinoline, a key intermediate in the development of novel therapeutics and functional materials, presents unique challenges related to purity and yield. The multi-step nature of its synthesis, typically involving a quinoline-forming cyclization followed by chlorination, opens several pathways for the formation of undesired side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and process chemists to help diagnose and resolve common issues encountered during this synthesis. Our approach is grounded in mechanistic principles to empower users to not only solve current problems but also to proactively optimize their synthetic protocols.
Section 1: Overview of the Synthetic Pathway and Critical Control Points
A common and effective route to this compound involves a Gould-Jacobs type reaction starting from 3-chloro-2-methylaniline, followed by a two-step chlorination process. Understanding this pathway is crucial for identifying where side reactions are most likely to occur.
Caption: General synthetic route to this compound.
Critical Control Points:
-
Starting Material Purity: The isomeric purity of the initial 3-chloro-2-methylaniline is paramount.
-
Cyclization Temperature: The high temperatures required for the Gould-Jacobs reaction can lead to thermal decomposition if not carefully controlled.[1][2]
-
Chlorination Stoichiometry and Conditions: Incomplete reaction or harsh conditions during chlorination are a primary source of impurities.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product shows a persistent isomeric impurity in the NMR and Mass Spec analysis that I cannot remove by recrystallization. What is it and how can I prevent it?
Answer:
-
Probable Cause: The most likely contaminant is a regioisomer, specifically 5,7-dichloro-8-methylquinoline . This arises not from the reaction's lack of selectivity, but from an impurity in your starting material. Commercial 3-chloro-2-methylaniline can contain the isomer 5-chloro-2-methylaniline . This impurity undergoes the same reaction sequence in parallel with your main starting material, leading to the isomeric side product.
-
Mechanistic Insight: The Gould-Jacobs cyclization is generally regioselective, with the ring closure occurring at the less sterically hindered ortho position of the aniline.[1] However, if an isomeric aniline is present, it will form an isomeric product.
Caption: Parallel reaction pathways leading to desired product and isomeric impurity.
-
Troubleshooting and Solutions:
-
Analyze Starting Material: Before starting the synthesis, analyze the 3-chloro-2-methylaniline by GC-MS or ¹H NMR to quantify the level of isomeric impurities.
-
Purify the Aniline: If significant isomeric impurities are detected, purify the aniline via fractional distillation or preparative chromatography.
-
Source a High-Purity Reagent: Procure starting materials from a reputable supplier with a guaranteed high isomeric purity.
-
Question 2: After the chlorination step with POCl₃, my crude product contains a significant amount of a more polar byproduct that is difficult to separate. What is this impurity?
Answer:
-
Probable Cause: This byproduct is almost certainly the unreacted precursor, 7-chloro-4-hydroxy-8-methylquinoline . This compound is significantly more polar than the dichloro-product due to the hydroxyl group and will appear as a distinct spot on TLC, often closer to the baseline.
-
Mechanistic Insight: The conversion of a 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to a 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a standard procedure.[3] However, the reaction can be sluggish if not driven to completion. Incomplete reaction leaves starting material in the final product mixture.
-
Troubleshooting and Solutions:
-
Increase Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A common starting point is 3-5 equivalents relative to the hydroxyquinoline.
-
Optimize Reaction Temperature and Time: The reaction may require heating to drive it to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible. A typical temperature range is 100-110 °C.
-
Use a Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Ensure Anhydrous Conditions: POCl₃ is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
-
Table 1: Suggested Conditions for Optimizing Chlorination
| Parameter | Condition A (Baseline) | Condition B (Increased Vigor) | Condition C (Catalyzed) |
| POCl₃ (equiv.) | 3.0 | 5.0 | 3.0 |
| Temperature | 90 °C | 110 °C | 100 °C |
| Time | 2 hours | 4 hours | 2 hours |
| Additive | None | None | N,N-dimethylaniline (0.1 equiv.) |
| Expected Outcome | Moderate conversion | High conversion | High conversion, faster rate |
Question 3: My cyclization reaction results in a dark, tarry mixture with very low yields of the desired hydroxyquinoline intermediate. What is causing this?
Answer:
-
Probable Cause: Tar and polymer formation are common side reactions in quinoline syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[4] In the Gould-Jacobs synthesis, this is typically due to thermal decomposition of the starting materials or intermediates at excessively high or poorly controlled temperatures.
-
Mechanistic Insight: The high temperatures needed for the thermal cyclization step can lead to undesired polymerization and decomposition pathways if not managed correctly.[2] Localized overheating ("hot spots") in the reaction vessel is a frequent culprit.
-
Troubleshooting and Solutions:
-
Use a High-Boiling Inert Solvent: Performing the reaction in a high-boiling solvent such as diphenyl ether or Dowtherm A is highly recommended.[1][3] These solvents provide excellent heat transfer, ensuring a uniform reaction temperature and preventing localized overheating. This is a standard industrial practice for this type of cyclization.
-
Precise Temperature Control: Use a temperature controller and a well-placed thermocouple to accurately monitor and maintain the reaction temperature within the optimal range (typically 240-260 °C).
-
Mechanical Stirring: Ensure efficient and vigorous stirring to promote even heat distribution throughout the reaction mixture.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Besides regioisomers and unreacted hydroxy-precursor, what other side products might I encounter?
-
A: You may also find traces of incompletely cyclized intermediate (the anilidomethylenemalonate) if the cyclization temperature was too low or the reaction time too short.[2] Additionally, during the saponification/decarboxylation step, incomplete decarboxylation can leave 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid in your intermediate product.[1]
-
-
Q2: How can I best characterize the final product and identify these potential impurities?
-
A: A combination of techniques is essential. ¹H and ¹³C NMR spectroscopy is invaluable for structural confirmation and identifying isomers.[5][6] Mass Spectrometry (GC-MS or LC-MS) will confirm the molecular weight of your product and help identify impurities by their mass. High-Performance Liquid Chromatography (HPLC) is the best method for determining the purity of the final product and quantifying the levels of different impurities.
-
-
Q3: What is the most effective method for purifying the final this compound?
-
A: If the primary impurity is the more polar 7-chloro-4-hydroxy-8-methylquinoline, a simple flash column chromatography on silica gel is very effective. If the main impurity is an isomer, separation can be very challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective, but preparative HPLC might be necessary for achieving very high purity.
-
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Cyclization and Saponification/Decarboxylation
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 3-chloro-2-methylaniline (1.0 equiv.) to diphenyl ether (approx. 5 mL per gram of aniline).
-
Addition: While stirring, add diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Cyclization: Heat the mixture to 250 °C under a nitrogen atmosphere and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Cooling & Hydrolysis: Cool the mixture to ~100 °C and carefully add a 10% aqueous solution of sodium hydroxide (4.0 equiv.). Re-heat to reflux for 1 hour to saponify the ester.
-
Decarboxylation & Isolation: Cool the mixture again and separate the aqueous layer. Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid. Filter the solid and wash with water. Resuspend the solid in diphenyl ether and heat to 250 °C until gas evolution (CO₂) ceases, indicating complete decarboxylation.
-
Workup: Cool the mixture, add hexanes to precipitate the product (7-chloro-4-hydroxy-8-methylquinoline), filter, and wash with hexanes to remove the solvent.
Protocol 4.2: General Procedure for Chlorination
-
Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 7-chloro-4-hydroxy-8-methylquinoline (1.0 equiv.) in phosphorus oxychloride (POCl₃, 4.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 107 °C) for 3-4 hours under a nitrogen atmosphere. The suspension should become a clear solution.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralization: Once all the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash chromatography or recrystallization.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]
- Al-Omar, M. A.; El-Azab, A. S.; El-Obeid, H. A.
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris.
- Biotage. Gould-Jacobs Quinoline-forming Reaction.
- Wikipedia. Combes quinoline synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Kumar, A.; Kumar, V.; Sharma, G. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- Ali, M. M.; Siddiqui, M. R.; Al-Wasil, I. A. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Pharmaffili
- Scribd. Combes Quinoline Synthesis PDF. [Link]
- Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
- Google Patents. Process for preparing 4, 7-dichloro-8-methylquinoline. US2520043A.
- Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry. [Link]
- Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
- Andrei-Meszaros, C. M.; et al. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. [Link]
- Arshad, M. F.; et al. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
- El-Sayed, A. M.; et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
- Baxendale Group. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Wikipedia. Quinoline. [Link]
- Canadian Journal of Chemistry.
- Al-Majedy, Y. K.; et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals (Basel). [Link]
- ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]
- SlideShare. Preparation and Properties of Quinoline. [Link]
- Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Troubleshooting Chlorination Reactions of 8-Methylquinoline
Welcome to the technical support center for the chlorination of 8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges encountered during the synthesis of chlorinated 8-methylquinoline derivatives, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.
Understanding the Reaction: Regioselectivity and Influencing Factors
Electrophilic aromatic substitution on a quinoline ring is not always straightforward. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, substitution predominantly occurs on the more electron-rich benzene ring. For the quinoline scaffold, positions C5 and C8 are the most favored sites for electrophilic attack due to the superior stability of the resulting cationic intermediates.[1][2]
The presence of a methyl group at the C8 position on 8-methylquinoline introduces an additional directing effect. Alkyl groups are generally ortho- and para-directing activators in electrophilic aromatic substitution.[3] In the case of 8-methylquinoline, the C8 position is already occupied. Therefore, the methyl group will primarily direct incoming electrophiles to the ortho position (C7) and the para position (C5). This directing effect, combined with the inherent preference for substitution at C5 and C8 in the quinoline ring system, suggests that the major products of chlorination will likely be 5-chloro-8-methylquinoline and 7-chloro-8-methylquinoline .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chlorination of 8-methylquinoline is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the chlorination of 8-methylquinoline can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup.
Troubleshooting Steps:
-
Choice of Chlorinating Agent and Catalyst: The reactivity of the chlorinating agent is crucial.
-
Mild Conditions: For a selective and controlled reaction, consider using N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or acetonitrile.[4][5] The reaction may require heating to proceed at a reasonable rate.
-
Harsh Conditions: The use of chlorine gas in the presence of a strong acid like sulfuric acid can be effective but may lead to over-chlorination if not carefully controlled.[6] A patent for the synthesis of 8-chloroquinolone derivatives suggests a range of chlorinating agents including NCS, dichlorodimethylhydantoin (DCH), and trichloroisocyanuric acid (TCCA).[4]
-
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material. A patent for the synthesis of 6-chloro-8-methylquinoline describes a reaction at 140°C for 6 hours.[7]
-
Acid Catalyst: For many electrophilic chlorinations, a strong acid catalyst is necessary to generate a more potent electrophile. Concentrated sulfuric acid is commonly used.[6] The concentration of the acid can be critical; in some cases, using 100% sulfuric acid gives better yields compared to lower concentrations.[6]
-
Workup Procedure: Product can be lost during the workup and purification steps.
-
Neutralization: After the reaction, the mixture is typically quenched with ice water and neutralized. Careful pH adjustment is important. A patent on the purification of a similar compound, 5-chloro-8-hydroxyquinoline, describes a detailed neutralization and extraction procedure.[8]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[7] Multiple extractions will ensure complete recovery of the product from the aqueous layer.
-
Experimental Protocol for Improved Yield (Example using NCS):
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Offers good reactivity with better control over the reaction compared to chlorine gas. |
| Solvent | Dichloromethane or Acetonitrile | Provides a suitable reaction medium and is relatively inert. |
| Catalyst | Concentrated Sulfuric Acid (optional, for activation) | Can enhance the electrophilicity of the chlorine source. |
| Temperature | Reflux | To ensure sufficient energy for the reaction to proceed to completion. |
| Monitoring | TLC or HPLC | To track the consumption of starting material and formation of the product, avoiding unnecessary heating that could lead to side products. |
Q2: I am getting a mixture of chlorinated isomers. How can I improve the regioselectivity of the reaction?
A2: The formation of a mixture of isomers, primarily 5-chloro- and 7-chloro-8-methylquinoline, is a common challenge due to the directing effects of both the quinoline ring and the 8-methyl group.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The choice of chlorinating agent can influence the isomer ratio. Bulkier chlorinating agents may favor the less sterically hindered C5 position over the C7 position, which is flanked by the C8-methyl group.
-
Directing Groups: While not a direct chlorination of 8-methylquinoline, studies on 8-amidoquinolines have shown that the amide group can act as a directing group, leading to highly regioselective C5-halogenation.[9][10] This principle of using a directing group could be adapted if a specific isomer is desired and functional group manipulation is feasible.
-
Metal-Free Halogenation: A study on the metal-free, regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids (like TCCA) demonstrated excellent regioselectivity for the C5 position.[9][10] This method is performed under mild, room temperature conditions and is highly effective.
Visualizing the Directing Effects:
Caption: Workflow to address over-chlorination.
Q4: The purification of my chlorinated 8-methylquinoline is proving difficult. What are the best methods for isolating the desired product?
A4: Purification can be challenging, especially when dealing with a mixture of isomers with similar polarities.
Purification Techniques:
-
Column Chromatography: This is the most common method for separating isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is often effective. [7]Experiment with different solvent systems to achieve the best separation.
-
TLC Analysis: Before running a column, use TLC to identify a solvent system that gives good separation between the desired product, any isomers, and unreacted starting material.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique.
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Fractional Crystallization: If you have a mixture of isomers, it may be possible to selectively crystallize one isomer from the solution by carefully controlling the temperature and solvent composition.
-
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities.
-
Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl).
-
The protonated quinoline derivatives will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the quinolines, which will then precipitate or can be extracted back into an organic solvent.
-
General Purification Workflow:
| Step | Method | Details |
| 1. Initial Workup | Acid-Base Extraction | Remove non-basic impurities. |
| 2. Isomer Separation | Column Chromatography | Use a gradient of ethyl acetate in hexane on a silica gel column. |
| 3. Final Purification | Recrystallization | For solid products, to obtain high purity. |
References
- El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(12), 1034-1047. [Link]
- Reddy, M. S., Thirupathi, M., & Nageswar, Y. V. D. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Synthesis, 2007(14), 2201-2206.
- WO2014147636A1 - Preparation of substituted quinolines as therapeutic agents - Google P
- Kiamuddin, M., & Haque, M. E. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 168-171.
- CN103709100A - Preparation method of 8-chloroquinolone derivative - Google P
- CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google P
- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1345-1350. [Link]
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids - Google P
- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google P
- Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]
- Halogenation of 8-methyl quinoline | Download Scientific Diagram - ResearchG
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- CN103709100A - Preparation method of 8-chloroquinolone derivative - Google P
- Nomination Background: 8-Methylquinoline (CASRN: 611-32-5)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pjsir.org [pjsir.org]
- 5. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dichlorinated Quinoline Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common and complex challenges encountered during the purification of dichlorinated quinolines.
Introduction to Purification Challenges
Dichlorinated quinolines are a vital class of heterocyclic compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. However, their purification is often non-trivial. The presence of a basic nitrogen atom, coupled with the varied reactivity of the chlorinated rings, can lead to significant challenges including the separation of closely related isomers, degradation on common stationary phases, and removal of persistent synthesis-related impurities. This guide is structured to provide both foundational knowledge and actionable solutions to these problems.
Frequently Asked Questions (FAQs)
Impurity-Related Issues
Q1: What are the most common impurities I should expect in my crude dichlorinated quinoline product?
A1: Impurities typically arise from the specific synthetic route employed. Common classes include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors such as the parent chloroaniline.[1]
-
Isomeric Byproducts: Depending on the reaction conditions (e.g., in chlorination or cyclization steps), the formation of positional isomers is a frequent challenge. For instance, chlorination of quinoline can yield a mixture of mono- and di-substituted isomers like 5-chloro, 8-chloro, and 5,8-dichloroquinoline.[2][3]
-
Over-reaction Products: Further chlorination or other side reactions can lead to tri-chlorinated or other polysubstituted species.
-
Reagent-Derived Impurities: Impurities from reagents, such as residual nitrobenzene from a Skraup synthesis, may be present.[4]
Q2: How can I identify the impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is the most effective approach for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity and separating the target compound from its impurities for quantification. A reverse-phase C18 column is a common starting point.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable as it separates the components and provides their mass-to-charge ratio, allowing for the determination of molecular weights and tentative identification of unknown impurities.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile dichlorinated quinolines and related impurities, GC-MS offers excellent separation and identification capabilities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of both the target compound and any isolated impurities.
Chromatography Challenges
Q3: My dichlorinated quinoline is streaking badly or decomposing on my silica gel column. What is happening and how can I fix it?
A3: This is a classic problem when purifying basic compounds like quinolines on standard silica gel. The root cause is the interaction between the basic nitrogen of the quinoline and the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, peak tailing (streaking), and even acid-catalyzed degradation.[10][11]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, typically 1-2% triethylamine (TEA), to your eluent system. The TEA will neutralize the acidic sites on the silica, allowing your compound to elute properly.[10] A solution of ammonia in methanol (e.g., 1-10%) can also be used.[10]
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina (pH ~10) is often the best choice.[10][11]
-
Reverse-Phase Silica (C18): For less polar dichlorinated quinolines, reverse-phase chromatography using solvents like acetonitrile and water can be an effective alternative.[11]
-
Q4: I'm struggling to separate two positional isomers of a dichlorinated quinoline. What strategies can I employ?
A4: Separating positional isomers is a common and significant challenge due to their very similar polarities.
-
Optimize Column Chromatography: Meticulous optimization of the mobile phase is key. Using less polar, non-hydrogen-bonding solvents (e.g., hexanes/dichloromethane mixtures) can sometimes reveal subtle differences in polarity that more polar systems (like ethyl acetate/hexanes) might mask. High-resolution stationary phases may also improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the resolution needed to separate very similar isomers where flash chromatography fails.[3][4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly powerful for separating complex mixtures with components that have different partition coefficients in a biphasic solvent system. It has been successfully used to separate multiple components of quinoline derivatives.[12][13][14][15]
-
Recrystallization/Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective, scalable purification method.[16] This may require extensive solvent screening.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easy separation, followed by removal of the derivatizing group.
Crystallization and Post-Purification Issues
Q5: What is the best general approach for recrystallizing dichlorinated quinolines?
A5: Recrystallization is an excellent technique for achieving high purity.[17] The general principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[16][18]
General Recrystallization Workflow:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly when cold but completely when hot.
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cooling in an ice bath can maximize the yield.[18]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[16][18]
-
Drying: Dry the purified crystals under vacuum.
Several patents and publications describe using ethanol, ethanol-ether, or methanol-acetone mixtures for the recrystallization of various dichlorinated quinoline derivatives.[19]
Q6: My purified dichlorinated quinoline is unstable and changes color upon storage. Why is this happening?
A6: Some quinoline derivatives can be sensitive to light, air (oxygen), and residual acid or base.[11] Quinoline itself is known to turn yellow or brown on standing.[20]
-
Oxidation: The electron-rich aromatic system can be susceptible to oxidation.
-
Photosensitivity: Many aromatic compounds are light-sensitive.
-
Residual Impurities: Trace amounts of acid or base from the purification process can catalyze degradation over time.
To ensure stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and in a freezer.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solutions |
| Compound streaks or remains at the baseline on a silica TLC plate. | The compound is too polar for the eluent OR strong interaction with acidic silica gel. | 1. Gradually increase the polarity of the eluent. 2. Add 1-2% triethylamine or ammonia/methanol to the eluent.[10] 3. Spot the sample on a neutral or basic alumina TLC plate to check for improved behavior. |
| Multiple overlapping spots on TLC, unable to achieve separation. | Isomers or impurities with very similar polarity. | 1. Try a less polar solvent system (e.g., Toluene/Hexanes, DCM/Hexanes). 2. Use preparative TLC or HPLC for separation.[3] 3. Consider recrystallization to potentially isolate one component.[16] |
| Product appears to decompose during column chromatography (new spots appear). | Compound is unstable on acidic silica gel. | 1. Immediately switch to a deactivated silica system (add TEA to eluent).[10] 2. Repack the column using neutral or basic alumina as the stationary phase.[11] 3. Minimize the time the compound is on the column by running it as quickly as possible. |
| Low recovery after recrystallization. | The compound has significant solubility in the cold solvent OR too much solvent was used. | 1. Concentrate the mother liquor to recover a second crop of crystals.[18] 2. Cool the crystallization mixture in an ice bath or freezer for a longer period. 3. Re-screen for a solvent in which the compound has lower cold solubility. |
| Product crystallizes as an oil ("oiling out"). | The solution is supersaturated at a temperature above the compound's melting point, or impurities are depressing the melting point. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. 2. Try a lower-boiling point solvent for recrystallization. 3. Scratch the inside of the flask with a glass rod to induce crystallization.[18] |
Visualized Workflows and Decision Trees
Purification Strategy Selection
This workflow guides the initial choice between chromatography and recrystallization based on the crude product's characteristics.
Caption: A decision workflow for selecting an initial purification method.
Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common issues encountered during flash column chromatography of dichlorinated quinolines.
Caption: A decision tree for troubleshooting common chromatography issues.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Deactivated Silica Gel
This protocol describes the purification of a moderately polar dichlorinated quinoline that shows signs of interaction with standard silica gel.
-
TLC Analysis and Solvent System Selection:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in a solvent system (e.g., 20% ethyl acetate in hexanes).
-
If streaking is observed, prepare a new eluent containing 1-2% triethylamine (e.g., for 100 mL of eluent, use 19.8 mL ethyl acetate, 78.2 mL hexanes, and 2 mL triethylamine).
-
Run a new TLC in the base-modified eluent. The goal is to find a system that gives a target Rf value of ~0.3 for your product with good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the chosen eluent (without triethylamine initially).
-
Pack the column with the slurry, ensuring an even, well-packed bed free of air bubbles.[10]
-
Pass 2-3 column volumes of the eluent containing 1-2% triethylamine through the column to equilibrate and deactivate the silica gel.[10]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add your sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the triethylamine-containing solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. A final co-evaporation with a solvent like isopropanol can help remove residual triethylamine.
-
Protocol 2: High-Purity Recrystallization
This protocol is for purifying a dichlorinated quinoline that is a solid and has >85% purity from the crude reaction or after chromatography.
-
Solvent Selection:
-
Place ~20-30 mg of your compound into several small test tubes.
-
Add 0.5 mL of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube.
-
Observe solubility at room temperature. If insoluble, heat the solvent to boiling.
-
An ideal solvent will show low solubility at room temperature but high solubility at its boiling point.
-
-
Recrystallization Procedure:
-
Place the bulk of your solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[18]
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Wash the collected crystals with a small portion of the cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter under vacuum for several minutes.
-
Transfer the purified crystals to a watch glass or weighing dish and dry them completely in a vacuum oven.
-
-
Purity Assessment:
-
Confirm the purity of the recrystallized material using HPLC, TLC, and by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
-
References
- Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823.
- F. Hoffmann-La Roche & Co. (1971). Process for the preparation of chlorinated quinolines. U.S. Patent No. 3,567,732.
- Ahmad, K., & Khan, M. A. (1969). The 5- and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 12, 13-16.
- LookChem. (n.d.).
- Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Chemistry LibreTexts. (2023).
- Sharma, S., & Singh, A. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(3), 625-630.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- Musha, S., & Kunihiro, T. (1973). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 98(1166), 334-339.
- ResearchGate. (2003).
- Weisz, A., Mazzola, E. P., Matusik, J. E., & Ito, Y. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Weisz, A., Mazzola, E. P., Matusik, J. E., & Ito, Y. (2009).
- Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
- Wang, J., Liu, Y., Shen, Y., Liu, Z., & Liu, S. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. [Link]
- Zhang, Y., & Wang, J. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1237, 022097.
- Sun, Q., Zhang, J., Li, Y., & Liang, F. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida.
- Zhang, X. (2013). Purification method of 8-hydroxyquinoline crude product. Chinese Patent No. CN103304477B.
- Armstrong, D. W., & Han, S. M. (1988). Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine. Analytical Biochemistry, 168(2), 324-327. [Link]
- Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-189. [Link]
- Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. [Link]
- Gemoets, H. P. L., Laudadio, G., Verstraete, M. M. E., & Van Aken, K. J. (2018). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 14, 2736-2761.
- Wikipedia. (n.d.). Quinoline. [Link]
- Bia, M., & Deckwer, W. D. (1995). Degradation of quinoline by immobilized Comamonas acidovorans in a three-phase airlift reactor. Biotechnology and Bioengineering, 47(3), 327-336. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]
Sources
- 1. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. m.youtube.com [m.youtube.com]
- 19. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 20. uop.edu.pk [uop.edu.pk]
Technical Support Center: Preventing Over-Chlorination of 8-Methylquinoline
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common challenge in synthetic chemistry: the selective monochlorination of 8-methylquinoline and the prevention of undesired polychlorination. By understanding the underlying mechanisms and controlling key reaction parameters, you can achieve high yields of your target molecule while minimizing time-consuming purification steps.
The Challenge: Directing Chlorination on an Activated Ring System
8-Methylquinoline presents a unique challenge for selective electrophilic substitution. The quinoline ring is an electron-rich aromatic system, and the methyl group at the 8-position is an activating group. This inherent reactivity can easily lead to the formation of a mixture of mono-, di-, and even tri-chlorinated products, complicating downstream applications and reducing overall yield. This guide will walk you through troubleshooting common issues and provide robust protocols to ensure the desired regioselectivity.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My reaction is producing a significant amount of dichlorinated 8-methylquinoline. How can I improve the selectivity for the monochlorinated product?
A1: This is the most frequent issue encountered. Over-chlorination is typically a result of excessive reagent concentration, elevated reaction temperatures, or the use of a highly reactive chlorinating agent. Here’s how to troubleshoot:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.
-
High Reactivity Agents (e.g., Cl₂ gas, Sulfuryl Chloride): These reagents are powerful electrophiles and can lead to poor selectivity, especially with an activated substrate like 8-methylquinoline. While effective for exhaustive chlorination, they are difficult to control for selective monochlorination. Reactions with sulfuryl chloride, for instance, are known to be highly exothermic, which can further decrease selectivity.[1][2]
-
Moderated Reactivity Agents (e.g., N-Chlorosuccinimide - NCS): NCS is a solid, easy-to-handle reagent that provides a milder source of electrophilic chlorine ("Cl+").[3][4] It is often the reagent of choice for achieving higher selectivity in the chlorination of activated aromatic systems.[5][6]
-
-
Stoichiometry and Reagent Addition:
-
Strict Stoichiometric Control: Use a slight sub-stoichiometric to a 1:1 molar ratio of the chlorinating agent to 8-methylquinoline. This ensures that the substrate is the limiting reagent, reducing the likelihood of a second chlorination event.
-
Slow, Portion-wise Addition: Instead of adding the chlorinating agent all at once, add it in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monochlorination. For liquid reagents, use a syringe pump for controlled addition.
-
-
Temperature Control:
-
Lower the Temperature: Electrophilic aromatic substitution reactions are highly sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the overall reaction rate but significantly enhance selectivity. The less reactive monochlorinated product is less likely to compete with the starting material for the chlorinating agent at reduced temperatures.
-
-
Solvent Effects:
-
Solvent Polarity: The choice of solvent can influence the reactivity of the chlorinating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are often preferred for radical chlorinations, while polar aprotic solvents like acetonitrile or DMF can be suitable for electrophilic chlorinations.[5] Experiment with different solvents to find the optimal balance between solubility and selectivity.
-
Q2: I'm observing chlorination at multiple positions on the quinoline ring. How can I control the regioselectivity?
A2: The directing effects of the substituents on the quinoline ring determine the position of chlorination. In strongly acidic media, the quinoline nitrogen is protonated, directing electrophilic attack to the 5- and 8-positions of the benzene ring.[7] However, with 8-methylquinoline, the 8-position is already substituted.
-
Understanding Directing Effects: In the case of 8-methylquinoline, electrophilic attack is generally directed to the C5 and C7 positions on the carbocyclic ring. The pyridine ring is deactivated towards electrophilic attack.
-
Reaction Medium:
-
Strongly Acidic Conditions: Performing the chlorination in a strong acid like concentrated sulfuric acid can favor substitution on the benzene ring, primarily at the 5-position.[7] This is due to the protonation of the quinoline nitrogen, which deactivates the heterocyclic ring.
-
Neutral/Lewis Acid Conditions: Using a reagent like NCS in a non-acidic solvent will result in chlorination directed by the combined activating effects of the fused benzene ring and the methyl group. This can sometimes lead to a mixture of isomers.
-
Q3: My reaction is sluggish and gives a low yield of the monochlorinated product, even after several hours. What can I do?
A3: A slow reaction rate can be due to insufficient activation of the chlorinating agent or running the reaction at too low a temperature for the chosen reagent.
-
Catalysis for Milder Reagents: When using a less reactive agent like NCS, a catalyst may be necessary to achieve a reasonable reaction rate.
-
Acid Catalysis: For electrophilic chlorination, adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid (e.g., AlCl₃, FeCl₃) can increase the electrophilicity of the chlorine atom from NCS.[5][8]
-
Radical Initiators: If a free-radical pathway is desired (for chlorination of the methyl group, for example), a radical initiator like AIBN or benzoyl peroxide (BPO) would be used, typically with UV light irradiation.[5] However, for ring chlorination, an electrophilic pathway is desired.
-
-
Incremental Temperature Increase: If the reaction is clean but slow at a low temperature, consider gradually increasing the temperature while closely monitoring the product distribution by an in-process control method like TLC or GC-MS.
Q4: How can I effectively monitor the progress of my reaction to stop it before significant over-chlorination occurs?
A4: In-process control is crucial for maximizing the yield of the desired monochlorinated product.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the consumption of the starting material and the formation of products. Spot the reaction mixture alongside the 8-methylquinoline starting material. The monochlorinated product should have a different Rf value. The reaction should be quenched once the starting material spot has disappeared or significantly diminished.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS is ideal. It can separate and identify the starting material, the desired monochlorinated product, and various dichlorinated isomers, allowing for precise determination of the optimal reaction time.
Frequently Asked Questions (FAQs)
What is the best all-around chlorinating agent for selective monochlorination of 8-methylquinoline?
For laboratory-scale synthesis where selectivity is the primary concern, N-Chlorosuccinimide (NCS) is often the preferred reagent. Its solid form makes it easy to handle, and its reactivity can be tuned with catalysts and temperature control.[3][5]
Can I use bleach (sodium hypochlorite) for this chlorination?
While sodium hypochlorite is a source of "Cl+", its use in organic solvents can be complex and may lead to side reactions. It is generally less predictable for achieving high regioselectivity with substrates like 8-methylquinoline compared to reagents like NCS.
What is the expected position of monochlorination on the 8-methylquinoline ring?
Under electrophilic conditions, chlorination is expected to occur on the benzene ring, primarily at the C5 or C7 positions. The exact ratio of these isomers will depend on the specific reaction conditions.
How do I purify the monochlorinated product from the reaction mixture?
-
Work-up: After quenching the reaction (e.g., with a sodium thiosulfate solution to destroy excess chlorinating agent), the product is typically extracted into an organic solvent.[5]
-
Column Chromatography: This is the most effective method for separating the desired monochlorinated product from unreacted starting material and polychlorinated byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization/Distillation: Depending on the physical properties of the product (solid or liquid), recrystallization or vacuum distillation can be effective purification techniques.[9][10]
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to favor the formation of monochloro-8-methylquinoline.
Materials:
-
8-Methylquinoline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or Nitrogen atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-methylquinoline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add NCS (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and selective reagent.[3][5] |
| Stoichiometry | 1.05 eq NCS | Slight excess to ensure full conversion of starting material. |
| Temperature | 0 °C | Reduces reaction rate to favor monochlorination. |
| Solvent | Acetonitrile | Polar aprotic solvent, good for NCS reactions. |
| Monitoring | TLC / GC-MS | Essential for stopping the reaction at the optimal time. |
Protocol 2: Analysis of Product Distribution by GC-MS
Procedure:
-
Prepare a calibration curve for 8-methylquinoline and, if available, the expected monochlorinated and dichlorinated products.
-
During the reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it in a vial containing a sodium thiosulfate solution and a known amount of an internal standard (e.g., dodecane).
-
Extract with a small volume of ethyl acetate.
-
Inject the organic layer into the GC-MS.
-
Analyze the resulting chromatogram to determine the relative percentages of starting material, monochlorinated products, and dichlorinated byproducts.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing the chlorination of 8-methylquinoline.
Caption: Simplified mechanism of electrophilic aromatic substitution on 8-methylquinoline.
References
- Halogenation of 8-methyl quinoline. (n.d.). ResearchGate.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI.
- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
- N-Chlorosuccinimide. (n.d.). Wikipedia.
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). International Science Community Association.
- N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
- Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. (n.d.). DigitalCommons@USU.
- THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR.
- Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. (2022). PMC - NIH.
- C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Chlorination with sulfuryl chloride. (1975). Google Patents.
- Method for preparing 3-methyl quinolines-8-sulfochlorides. (2007). Google Patents.
- Monochlorination Isomers Produced From Free Radical Reactions. (2013). Master Organic Chemistry.
- Mechanism for the monochlorination reaction. (n.d.). ResearchGate.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020). NIH.
- Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. (n.d.). MDPI.
- 8-Methylquinoline. (n.d.). PubChem.
- Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2002). National Toxicology Program.
- Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents.
- C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. (2021). PubMed.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). MDPI.
- Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014). Google Patents.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020). ResearchGate.
- Bromination of 8-substituted quinolines. (n.d.). ResearchGate.
- Purification method of 2-methyl quinoline. (2009). Google Patents.
- Extraordinary hyperconjugation of the methyl group in the S(1) state of 8-methylquinoline. (2001). PubMed.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018). Google Patents.
- Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? (n.d.). CDC Archive.
- What is the best way to manage Polychlorinated Biphenyls (PCB) exposure? (2025). Dr.Oracle.
- Polychlorinated Biphenyls (PCBs). (n.d.). Illinois Department of Public Health.
- Steps to Safe PCB Abatement Activities. (2025). US EPA.
Sources
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. pjsir.org [pjsir.org]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,7-Dichloro-8-methylquinoline
Welcome to the dedicated technical support guide for the synthesis and optimization of 2,7-Dichloro-8-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related quinoline derivatives. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of your experimental work with confidence.
I. Conceptual Overview: The Synthetic Approach
The synthesis of this compound typically proceeds through a multi-step sequence, often involving the construction of a 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by chlorination. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound and related compounds.
Q1: My Gould-Jacobs reaction for the quinoline core is giving a very low yield. What are the primary causes?
A1: Low yields in the Gould-Jacobs synthesis are a frequent challenge.[1] The reaction consists of two main stages: an initial condensation and a subsequent thermal cyclization.[2] Issues can arise in either stage. Common culprits include:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in the range of 250-300°C.[2] Insufficient temperature or reaction time can lead to incomplete conversion of the anilidomethylenemalonic ester intermediate.[2]
-
Degradation of Product: While high temperatures are necessary, prolonged exposure can lead to the degradation of the desired 4-hydroxyquinoline product.[3] A delicate balance between temperature and reaction time is crucial.[3]
-
Suboptimal Reaction Conditions: The choice of a high-boiling solvent, such as diphenyl ether or Dowtherm A, is critical for achieving the necessary temperature for cyclization.[4][5] Running the reaction neat can sometimes lead to lower yields.[4]
Q2: I'm observing significant tar formation during my reaction. How can I minimize this?
A2: Tar formation is a common side reaction in many quinoline syntheses, especially those employing harsh acidic and high-temperature conditions.[6] To mitigate this:
-
Optimize Temperature and Time: Avoid excessively high temperatures or prolonged heating.[6] It is essential to find the optimal conditions that promote cyclization without causing significant decomposition.
-
Inert Atmosphere: For some sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[4]
-
Purification Strategy: Post-reaction, a common method to separate the product from tar is to precipitate the product from the reaction mixture by diluting it with a hydrocarbon solvent like hexanes.[4]
Q3: How can I improve the efficiency of the chlorination step?
A3: The conversion of the 4-hydroxyquinoline intermediate to the final 2,7-dichloro product typically involves a chlorinating agent like phosphorus oxychloride (POCl₃).[5][7] To enhance efficiency:
-
Excess Reagent: Using an excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃) can help drive the reaction to completion.[5]
-
Temperature Control: The reaction is usually heated to reflux (around 110°C) for several hours.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid over-heating.[5]
-
Work-up Procedure: A careful work-up is essential. The reaction mixture is typically poured onto crushed ice with vigorous stirring to quench the excess POCl₃.[5]
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use a fresh batch of catalyst and ensure all reagents are pure and dry.[1] |
| Inappropriate reaction temperature. | Incrementally increase the reaction temperature in 10°C intervals and monitor progress by TLC.[1] | |
| Poor solubility of reactants. | Consider switching to a more suitable high-boiling solvent to improve solubility.[1] | |
| Formation of Multiple Byproducts | Positional isomerism during cyclization. | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer.[8] |
| Side reactions like self-condensation. | Employ milder reaction conditions or a more selective catalyst.[1] | |
| Difficulty in Product Purification | Presence of starting materials and side products. | Utilize robust purification techniques such as column chromatography or recrystallization.[8] |
| Product is a tarry goo. | For tarry crude products, consider purification by steam distillation followed by extraction.[6] |
IV. Experimental Protocols
The following are generalized protocols based on common procedures for reactions of this type. They should be adapted and optimized for your specific substrates and equipment.
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline
-
Condensation: In a suitable reaction vessel, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[5]
-
Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction progress by TLC.[5]
-
Once the condensation is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used in the next step without further purification.[5]
-
Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A.[5]
-
Heat the mixture to approximately 240-260°C and maintain this temperature for 30-60 minutes, monitoring by TLC.[5]
-
After completion, cool the reaction mixture and add a hydrocarbon solvent (e.g., hexanes) to precipitate the product.[5]
-
Filter the solid, wash with the hydrocarbon solvent, and dry to obtain the 4-hydroxy-7-chloro-8-methylquinoline.[5]
Protocol 2: Chlorination to this compound
-
In a well-ventilated fume hood, carefully add the 4-hydroxy-7-chloro-8-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).[5]
-
Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, monitoring by TLC.[5]
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent).[9]
Caption: A logical workflow for troubleshooting the synthesis of this compound.
V. Analytical Characterization
Confirming the identity and purity of your final product is a critical step. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and methyl protons/carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern for two chlorine atoms should be observable.[10] |
| FT-IR Spectroscopy | Identification of functional groups. | The spectrum will show characteristic C-H, C=C, and C=N stretching frequencies for the quinoline ring and C-Cl stretching frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, and the purity can be calculated from the peak area.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Can be used to confirm the identity and purity of the product.[10] |
VI. References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
-
National Institutes of Health. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Managing Regioisomers in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. The formation of unwanted regioisomers is a common hurdle that can complicate purification and significantly reduce the yield of the desired product.
This document provides in-depth, troubleshooting-focused answers to frequently asked questions. We will delve into the mechanistic underpinnings of regioselectivity in several classical quinoline syntheses and offer field-proven strategies to control the isomeric outcome of your reactions.
Section 1: General Principles & Troubleshooting
This section addresses broad questions that apply across various quinoline synthesis methods.
Q1: What are the fundamental factors that control the regiochemical outcome in a quinoline synthesis?
A1: The regioselectivity in most quinoline syntheses is a delicate interplay of three primary factors: electronic effects, steric hindrance, and the reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant is paramount. These groups influence the nucleophilicity and electrophilicity of different positions on the reacting molecules, thereby directing the crucial cyclization step.
-
Steric Hindrance: Bulky substituents can physically block a potential reaction site, forcing the reaction to proceed at a less sterically hindered position.[1][2] This is often a predictable way to influence the outcome.
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent polarity, and reaction temperature can dramatically alter the reaction pathway.[1] Conditions can favor either the kinetically or thermodynamically controlled product, which are often different regioisomers.
Q2: My reaction has produced a mixture of regioisomers. What is the general workflow for tackling this problem?
A2: A systematic approach is crucial. First, accurately determine the ratio of isomers in your crude product using methods like ¹H NMR spectroscopy or GC analysis.[1] Then, proceed with a logical troubleshooting workflow.
Caption: General workflow for addressing regioselectivity issues.
Q3: What are the most reliable methods for separating quinoline regioisomers?
A3: When optimization fails to yield a single isomer, purification is the next step.
-
Column Chromatography: This is the most common and versatile method. A systematic screening of solvent systems (e.g., various ratios of heptane/ethyl acetate or dichloromethane/methanol) using Thin-Layer Chromatography (TLC) can help identify conditions for good separation.[3][4]
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[5]
-
Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be a highly effective and scalable purification technique.[5] Experimenting with different solvents is key.
-
Centrifugal Partition Chromatography (CPC): This is a powerful preparative-scale technique for separating complex mixtures and has been successfully applied to quinoline homologues.[6]
Section 2: Friedländer Synthesis Troubleshooting
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is notorious for regioselectivity issues when using unsymmetrical ketones.[7][8][9]
Q4: I'm using 2-aminobenzaldehyde and 2-butanone and getting a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How can I favor one over the other?
A4: This is a classic regioselectivity problem in the Friedländer synthesis, arising from the two possible enolates or enamines that can form from 2-butanone.[3] The key to control is moving away from standard acid or base catalysis and using a directing catalyst.
Solution: Employ an Amine Catalyst to Favor the Kinetic Product. The use of a cyclic secondary amine catalyst, such as pyrrolidine, piperidine, or the more sterically hindered 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can strongly direct the reaction.[3] These catalysts react with the ketone to form an enamine intermediate. Due to sterics, they preferentially form the less-substituted (kinetic) enamine, which leads to the formation of the 2-substituted quinoline (2-ethylquinoline in your case) as the major product.[3]
Caption: Amine catalysts favor the kinetic enamine pathway.
Data Summary: Catalyst Effect on Friedländer Regioselectivity The following table summarizes the reported effect of different amine catalysts on the reaction between 2-aminobenzaldehyde and 2-butanone.[3]
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) |
| Pyrrolidine | 100 | 85:15 |
| Piperidine | 100 | 70:30 |
| TABO | 100 | 96:4 |
| TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Q5: Are there other methods besides amine catalysts to improve regioselectivity in the Friedländer reaction?
A5: Yes, several other strategies have proven effective.
-
Ionic Liquids: Room-temperature ionic liquids (ILs) can serve as both the solvent and promoter, often leading to high regioselectivity without needing an external catalyst.[3][7]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone is an effective way to direct the reaction.[7]
Section 3: Combes Synthesis Troubleshooting
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] Regioselectivity becomes a critical issue when an unsymmetrical β-diketone is used.
Q6: My Combes synthesis with an unsymmetrical β-diketone is giving a 1:1 mixture of regioisomers. How can I control the outcome?
A6: In the Combes synthesis, the final, irreversible acid-catalyzed cyclization (annulation) is the rate-determining step, and its regiochemical outcome is governed by the electronic and steric properties of the substituents on both the aniline and the β-diketone.[10][11]
Solution 1: Modify Substituents on the Aniline. The electronic nature of substituents on the aniline ring directs the electrophilic aromatic substitution.
-
Electron-donating groups (e.g., methoxy) on the aniline will activate the ortho and para positions, influencing the cyclization.
-
Electron-withdrawing groups (e.g., chloro, fluoro) will deactivate the ring but can still influence the preferred site of attack.[11]
Solution 2: Leverage Steric Effects on the β-Diketone. Increasing the steric bulk of one of the R groups on the diketone can effectively block cyclization at the adjacent carbonyl, favoring the formation of the less sterically hindered product.[11] A study using trifluoromethyl-β-diketones found that increasing the bulk of the non-CF₃ R group led to the preferential formation of 2-CF₃-quinolines.[11]
Data Summary: Substituent Effects on Combes Regioselectivity [11]
| Aniline Substituent | β-Diketone R Group | Major Product | Dominant Factor |
| Methoxy (EDG) | Bulky Alkyl | 2-CF₃-quinoline | Steric + Electronic |
| Chloro (EWG) | Methyl | 4-CF₃-quinoline | Electronic |
| Fluoro (EWG) | Methyl | 4-CF₃-quinoline | Electronic |
Section 4: Doebner-von Miller & Skraup Synthesis Troubleshooting
These related syntheses react anilines with α,β-unsaturated carbonyl compounds under strong acid conditions.[12] The standard mechanism involves a 1,4-conjugate addition of the aniline, which typically yields 2-substituted quinolines.[13][14]
Q7: The standard Doebner-von Miller reaction gives me the 2-substituted quinoline, but I need the 4-substituted regioisomer. Is a reversal of regioselectivity possible?
A7: Yes, a reversal of the standard regiochemistry is achievable by changing the nature of the carbonyl partner to favor a 1,2-addition mechanism over the typical 1,4-addition.[14][15]
Solution: Use γ-Aryl-β,γ-unsaturated α-Ketoesters. Reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) has been shown to reverse the selectivity.[15] This specific substrate is proposed to react via a 1,2-addition of the aniline to form a Schiff's base, which then undergoes cyclization and oxidation to yield the 2-carboxy-4-arylquinoline product.[14] The strong electron-withdrawing character of the ester group facilitates this alternative pathway.[14]
Caption: Competing pathways in the Doebner-von Miller reaction.
Q8: My Doebner-von Miller reaction is giving very low yields and a lot of black tar. How can I improve this?
A8: This is a very common issue caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[13][16]
-
Use a Biphasic Solvent System: This is a highly effective strategy. By sequestering the carbonyl compound in an organic phase like toluene, you reduce its concentration in the aqueous acid phase where polymerization is rampant.[13]
-
Slow Reagent Addition: A gradual, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline helps maintain a low instantaneous concentration, favoring the desired reaction over polymerization.[13][16]
-
Optimize Conditions: Avoid excessively high temperatures or acid concentrations, which can lead to charring and degradation.[13]
Section 5: Conrad-Limpach-Knorr Synthesis Troubleshooting
This synthesis involves the reaction of anilines with β-ketoesters, where temperature plays a decisive role in the regiochemical outcome.[17][18]
Q9: Why do I get a 4-hydroxyquinoline at low temperature but a 2-hydroxyquinoline at high temperature from the same starting materials (aniline and ethyl acetoacetate)?
A9: This is a classic example of kinetic versus thermodynamic reaction control.[19] The two carbonyl groups of the β-ketoester (the ketone and the ester) have different reactivities.
-
At Low Temperature (Kinetic Control): The reaction is under kinetic control. The aniline's amino group attacks the more electrophilic and reactive keto group . This initial condensation is reversible. The resulting β-amino acrylate then cyclizes to form the 4-hydroxyquinoline (which exists as the 4-quinolone tautomer).[17][19] This is the Conrad-Limpach pathway.
-
At High Temperature (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the reaction is under thermodynamic control. While the initial attack at the keto group still occurs, its reversibility becomes significant. The competing, slower attack on the ester group leads to the formation of a β-keto anilide intermediate. This step is essentially irreversible because it expels a stable alcohol molecule. This more stable anilide intermediate then cyclizes to yield the 2-hydroxyquinoline (2-quinolone).[17][19] This is the Knorr pathway.
Section 6: Experimental Protocols
Protocol 1: Amine-Catalyzed Regioselective Friedländer Synthesis [3]
-
Objective: To synthesize a 2-substituted quinoline with high regioselectivity.
-
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and the amine catalyst (e.g., Pyrrolidine, 20 mol%).
-
If required, add a suitable solvent (e.g., Toluene or DMF). Some reactions may proceed neat.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[3]
-
Characterize the product and determine the regioisomeric ratio by ¹H NMR.
-
Protocol 2: General Method for Chromatographic Separation of Regioisomers [1][5]
-
Objective: To separate a mixture of quinoline regioisomers.
-
Procedure:
-
TLC Analysis: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., Dichloromethane). Spot the solution on several TLC plates. Develop each plate in a different solvent system, starting with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity (e.g., 7:3, 1:1, etc.). Identify a solvent system that gives good separation (ΔRf > 0.2) between the two isomer spots.
-
Column Preparation: Prepare a silica gel column using the optimal solvent system identified in step 1.
-
Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure products.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated regioisomers.
-
References
- Wikipedia. (2023). Combes quinoline synthesis.
- Bao, M., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(17), 6592-5.
- Wernik, M., et al. (2024). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
- Wikiwand. (n.d.). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- Bao, M., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595.
- Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry.
- Wikipedia. (2023). Friedländer synthesis.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(2), 197-205.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21354-21376.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
- Wikipedia. (2023). Doebner–Miller reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up and Purification of 2,7-Dichloro-8-methylquinoline
This guide provides a comprehensive technical overview of the work-up, isolation, and purification procedures for 2,7-Dichloro-8-methylquinoline. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the post-reaction processing of this compound. The information herein is synthesized from established chemical principles and literature precedents to ensure reliability and reproducibility.
Section 1: Standard Work-up and Purification Protocol
The following protocol assumes the synthesis was conducted under acidic conditions (e.g., Combes synthesis using H₂SO₄) or involved a chlorination step with reagents like phosphorus oxychloride (POCl₃), which are common in quinoline chemistry.[1][2] The primary goal of the work-up is to neutralize the acid, remove inorganic byproducts, and isolate the crude product for further purification.
Step-by-Step Experimental Protocol
-
Cooling the Reaction Mixture:
-
Once the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC), remove the heat source and allow the reaction vessel to cool to room temperature.
-
If the reaction was run at high temperatures, it is advisable to place the flask in a water bath to facilitate gradual cooling. Rationale: Rapid cooling can sometimes cause products to crash out of solution prematurely, trapping impurities.
-
-
Quenching the Reaction:
-
Prepare a separate large beaker containing a slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).
-
With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the ice/water slurry. The addition should be done in a dropwise manner or in a thin stream.
-
Critical Safety Note: This step is often highly exothermic, especially when quenching strong acids (like H₂SO₄) or hydrolyzing reactive reagents (like POCl₃). Performing the addition slowly with efficient stirring and external cooling is essential to control the temperature and prevent splashing.[3]
-
-
Neutralization and Basification:
-
While continuing to stir the quenched mixture (preferably in an ice bath to manage any heat evolution), slowly add a concentrated aqueous base solution, such as 50% sodium hydroxide (NaOH) or concentrated ammonium hydroxide.[3][4]
-
Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the solution is strongly alkaline (pH > 10).
-
Rationale: this compound is a weakly basic compound. In the acidic reaction medium, the quinoline nitrogen is protonated, rendering the molecule water-soluble as a salt. Basification deprotonates the nitrogen, converting the compound to its free base form, which is typically insoluble in water and soluble in organic solvents.[5]
-
-
Isolation of Crude Product:
-
Method A: Direct Filtration (If Product Precipitates): Upon basification, the crude this compound may precipitate as a solid.[6]
-
Stir the slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (30-40 °C).[6]
-
-
Method B: Liquid-Liquid Extraction:
-
Transfer the basified mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) three times. Use a solvent volume that is approximately one-third of the aqueous volume for each extraction.
-
Combine the organic layers.
-
-
-
Washing and Drying the Organic Phase (for Method B):
-
Wash the combined organic extracts with deionized water to remove residual base.
-
Wash the organic extracts with a saturated sodium chloride solution (brine). Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[3]
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Filter off the drying agent and wash it with a small amount of fresh extraction solvent to recover any adsorbed product.
-
-
Concentration:
-
Remove the solvent from the dried and filtered organic solution using a rotary evaporator.[7] This will yield the crude this compound, which may be a solid or a viscous oil.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Choose a suitable solvent or solvent system. A low-boiling hydrocarbon solvent or ethanol/water mixture may be effective.[6]
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, purification by chromatography is necessary.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Pentane/EtOAc is a good starting point.[7] The optimal ratio should be determined by TLC analysis.
-
-
Section 2: Visual Workflow Diagram
The following diagram illustrates the general work-up and purification sequence.
Caption: Standard workflow for the work-up and purification of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is it critical to pour the reaction mixture onto ice instead of adding water directly to the flask? A: This is a crucial safety and control measure. Syntheses involving strong acids (H₂SO₄) or acid chlorides (POCl₃) generate a tremendous amount of heat when mixed with water (heat of dilution and heat of hydrolysis). Adding water directly to the hot, concentrated reaction mixture can cause it to boil violently and erupt from the flask. By adding the reaction mixture slowly to a large volume of stirred ice, the heat is dissipated efficiently and safely, keeping the process under control.[3][8]
Q2: My product precipitated upon neutralization. Should I filter it directly or perform an extraction? A: Both methods are valid, and the choice depends on the nature of the impurities.
-
Direct Filtration: This is faster and requires less solvent. It is a good choice if the main impurities are highly soluble in the basic aqueous solution. However, this method risks trapping water-insoluble impurities within the solid product.[6]
-
Extraction: This is generally the better option for achieving higher purity. It separates the desired product from a wider range of impurities, including insoluble tars and baseline material that would co-precipitate. The subsequent washing steps further remove water-soluble contaminants.[3]
Q3: An intractable emulsion formed during the extraction. What should I do? A: Emulsions are common in basic extractions of nitrogen-containing heterocycles. Here are several strategies to resolve them:
-
Add Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[3]
-
Filter through Celite®: Filter the entire emulsion through a pad of Celite® or diatomaceous earth. This can break up the microscopic droplets causing the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, the layers will separate on their own.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: What are the best solvents for column chromatography and recrystallization of this compound? A: The choice is empirical and should be guided by small-scale trials and TLC.
-
Column Chromatography: A gradient of ethyl acetate in hexanes (or pentane) is a standard starting point.[7] Given the two chlorine atoms, the compound is relatively non-polar. A typical system might be 5% to 20% EtOAc in hexanes.
-
Recrystallization: An ideal solvent dissolves the compound when hot but not when cold. For halogenated quinolines, ethanol, methanol, or low-boiling hydrocarbons (like hexanes or heptane) are good candidates.[6] A mixed solvent system, such as ethanol/water or DCM/hexanes, can also be effective.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| A thick, dark tar has formed. | • Reaction temperature was too high, causing polymerization or degradation.[4] • Harsh acidic conditions. | • Proceed with the work-up. After basification, attempt to dissolve the product in a large volume of organic solvent, leaving the insoluble tar behind. • Filter the mixture through a pad of Celite® to remove the tar before extraction. • For future attempts, consider using a moderating agent like FeSO₄ if using a Skraup-type synthesis.[3][8] |
| Low or no product yield after work-up. | • Incomplete reaction. • Product is more water-soluble than expected (e.g., if it remains protonated). • Product loss during extraction or transfers. | • Confirm reaction completion with TLC before starting the work-up.[3] • Ensure the aqueous layer was made strongly basic (pH > 10) to liberate the free base. • Perform multiple (3-4) extractions with the organic solvent to ensure complete recovery. |
| The final product is a persistent oil and will not crystallize. | • Presence of impurities (e.g., solvent residue, side products) that are inhibiting crystallization. • The product may have a low melting point. | • Purify the oil via flash column chromatography to remove impurities.[7] • Try dissolving the oil in a small amount of a strong solvent (like DCM) and then adding a non-polar "anti-solvent" (like hexanes) dropwise until turbidity appears. Let it stand to crystallize. • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| TLC of the crude product shows multiple spots of similar Rf. | • Formation of regioisomers or closely related side products.[2][4] • Incomplete reaction, leaving starting materials. | • Use a high-efficiency column for chromatography with a shallow solvent gradient to improve separation. • Attempt recrystallization from several different solvents, as isomers can have different solubilities. • Re-evaluate the reaction conditions to improve selectivity. |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for common work-up issues.
References
- Google Patents. US20030125355A1 - Processes for preparing quinoline derivatives and intermedias thereof.
- Google Patents. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
- ResearchGate. The Friedländer Synthesis of Quinolines.
- Cambridge University Press. Combes Quinoline Synthesis.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- National Center for Biotechnology Information. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. Combes quinoline synthesis.
- Organic Syntheses. QUINOLINE.
- LookChem. Purification of Quinoline.
- Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline.
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 2,7-Dichloro-8-methylquinoline
Welcome to the technical support center for the purification of 2,7-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining this key intermediate in high purity. As a substituted quinoline, this compound presents unique purification hurdles due to its chemical properties. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to empower you to resolve common experimental issues effectively.
Section 1: Purity Assessment - The First Step
Before any purification attempt, it is critical to understand the impurity profile of your crude material. A combination of analytical techniques is often recommended for a comprehensive characterization.[1] The choice of method depends on the expected impurities, required sensitivity, and available instrumentation.[1]
| Technique | Principle & Use Case | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Used for rapid purity checks and developing solvent systems for column chromatography.[2] | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution than HPLC/GC. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column based on partitioning between a stationary and liquid mobile phase.[1] Ideal for quantitative purity analysis and identifying non-volatile impurities.[3][] | High sensitivity, quantitative, reproducible.[1] | More expensive, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] Excellent for identifying volatile or thermally stable impurities and byproducts. | Very high sensitivity and specificity.[1] | Compound must be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard of the analyte itself.[1] | Provides structural confirmation of impurities, primary analytical method for purity.[1] | Lower sensitivity than chromatographic methods, requires a high-field instrument. |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Troubleshooting
Question: My compound is streaking badly on the TLC plate and giving poor separation in the column. What's happening and how do I fix it?
Answer: This is a classic issue with nitrogen-containing heterocycles like quinolines. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This strong interaction leads to "tailing" or "streaking," which results in poor separation and broad peaks.
-
Expert Insight: The lone pair on the quinoline nitrogen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silica gel. This slows its movement down the column in an uneven manner, causing the characteristic streak.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) , to your eluent system (e.g., Hexane/Ethyl Acetate).[5] This amine is more basic than your quinoline and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase.[5]
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective alternative.[3][5]
-
Question: My compound seems to be decomposing on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[6][7] Halogenated quinolines can be susceptible to degradation under these conditions.
-
Solutions:
-
Deactivate the Silica Gel: As mentioned above, adding triethylamine to the eluent can reduce acid-catalyzed decomposition.[5]
-
Work Quickly: Minimize the contact time between your compound and the silica gel. Use flash column chromatography with applied pressure rather than gravity chromatography.[8]
-
Run the Column Cold: Performing the chromatography in a cold room can help reduce the rate of decomposition.[5]
-
Use a Different Stationary Phase: Consider using neutral alumina, Florisil, or cellulose, which are gentler alternatives.[5][6]
-
Recrystallization Troubleshooting
Question: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities. The resulting oil is often difficult to crystallize.
-
Expert Insight: The presence of impurities disrupts the formation of a stable crystal lattice. Also, if the boiling point of the solvent is higher than the melting point of the solute, the compound will melt before it dissolves and then separate as an oil upon cooling.
-
Solutions:
-
Heat and Add More Solvent: Place the flask back on the heat source, add a small amount of additional hot solvent to dissolve the oil completely, and then allow it to cool much more slowly.[2][9]
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.[2]
-
-
Reduce Impurity Load: If oiling persists, the crude material may be too impure for direct recrystallization. Perform a quick preliminary purification by passing the material through a short "plug" of silica gel to remove baseline impurities before attempting recrystallization again.[2][6]
-
Question: My recovery after recrystallization is very low. How can I improve the yield?
Answer: A low yield typically points to one of two issues: using too much solvent or the compound having significant solubility even in the cold solvent.[2][9]
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[9][10] Every excess drop will retain some of your product in the final solution (the mother liquor).
-
Change Solvents or Use a Co-solvent System: If your compound is too soluble, find a solvent in which it is less soluble at cold temperatures. Alternatively, use a co-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is poorly soluble) to the hot solution until it just starts to become cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[10]
-
Thoroughly Chill the Solution: Cool the flask in an ice bath for at least 20-30 minutes before filtration to maximize the precipitation of the solid.
-
Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.[2]
-
Section 3: Experimental Workflow and Protocols
Workflow for Purification Strategy Selection
This diagram outlines a logical workflow for deciding on the best purification method for your crude this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2,7-Dichloro-8-methylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,7-Dichloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Reactivity
This compound is a substituted quinoline, a heterocyclic aromatic scaffold prevalent in pharmaceuticals. Its stability is dictated by the interplay of three key structural features: the quinoline core, the two chloro-substituents, and the methyl group. Each of these sites presents a potential avenue for degradation under common experimental conditions.
-
The Quinoline Nucleus: The electron-withdrawing nitrogen atom activates the C2 and C4 positions to nucleophilic attack.
-
C2-Chloride: The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, most notably hydrolysis, to form the corresponding quinolin-2(1H)-one.[1][2][3][4] This process can be accelerated in acidic media.[1]
-
C7-Chloride: While generally more stable than the C2-chloride, this aryl chloride can undergo reductive dehalogenation in the presence of certain catalysts (e.g., Palladium) and hydrogen sources.[5][6][7]
-
C8-Methyl Group: The methyl group is vulnerable to oxidation, which can convert it to a formyl (-CHO) or carboxylic acid (-COOH) group, especially under oxidative stress or photocatalytic conditions.[8][9][10][11]
-
Photosensitivity: Quinoline derivatives, as a class, can be sensitive to light, leading to photodegradation and the formation of colored byproducts.[12][13][14]
This guide will help you identify, troubleshoot, and prevent these common stability issues.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue ID: DCQ-S01
Question: My reaction mixture or stored solution of this compound is turning yellow or brown. What is causing this discoloration?
Answer: Discoloration is a common indicator of degradation for quinoline-based compounds.[12] The two most likely causes are photodegradation and oxidation.
-
Causality (Photodegradation): Quinoline scaffolds can absorb UV and even visible light. This energy absorption can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other species in the solution, leading to complex, often colored, degradation products.[12][14]
-
Causality (Oxidation): The methyl group at the C8 position is a primary site for oxidation.[10][11] This can occur due to exposure to atmospheric oxygen over time, especially if catalyzed by trace metals or light.
Troubleshooting & Resolution:
-
Protect from Light: Immediately wrap your reaction vessel or storage container in aluminum foil. Conduct all future experiments under minimal light conditions or with amber glassware.
-
Run a Dark Control: Repeat a small-scale experiment in parallel with a control vessel that is completely shielded from light. If the discoloration only occurs in the light-exposed sample, photodegradation is the confirmed cause.
-
Inert Atmosphere: If the dark control still shows some discoloration, oxidation may be the culprit. Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Store solutions and run reactions under an inert atmosphere.
Issue ID: DCQ-S02
Question: My LC-MS analysis shows a significant peak with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group (M+H → M-Cl+OH). This is especially prominent in aqueous acidic or basic media. Why is this happening?
Answer: You are observing hydrolysis of one of the chloro-substituents. The chloro group at the C2 position is significantly more activated towards nucleophilic substitution than the one at C7.
-
Causality (Hydrolysis): The nitrogen atom in the quinoline ring is electron-withdrawing, which makes the C2 position electron-deficient and thus a prime target for nucleophiles like water. This reaction is often catalyzed by acid, which protonates the ring nitrogen, further increasing the electrophilicity of the C2 carbon.[1][2][4] The product of this reaction is 7-chloro-8-methylquinolin-2(1H)-one.
Troubleshooting & Resolution:
-
Control pH: If your experimental conditions permit, maintain the pH of your solution in the neutral range (pH 6-8). Use buffered systems where appropriate.
-
Minimize Water: Use anhydrous solvents for your reactions. If water is a necessary reagent or byproduct, try to minimize its concentration or the reaction time.
-
Lower Temperature: Hydrolysis reactions are typically accelerated by heat. Running your experiment at a lower temperature can significantly reduce the rate of this side reaction.
-
Synthetic Strategy: If acid-catalyzed hydrolysis is unavoidable, consider a synthetic route where the C2-chloro group is introduced in a later step, after the acidic conditions are no longer needed.
Issue ID: DCQ-S03
Question: I am performing a reaction that involves a palladium catalyst (e.g., Suzuki, Buchwald-Hartwig) or a reducing agent, and I'm seeing byproducts where one or both chlorine atoms are replaced by hydrogen. What is this side reaction?
Answer: This is a classic case of reductive dehalogenation (or hydrodehalogenation). Aryl chlorides can be reduced to the corresponding arene in the presence of a suitable catalyst and a hydrogen source.
-
Causality (Reductive Dehalogenation): Catalysts like Palladium on Carbon (Pd/C) are highly effective for this transformation.[6][7] The hydrogen source can be H₂ gas, but it can also be a "transfer hydrogenation" reagent like formic acid, ethanol, or ammonium formate, which are common in many reaction setups.[5][15] Both the C2 and C7 chloro groups can be susceptible, though reaction conditions can sometimes provide selectivity.[7][16]
Troubleshooting & Resolution:
-
Re-evaluate Catalyst Choice: If dehalogenation is a major issue, consider using palladium catalysts with ligands that are less prone to promoting this side reaction. In some cases, switching to a different metal catalyst (e.g., Nickel, Copper) may be beneficial.
-
Control Hydrogen Source: Be mindful of your reagents. Alcohols, formic acid, and certain amines can act as hydrogen donors. If possible, switch to an aprotic solvent and avoid these reagents if they are not essential to your primary reaction.
-
Limit Reaction Time and Catalyst Loading: Use the minimum amount of catalyst and the shortest reaction time necessary for the completion of your desired transformation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the catalytic conditions.
Troubleshooting Summary Table
| Issue ID | Observation | Probable Cause(s) | Primary Solution(s) |
| DCQ-S01 | Solution turns yellow/brown. | Photodegradation, Oxidation. | Protect from light; use an inert atmosphere. |
| DCQ-S02 | M-Cl+OH peak in Mass Spec. | Hydrolysis (primarily at C2). | Control pH; use anhydrous solvents; lower temperature. |
| DCQ-S03 | M-Cl+H peak in Mass Spec. | Reductive Dehalogenation. | Re-evaluate catalyst; avoid hydrogen donors. |
| DCQ-S04 | M+16 or M+32 peaks in MS. | Oxidation of the methyl group. | Use inert atmosphere; avoid strong oxidants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[17] For maximum protection, storage in a desiccator under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.
Q2: How should I prepare a stock solution to maximize its stability?
It is highly recommended to prepare stock solutions fresh for each experiment.[12] If a stock solution must be stored, follow these guidelines:
-
Solvent Choice: Use a high-purity, dry, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol if storage is for more than a few hours, as they can participate in side reactions.
-
Protection: Store the solution in an amber vial at -20°C or -80°C.[12]
-
Inertness: Use a solvent that has been de-gassed and store the solution under an inert atmosphere.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12] Aliquot the stock solution into smaller, single-use vials.
Q3: What specific classes of reagents are incompatible with this compound?
-
Strong Reducing Agents: Reagents like LiAlH₄, NaBH₄ (especially with catalysts), or catalytic hydrogenation conditions can cause dehalogenation.[7]
-
Strong Oxidizing Agents: Permanganates, chromates, or even prolonged exposure to air can lead to the oxidation of the methyl group.[8]
-
Strong Nucleophiles: Strong nucleophiles (e.g., alkoxides, concentrated ammonia) can displace the C2-chloro group.
-
Strong Acids/Bases: As discussed, these can catalyze the hydrolysis of the C2-chloro group.[1]
Q4: How can I systematically test the stability of this compound under my specific experimental conditions?
You should perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is a standard practice in pharmaceutical development.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a framework for identifying the degradation liabilities of this compound.
Objective: To determine the stability of the compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible output.[18]
-
Control "dark" chamber (e.g., an oven at the same temperature, wrapped in foil).
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Set Up Stress Conditions (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Take 2 mL of the stock solution.
-
Photolytic Degradation: Place 2 mL of the stock solution in a chemically inert, transparent container.
-
-
Prepare Control Samples:
-
Neutral Control: Mix 1 mL of stock solution with 1 mL of water.
-
Dark Controls: Prepare a parallel set of all samples (Acid, Base, Oxidative, Thermal, Photo) that will be kept in the dark at the same temperature to serve as controls.
-
-
Incubation:
-
Place the Acid, Base, Oxidative, and Neutral samples (and their dark controls) in a water bath at 60°C.
-
Place the Thermal sample and its dark control in an oven at 60°C.
-
Place the Photolytic sample in a photostability chamber.[18] The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[18] Place its dark control next to it, wrapped completely in aluminum foil.
-
-
Time-Point Analysis:
-
Analyze all samples and controls by HPLC-UV/MS at T=0.
-
Continue to analyze at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
If significant degradation (>20%) is observed quickly, shorten the time points. If no degradation is seen, the study can be extended or the stress conditions made harsher (e.g., higher temperature, more concentrated reagents).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify major degradation products by their retention times and mass-to-charge ratios (m/z). Compare the chromatograms from the stressed samples to their respective dark controls to isolate the effects of light, acid, etc.
-
Visualizations
Logical Workflow for Troubleshooting
Caption: A workflow for diagnosing stability issues.
Major Degradation Pathways
Caption: Potential degradation pathways.
References
- RSC Publishing. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
- ACS Publications. Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes | Organometallics.
- RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Research With Rutgers. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.
- Marcel Dekker, Inc. Oxidation of Methylquinolines with Nickel Peroxide.
- PMC - NIH. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions.
- Marcel Dekker, Inc. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- RSC Publishing. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst.
- RSC Publishing. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst.
- Taylor & Francis Online. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide: Synthetic Communications: Vol 26, No 9.
- RSC Publishing. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
- RSC Publishing. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
- RSC Publishing. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- ResearchGate. Photostability testing of pharmaceutical products.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Quinoline Synthesis
A-A-A-ID: QUIN-SYN-001 Version: 2.0 Last Updated: January 10, 2026
Introduction
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on mitigating and avoiding the common pitfall of tar formation. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, are powerful tools but are often plagued by side reactions that lead to the formation of intractable polymeric tars, severely impacting yield and purification efficiency.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural solutions, but a deeper understanding of the underlying chemical mechanisms to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide: Diagnosis and Mitigation of Tar Formation
This section is organized by common synthesis methods. Each entry addresses a specific problem, explains the root cause, and provides a detailed protocol for resolution.
Issue 1: Skraup Synthesis - "My reaction is extremely exothermic and producing a thick, dark tar."
Symptoms: The reaction mixture becomes a viscous, dark, and unmanageable tar. The reaction proceeds too violently, often with uncontrollable exotherms, making product isolation nearly impossible and yields minimal.[3]
Root Cause Analysis: The Skraup synthesis is notoriously vigorous.[4] The primary cause of tar formation is the acid-catalyzed dehydration of glycerol to acrolein, which is highly exothermic.[5][6] This reactive α,β-unsaturated aldehyde can readily polymerize under the harsh acidic and high-temperature conditions before it can effectively react with the aniline derivative.[3]
Preventative & Corrective Protocol:
-
Moderation is Key: The use of a moderator is critical to tame the reaction's exothermicity. Ferrous sulfate (FeSO₄) is the most common and effective choice. It is believed to act as an oxygen carrier, ensuring a slower, more controlled oxidation step.[3][7] Boric acid can also be used to make the reaction less violent.[6][7]
-
Controlled Reagent Addition: The order and rate of addition are paramount.
-
Begin by charging the reaction vessel with the aniline, followed by ferrous sulfate (if used), and then glycerol.
-
Cool the mixture in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid while maintaining the internal temperature below a manageable threshold.
-
-
Gradual Heating:
-
Heat the mixture gently to initiate the reaction. A noticeable sign of initiation is boiling.
-
Once the reaction sustains its own boiling, remove the external heat source. The reaction's own exotherm should be sufficient to drive it forward for a period.
-
Only reapply gentle heat after the initial, most vigorous phase has subsided.[3]
-
-
Ensure Anhydrous Conditions: The use of "dynamite" glycerol (containing less than 0.5% water) is recommended. Excess water can negatively impact yields.[2][7]
| Parameter | Standard (Problematic) Condition | Optimized (Controlled) Condition | Rationale |
| Moderator | None | Ferrous sulfate (FeSO₄) or Boric Acid | Slows the oxidation step, controlling the exotherm.[3][6] |
| H₂SO₄ Addition | Rapid, at room temperature | Slow, with external cooling | Prevents initial temperature spike and premature acrolein polymerization. |
| Heating | Continuous, strong heating | Gradual initiation, then removal of heat | Allows the reaction's own exotherm to drive it without runaway conditions.[3] |
| Glycerol Quality | Standard grade (e.g., USP) | Anhydrous grade (<0.5% H₂O) | Maximizes the efficiency of acrolein formation.[2] |
Issue 2: Doebner-von Miller Synthesis - "My reaction yields are low, and the mixture turns into a polymer-like tar."
Symptoms: The reaction mixture gradually thickens and darkens, resulting in a low yield of the desired quinoline and a significant amount of a polymeric or tarry substance.[8]
Root Cause Analysis: This is the most common side reaction in the Doebner-von Miller synthesis.[8] The strong acidic conditions (either Brønsted or Lewis acids) required for the reaction also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8][9] Excessively high temperatures exacerbate this issue.[9]
Preventative & Corrective Protocol:
-
Control Reactant Concentration: The key to preventing polymerization is to keep the concentration of the α,β-unsaturated carbonyl compound low at any given time.
-
Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[8][9] This favors the desired Michael addition with the aniline over self-polymerization.
-
In Situ Generation (Beyer Method): Prepare the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two simpler carbonyl compounds. This ensures it is consumed as it is formed.[10]
-
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions accelerate tar formation.
-
Temperature Management: While heating is often necessary, excessive temperatures will favor polymerization.
-
Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.[9]
-
-
Purity of Reagents: α,β-unsaturated aldehydes, in particular, are prone to polymerization upon storage. Use freshly distilled or high-purity commercial reagents.[9]
Issue 3: Combes Synthesis - "The cyclization step is failing, and I'm observing decomposition or tarring."
Symptoms: The initial condensation of the aniline and β-diketone to form the enamine intermediate proceeds, but upon acid-catalyzed cyclization at higher temperatures, the mixture darkens, and the desired quinoline is not formed in good yield.
Root Cause Analysis: The Combes synthesis requires strong acid (e.g., concentrated H₂SO₄, PPA) for the final cyclodehydration step.[11] However, certain substrates are sensitive to these harsh conditions. Strong electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic aromatic substitution (the ring closure step) difficult and requiring forcing conditions that can lead to decomposition.[5][12]
Preventative & Corrective Protocol:
-
Select the Appropriate Acid Catalyst: Concentrated sulfuric acid is not the only option. Polyphosphoric acid (PPA) is often an excellent alternative that can promote cyclization under slightly milder conditions. For highly sensitive substrates, a mixture of PPA and an alcohol (forming a polyphosphoric ester, PPE) can be a more effective dehydrating agent.
-
Step-wise Temperature Control: Do not simply mix and heat.
-
First, form the enamine intermediate at a lower temperature, often by simply stirring the aniline and β-diketone at room temperature or with gentle warming.
-
Once the enamine formation is complete (confirmable by TLC or ¹H NMR), then introduce the strong acid and begin the higher temperature cyclization step.
-
-
Substrate Considerations: If your aniline substrate contains a strong electron-withdrawing group (e.g., -NO₂), the Combes cyclization may not be a viable route due to the deactivation of the aromatic ring.[12] In such cases, alternative synthetic strategies like the Friedländer synthesis might be more appropriate.
Core Concepts & Process Visualization
To effectively troubleshoot, it's crucial to understand the central conflict in these reactions: the desired intramolecular cyclization versus the undesired intermolecular polymerization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving tar formation issues in classical quinoline syntheses.
Caption: Decision workflow for troubleshooting tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of tar formation across different quinoline syntheses? A1: The most prevalent root cause is the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[8][9] These intermediates are essential for the quinoline-forming cyclization but can also readily react with each other under the harsh acidic and high-temperature conditions, leading to high-molecular-weight tars.[3][8]
Q2: Are there modern, milder alternatives to classical quinoline syntheses that avoid these harsh conditions? A2: Yes, significant progress has been made in developing greener and milder synthetic routes.[13][14] These include methods utilizing metal-free radical cyclizations promoted by visible light, and various catalytic approaches using catalysts like iodine, montmorillonite KSF clay, or ionic liquids which can facilitate the synthesis under much gentler conditions.[1] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, often minimizing side product formation.[3][14]
Q3: How can I effectively remove tar from my crude product if it has already formed? A3: For volatile quinolines produced via methods like the Skraup synthesis, steam distillation is the most effective purification technique.[3] The crude reaction mixture is made alkaline, and steam is passed through it. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind. The quinoline can then be recovered from the distillate by solvent extraction.[3] For less volatile products, column chromatography can be attempted, but it is often challenging due to the intractable nature of the tar.
Q4: My Friedländer synthesis is giving low yields and side products. Is this also due to tarring? A4: While the Friedländer synthesis generally uses milder conditions than the Skraup reaction, it can still suffer from side reactions.[15][16] Instead of polymerization-based tarring, the main issues are often related to competing aldol condensations of the ketone starting material, especially under basic conditions.[15] Using an acid catalyst or performing the reaction under solvent-free conditions with a catalyst like p-toluenesulfonic acid and iodine can improve yields and minimize these side reactions.[15][17]
Q5: Can the choice of solvent impact tar formation? A5: Absolutely. For reactions like the Doebner-von Miller, employing a biphasic solvent system (e.g., toluene and aqueous acid) can significantly reduce tarring. This approach sequesters the α,β-unsaturated carbonyl in the organic phase, lowering its concentration in the acidic aqueous phase where polymerization is most rampant.[8] For high-temperature cyclizations, using a high-boiling, inert solvent like mineral oil can provide better heat transfer and control compared to running the reaction neat, potentially reducing decomposition.[17]
References
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (n.d.). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- SlideShare. (n.d.). synthesis of quinoline derivatives and its applications.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- SlideShare. (n.d.). Combes Quinoline Synthesis.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Unknown Source. (n.d.). Preparation and Properties of Quinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Wikipedia. (n.d.). Doebner–Miller reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organicreactions.org [organicreactions.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Functionalizing 2,7-Dichloro-8-methylquinoline
Welcome to the technical support center for the functionalization of 2,7-dichloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to modify this versatile quinoline scaffold. Here, you will find in-depth answers to frequently asked questions (FAQs), detailed troubleshooting guides for common synthetic challenges, and optimized experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are planning a Suzuki-Miyaura coupling with this compound. Which chlorine is expected to react first, and how can we control the selectivity?
A1: In this compound, the C2 and C7 positions exhibit different electronic properties, which can be exploited to achieve regioselective functionalization. The C2 position is generally more electron-deficient due to its proximity to the nitrogen atom, making it more susceptible to oxidative addition to a Pd(0) catalyst. Therefore, under carefully controlled conditions, mono-functionalization is expected to occur preferentially at the C2 position.
To enhance selectivity for mono-arylation at C2:
-
Ligand Choice: Employing sterically bulky and electron-rich phosphine ligands can modulate the reactivity of the palladium catalyst. Ligands like SPhos or XPhos often favor the more reactive C2 position.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically preferred reaction at the C2 position while disfavoring the reaction at the less reactive C7 site.[1]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can drive the initial coupling to completion without promoting significant di-substitution.
Q2: Our Buchwald-Hartwig amination of this compound is resulting in low yields. What are the most critical parameters to investigate?
A2: Low yields in Buchwald-Hartwig aminations of haloquinolines often stem from a few key factors.[2] The most critical aspect is the combination of the palladium catalyst, ligand, and base, as this is highly dependent on the specific substrate and amine.[2][3][4]
A systematic troubleshooting approach is recommended:
-
Integrity of Reagents: Ensure all reagents, especially the amine and the solvent, are pure and dry. The palladium catalyst should be active; consider using a pre-catalyst for reliable generation of the active Pd(0) species.[5]
-
Exclusion of Oxygen: The Pd(0) catalysts are air-sensitive. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.[2]
-
Catalyst, Ligand, and Base Screening: This is the most crucial step. A screening of different conditions is often necessary.[2] For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich ligands such as Josiphos or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective.[6] The choice of base is also critical; a strong, non-nucleophilic base like sodium or lithium tert-butoxide is commonly used.
Q3: Can we perform a Sonogashira coupling on this compound, and are there copper-free options available?
A3: Yes, a Sonogashira coupling is a viable method for introducing alkyne moieties onto the quinoline core.[7][8] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][9] However, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[10][11] These methods often rely on specific palladium catalysts and ligands, such as those with N-heterocyclic carbene (NHC) or highly electron-donating phosphine ligands, and may require a different base, like cesium carbonate.[10][12]
Q4: Beyond cross-coupling at the C-Cl bonds, are there methods to functionalize the 8-methyl group?
A4: Absolutely. The 8-methyl group is a prime target for C(sp³)-H activation, a powerful strategy that avoids pre-functionalization.[13][14] The nitrogen atom of the quinoline ring can act as a directing group, facilitating the formation of a cyclometalated intermediate with transition metals like rhodium or palladium.[13][15][16] This allows for the selective introduction of various functional groups, such as aryl, alkyl, or carbonyl moieties, directly onto the methyl group.[15][16][17]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Mono-functionalization of this compound
-
Symptoms: Formation of a mixture of 2-substituted and 7-substituted isomers, or the presence of a significant amount of the 2,7-disubstituted product.
-
Possible Causes & Solutions:
-
High Reactivity: The reaction conditions (e.g., high temperature, high catalyst loading) may be too harsh, leading to a loss of selectivity.
-
Solution: Decrease the reaction temperature and reduce the catalyst loading.[1]
-
-
Inappropriate Ligand: The chosen ligand may not provide sufficient steric bulk or electronic properties to differentiate between the two chlorine atoms effectively.
-
Solution: Screen a panel of ligands. For Suzuki couplings, consider bulky, electron-rich monophosphine ligands like those from the Buchwald or Fu groups.[18]
-
-
Extended Reaction Time: Allowing the reaction to proceed for too long after the initial mono-substitution can lead to the formation of the di-substituted product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized.
-
-
Issue 2: Low or No Conversion in Cross-Coupling Reactions
-
Symptoms: The starting material (this compound) remains largely unreacted.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid in Suzuki reactions) can halt the reaction.
-
Solution: Use fresh, high-purity reagents. Boronic acids, in particular, can be prone to degradation and should be stored properly.[2]
-
-
Suboptimal Base or Solvent: The chosen base may not be strong enough or soluble enough to facilitate the catalytic cycle. The solvent can also impact catalyst stability and reactivity.[1]
-
Issue 3: Formation of Homocoupling Byproducts
-
Symptoms: Significant formation of biaryl products from the boronic acid (in Suzuki reactions) or bi-alkyne products (in Sonogashira reactions).
-
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating.[2]
-
-
Suboptimal Stoichiometry: An excess of the boronic acid or alkyne can favor homocoupling.
-
Solution: Use a slight excess of the this compound relative to the coupling partner.[2]
-
-
High Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
-
Solution: Attempt the reaction at a lower temperature.[2]
-
-
Catalyst & Condition Selection Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Mono-arylation at C2)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Readily available and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[18] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective bases for activating the boronic acid.[1][20] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Biphasic systems are common for Suzuki reactions.[1] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation.[2] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Mono-amination at C2)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common and effective palladium sources. |
| Ligand | RuPhos or BrettPhos (2-6 mol%) | Sterically hindered ligands that facilitate reductive elimination.[6] |
| Base | NaOtBu or K₃PO₄ (1.5-2 equiv.) | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 90-110 °C | Typically requires elevated temperatures for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Protocols & Workflow Diagrams
Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene and water in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Workflow & Mechanistic Diagrams
Below are diagrams illustrating the general workflow for troubleshooting and the catalytic cycles for the key reactions discussed.
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). A One-Pot Selective Saturation and Functionalization of Heteroaromatics Leading to Dihydropyridines and Dihydroquinolines.
- MDPI. (n.d.).
- ResearchGate. (2025).
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Rh(III)‐catalyzed C−H activation of 8‐methylquinoline with α‐diazocarbonyl compounds.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 1.
- PubMed. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2017).
- ResearchGate. (2025).
- MDPI. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 2,7-Dichloro-8-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dichloro-8-methylquinoline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, with a special focus on the critical role of solvent selection in achieving high yield and purity.
Introduction: The Critical Role of Solvents in Quinoline Synthesis
The synthesis of substituted quinolines, such as this compound, is a cornerstone of many pharmaceutical and materials science research programs. The Combes synthesis, a classic acid-catalyzed condensation of an aniline with a β-diketone, remains a widely used and versatile method for accessing this scaffold.[1][2] However, successful and reproducible synthesis is highly dependent on carefully controlled reaction parameters, with the choice of solvent being a paramount, yet often overlooked, factor.
Solvents do more than simply dissolve reactants; they influence reaction rates, equilibrium positions, and even the regioselectivity of the final product.[3] In the context of the Combes synthesis, the solvent's polarity and its ability to stabilize charged intermediates in the multi-step mechanism can significantly impact the efficiency of both the initial condensation and the subsequent rate-determining cyclization step.[1][4] This guide will explore these solvent effects in detail, providing practical advice to overcome common synthetic challenges.
Troubleshooting Guide: Solvent-Related Issues in the Synthesis of this compound
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on how solvent choice can be the root cause and the key to the solution.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to this compound. What are the likely solvent-related causes?
Answer:
Low yields in the Combes synthesis can often be traced back to suboptimal solvent selection that hinders one or more key steps of the reaction mechanism.
Potential Causes and Solutions:
-
Insufficient Polarity to Stabilize Intermediates: The Combes reaction proceeds through charged intermediates, including a protonated enamine.[5][6] A solvent with insufficient polarity may fail to adequately solvate and stabilize these intermediates, leading to a higher activation energy for the cyclization step and consequently, a lower reaction rate.
-
Solution: If you are using a non-polar solvent, consider switching to a more polar aprotic solvent. While traditional Combes synthesis often uses concentrated sulfuric acid which acts as both catalyst and solvent, modern variations may employ high-boiling point polar aprotic solvents to improve solubility and facilitate the reaction. A patent for a related compound, 4,7-dichloro-8-methylquinoline, utilizes a high-boiling diphenyl ether mixture, which provides a relatively non-polar medium but at a high temperature that can drive the reaction.[7] For improved intermediate stabilization, a more polar solvent could be beneficial, provided it is stable to the strong acid conditions.
-
-
Poor Solubility of Starting Materials: The starting materials, 3,4-dichloroaniline and acetylacetone (2,4-pentanedione), must be adequately dissolved for the reaction to proceed efficiently.
-
Solution: Ensure your chosen solvent effectively dissolves both starting materials at the reaction temperature. If precipitation is observed, a different solvent or a co-solvent system may be necessary.
-
-
Solvent-Reactant Side Reactions: Certain solvents may not be inert under the strong acidic and high-temperature conditions of the Combes synthesis.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. How can the solvent be contributing to this?
Answer:
The formation of side products is a common issue, and the solvent can play a role in promoting unwanted reaction pathways.
Potential Causes and Solutions:
-
Self-Condensation of the β-Diketone: In some cases, the β-diketone can undergo self-condensation, especially if the initial reaction with the aniline is slow.
-
Solution: A solvent that promotes the rapid formation of the initial enamine intermediate can help to minimize this side reaction. Additionally, slow addition of the β-diketone to the reaction mixture can help control its concentration and reduce self-condensation.[9]
-
-
Formation of Regioisomers: While not an issue with the symmetrical acetylacetone, if an unsymmetrical β-diketone were used, the choice of solvent could influence the regioselectivity of the cyclization.[1]
-
Degradation of Starting Materials or Product: The harsh acidic and high-temperature conditions can lead to decomposition.
-
Solution: The solvent's boiling point is a key factor in controlling the reaction temperature. Using a solvent with an appropriate boiling point can help to maintain the desired temperature and prevent overheating. Optimization of reaction time is also crucial to avoid prolonged exposure to harsh conditions.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the synthesis of this compound via the Combes reaction?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction scale and conditions. Traditionally, concentrated sulfuric acid is used as both the catalyst and solvent.[5] This provides a highly acidic environment that effectively promotes the cyclization. However, for better temperature control and to avoid the harshness of concentrated sulfuric acid alone, high-boiling point inert solvents are often employed. Polyphosphoric acid (PPA) is an excellent alternative as it serves as a solvent, catalyst, and dehydrating agent.[8] A eutectic mixture of diphenyl ether and diphenyl, as mentioned in a patent for a similar compound, is also a viable option, particularly for reaching the high temperatures required for cyclization.[7]
Q2: Can I use a protic solvent like ethanol or water?
A2: While some modern, "green" quinoline syntheses have been developed using protic solvents like ethanol and water, these are typically for different reaction pathways or employ specific catalysts like microwaves.[11][12] For the traditional acid-catalyzed Combes synthesis, protic solvents can interfere with the reaction. Water, in particular, is a product of the condensation and cyclization steps, and its presence can shift the equilibrium away from the desired product. Therefore, anhydrous conditions are generally preferred.[10]
Q3: How does solvent polarity affect the reaction mechanism?
A3: Solvent polarity can influence the rates of the different steps in the Combes synthesis.[3] The initial formation of the enamine intermediate from the aniline and β-diketone is a condensation reaction that may be less sensitive to solvent polarity. However, the subsequent electrophilic aromatic substitution (the cyclization step) involves the formation of a charged intermediate.[1][13] A more polar solvent can stabilize this charged intermediate, lowering the activation energy and increasing the rate of this key step.
Q4: How can I effectively remove the solvent after the reaction?
A4: The method for solvent removal depends on the solvent used.
-
Sulfuric Acid/PPA: The reaction mixture is typically quenched by carefully pouring it onto crushed ice. The product may precipitate and can be collected by filtration.[9]
-
High-Boiling Organic Solvents (e.g., Diphenyl Ether): After cooling, the reaction mixture can be diluted with a non-polar solvent like hexanes to precipitate the product. Alternatively, the product can be extracted into an aqueous acid solution, the organic layer separated, and the product then precipitated by neutralizing the aqueous layer.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Combes quinoline synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
3,4-dichloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Ammonia or Sodium Hydroxide solution for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dichloroaniline and your chosen solvent/catalyst (e.g., polyphosphoric acid).
-
Addition of Reactant: Slowly add acetylacetone to the stirred mixture. An exothermic reaction may occur. Maintain control of the temperature with an ice bath if necessary.
-
Heating and Cyclization: Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-140 °C if using PPA) for several hours to ensure the completion of the cyclization. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium hydroxide solution) until the solution is alkaline. The crude this compound should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Visualizations
Combes Synthesis Mechanism
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Combes quinoline synthesis - Wikiwand [wikiwand.com]
Technical Support Center: Managing Exothermic Reactions in Quinoline Chlorination
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for the safe and effective management of exothermic reactions during the chlorination of quinoline. As an electrophilic aromatic substitution, the chlorination of quinoline is an energetically favorable process that can release significant heat. Failure to manage this exotherm can lead to thermal runaways, reduced product yield, increased impurity profiles, and significant safety hazards.[1][2]
This document is structured to provide not just procedural steps, but the fundamental causality behind them, empowering you to make informed decisions during your experimental work.
Section 1: Core Principles & Hazard Assessment
FAQ 1: Why is the chlorination of quinoline exothermic and what are the primary risks?
The chlorination of quinoline is an electrophilic aromatic substitution reaction. The formation of new, stable carbon-chlorine bonds on the aromatic ring, replacing weaker carbon-hydrogen bonds, releases energy in the form of heat (enthalpy of reaction, ΔHrxn). In the common method using gaseous chlorine in concentrated sulfuric acid, the reaction involves the attack of a potent electrophile (believed to be a positively charged chlorine species, Cl+) on the protonated quinoline cation.[3]
The primary risks associated with this exotherm are:
-
Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase uncontrollably.[1] This accelerates the reaction rate further, creating a dangerous positive feedback loop that can lead to boiling of the solvent, excessive pressure build-up, and potential reactor failure.[4]
-
Product Degradation and Side Reactions: Elevated temperatures can lead to the formation of unwanted byproducts, such as over-chlorinated species (e.g., trichloro- and tetrachloroquinolines) or tar-like polymeric materials, which complicates purification and reduces yield.[5]
-
Gas Evolution & Pressure Build-up: A rapid temperature increase can cause the sudden evolution of dissolved gases like hydrogen chloride (HCl) and unreacted chlorine, leading to a dangerous and rapid increase in reactor pressure.[6]
FAQ 2: Before I start my experiment, what key thermal safety data should I know?
For any exothermic process, especially one planned for scale-up, understanding the reaction's thermal profile is critical. While precise public data for quinoline chlorination is scarce, a thorough safety assessment would involve determining the following parameters, often through reaction calorimetry (RC) or differential scanning calorimetry (DSC).[7][8]
| Parameter | Description & Importance | How to Determine |
| Heat of Reaction (ΔHrxn) | The total amount of energy released per mole of reactant. This is crucial for calculating the maximum possible temperature rise. | Reaction Calorimetry (e.g., RC1e) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if the reaction occurs with no heat loss to the surroundings (ΔTad = ΔHrxn / (m * Cp)). This represents the worst-case scenario for a cooling failure.[5] | Calculated from ΔHrxn and the heat capacity (Cp) of the reaction mixture. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature that could be reached in the event of a cooling failure, calculated as T_process + ΔTad. This value must be safely below the boiling point of the solvent or the onset temperature of any decomposition reactions.[9] | Calculated from process temperature and ΔTad. |
| Reaction Kinetics | Understanding how the reaction rate changes with temperature and concentration is vital for predicting the rate of heat release and ensuring it does not exceed the cooling system's capacity.[5] | Isothermal Reaction Calorimetry. |
Section 2: Troubleshooting Guide & Proactive Controls
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: The reaction temperature is rising too quickly and overshooting the setpoint.
Potential Causes:
-
Excessive Reagent Addition Rate: The rate of chlorine gas introduction or the addition of another chlorinating agent is too fast, generating heat faster than the cooling system can remove it.
-
Inadequate Cooling: The cooling bath temperature is too high, the heat transfer fluid flow rate is too low, or the reactor is poorly designed for efficient heat exchange.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where the reaction is more concentrated and hotter than the bulk solution, leading to a sudden, non-linear temperature increase when these spots mix.[5]
-
Reaction Induction Period: The reaction may not start immediately upon chlorine addition. Chlorine can accumulate in the solution, and when the reaction finally initiates, it proceeds very rapidly with the excess reagent, causing a violent exotherm.[6]
Solutions & Proactive Controls:
-
Implement Semi-Batch Dosing: For gaseous chlorine, do not add it all at once. Use a mass flow controller to introduce chlorine at a slow, controlled rate. For liquid or solid chlorinating agents, use a syringe pump for controlled addition. This ensures the reaction is feed-rate limited, meaning the rate of heat generation is directly controlled by the rate of reagent addition.[10]
-
Verify Cooling Capacity: Ensure your cooling system is adequate. For lab scale, a cryostat is preferable to a simple ice bath for maintaining a consistent, low temperature. For larger scales, reactor jackets or internal cooling coils are necessary.[11][12] The heat removal capacity must be greater than the maximum expected heat generation rate.
-
Optimize Agitation: Use an overhead stirrer with a properly sized impeller (e.g., a pitched-blade turbine) to ensure good mixing and vortexing. Baffles within the reactor can also improve turbulence and prevent hot spots.[5]
-
Confirm Reaction Initiation: Before beginning the main dosing, add a very small amount of the chlorinating agent and confirm that a slight, controlled temperature increase occurs or that product begins to form (monitored by in-situ IR or offline TLC/GC). This confirms the reaction is active and avoids the accumulation of unreacted reagents.[6]
Issue 2: The final product is a dark, tarry material with a low yield of the desired chloroquinoline.
Potential Causes:
-
Temperature Excursions: The most common cause. High temperatures, even localized ones, promote polymerization and decomposition side reactions. The Skraup quinoline synthesis, another classic quinoline reaction, is notorious for producing tar under uncontrolled exothermic conditions.[5][13]
-
Over-chlorination: If the reaction temperature runs high, the rate of subsequent chlorination reactions (e.g., monochloro- to dichloro-, dichloro- to trichloro-) can increase, consuming the desired product. The formation of 5,8-dichloroquinoline from either 5-chloro or 8-chloroquinoline is a known subsequent reaction.[3]
-
Reaction in Sulfuric Acid: Concentrated sulfuric acid is a harsh, oxidizing medium. At elevated temperatures, it can contribute to the degradation of organic materials.
Solutions & Proactive Controls:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest practical point that allows for a reasonable reaction rate. The protocol by Kiamuddin and Haque specifies room temperature, which should be strictly adhered to with active cooling.[3]
-
Stoichiometric Control: Use a precise amount of the chlorinating agent. For dichlorination, this is more straightforward. For producing monochloroquinolines, using an excess of quinoline relative to the chlorinating agent can favor the desired product.[3]
-
Solvent Choice (Alternative Procedures): While the sulfuric acid method is common, consider alternative procedures if tarring is persistent. Chlorination in less aggressive solvents like chloroform or acetic acid has been reported for quinoline derivatives, potentially offering a milder reaction environment.[14] However, be aware that solvents themselves can react with chlorinating agents.[15]
Issue 3: A sudden, rapid pressure increase is observed in the reactor headspace.
Potential Causes:
-
Thermal Runaway: The most dangerous cause. A rapid temperature spike above the solvent's boiling point will cause rapid vaporization and pressure increase.
-
HCl Gas Evolution: The reaction produces one equivalent of hydrogen chloride (HCl) gas for every chlorine atom substituted onto the ring. If the reaction rate suddenly accelerates, the rate of HCl evolution can overwhelm the vessel's venting capacity.
-
Delayed Reaction Initiation: As described in Issue 1, the sudden reaction of accumulated chlorine will produce a large volume of HCl gas almost instantaneously.[6]
Solutions & Proactive Controls:
-
Engineer for Safety: The reactor must be equipped with a pressure relief system (e.g., a rupture disc or a relief valve) vented to a safe location or a scrubber. This is a non-negotiable safety requirement for any reaction with the potential for a runaway or rapid gas evolution.
-
Ensure Adequate Headspace: Do not overfill the reactor. A headspace of at least 20-25% of the reactor volume is recommended to accommodate potential pressure surges.
-
Controlled Dosing: A slow, controlled feed of the chlorinating agent is the best way to control the rate of HCl evolution.[10]
-
Inert Gas Blanket: Maintain a slow sweep of an inert gas (e.g., nitrogen) through the reactor headspace. This helps to dilute the flammable/corrosive off-gases and safely carry them out of the reactor to a scrubbing system (e.g., a sodium hydroxide solution) to neutralize HCl and unreacted chlorine.
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Lab-Scale Semi-Batch Chlorination of Quinoline (Controlled Exotherm)
This protocol is an adaptation of the Derbyshire and Waters method[3], with explicit controls for managing the exothermic reaction.
Materials:
-
Quinoline (12.9 g, 0.1 mol)
-
Silver Sulfate (15.6 g, 0.05 mol)
-
Concentrated Sulfuric Acid (98%, 100 mL)
-
Chlorine Gas
-
Nitrogen Gas
-
5% Sodium Sulfite solution
-
Crushed Ice
Equipment:
-
500 mL 3-neck round-bottom flask (jacketed, if available)
-
Overhead mechanical stirrer
-
Digital thermometer with probe
-
Mass flow controller for chlorine gas
-
Inlet for nitrogen blanket
-
Gas outlet connected to a scrubber (containing NaOH solution)
-
Low-temperature circulator (cryostat) connected to the reactor jacket or used for a cooling bath.
Procedure:
-
System Setup: Assemble the reactor system in a certified fume hood. Ensure all joints are properly sealed. Start the flow of nitrogen gas to create an inert atmosphere. Begin circulating coolant through the jacket or bath, setting the temperature to 15-20°C.
-
Charge Reagents: To the flask, add the concentrated sulfuric acid, followed by the silver sulfate, and finally the quinoline. Begin vigorous stirring to ensure the mixture is homogenous.
-
Temperature Equilibration: Allow the mixture to stir and cool to the setpoint temperature of 20°C.
-
Reaction Initiation Test: Introduce a very small pulse of chlorine gas (e.g., a few bubbles) and observe the temperature probe. A small, controlled rise of 0.5-1.0°C should be seen, confirming the reaction is active. If no temperature rise is observed, do not proceed.
-
Controlled Chlorine Dosing: Begin the slow, continuous addition of chlorine gas via the mass flow controller at a pre-determined rate. Crucially, monitor the temperature closely. The rate of addition should be adjusted so that the internal temperature does not rise more than 2-3°C above the setpoint. If the temperature begins to rise rapidly, immediately stop the chlorine flow.
-
Reaction Monitoring: Continue the addition over 1-2 hours. The reaction is complete when the uptake of chlorine ceases or when analysis (e.g., TLC, GC of a quenched aliquot) shows full conversion of the starting material.
-
Quenching: Stop the chlorine flow and purge the headspace with nitrogen for 15 minutes to remove any residual gases.
-
Work-up: Carefully and slowly pour the reaction mixture over a vigorously stirred solution of 5% sodium sulfite containing a large amount of crushed ice. This will neutralize any free chlorine.
-
Isolation: Basify the cold mixture with concentrated NaOH solution, then proceed with steam distillation or solvent extraction to isolate the chloroquinoline products as described in the literature.[3]
Workflow Diagrams
Logical Flow for Exotherm Management
Caption: Decision workflow for proactive management of exothermic reactions.
Chlorination Reaction Pathway
Caption: Simplified reaction pathway for the exothermic chlorination of quinoline.
References
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
- Industrial Professionals. (2019, May 6). Heat Transfer Methods In Batch Reactor. Cheresources.com Community. [Link]
- Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry.
- Kiamuddin, M., & Haque, M. E. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
- US Patent US3567732A. (1971). Process for the preparation of chlorinated quinolines.
- Barton, J., & Nolan, P. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE.
- Leleu, J. (n.d.).
- US Patent US3560508A. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom. [Link]
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
- Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
- Maschio, G., & Casson, D. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. [Link]
- Denton, T. (n.d.).
- IChemE. (n.d.).
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
- IChemE. (n.d.).
- Syrris. (2018, December 10). An Introduction to Reaction Calorimetry. [Link]
- Pharmaceutical Networking. (n.d.). The White Paper of Reaction Calorimetry*. [Link]
- Patel, K. (n.d.). Practical approach to prediction and prevention of runaway reactions. [Link]
- SciSpace. (2024, June 6).
Sources
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pjsir.org [pjsir.org]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. icheme.org [icheme.org]
- 7. icheme.org [icheme.org]
- 8. syrris.com [syrris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Temperature control of sulfonation reaction in a semi-batch reactor (2024) | Somak Jyoti Sahu [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Navigating the Analytical Maze: A Technical Support Guide for 2,7-Dichloro-8-methylquinoline Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analytical challenges in the quality control of 2,7-Dichloro-8-methylquinoline. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This guide, structured in a responsive question-and-answer format, is designed by application scientists to provide you with actionable insights and troubleshooting strategies for the common hurdles encountered during impurity detection. We will delve into the rationale behind experimental choices, offering robust, self-validating protocols to enhance the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities I should be looking for in my this compound sample?
A1: Understanding the synthetic route is crucial for predicting potential impurities. While various methods exist for quinoline synthesis, a common approach for generating substituted quinolines involves reactions like the Combes or Friedländer synthesis.[1][2] Based on these types of syntheses and general knowledge of chlorination reactions, the following are high-probability impurities:
-
Starting Materials: Incomplete consumption of starting materials is a common source of impurities. For instance, in a reaction analogous to a Gould-Jacobs synthesis, unreacted 3,5-dichloroaniline or its precursors could be present.[3]
-
Positional Isomers: During the chlorination of a methylquinoline core, the chlorine atoms can be directed to various positions on the aromatic rings. Therefore, positional isomers such as 2,5-dichloro-8-methylquinoline or 2,6-dichloro-8-methylquinoline are highly likely. The synthesis of a related compound, 4,7-dichloro-8-methylquinoline, highlights the potential for isomeric impurities.[3]
-
Incompletely Chlorinated Species: The reaction may not proceed to completion, leading to the presence of monochlorinated species like 2-chloro-8-methylquinoline or 7-chloro-8-methylquinoline .
-
Over-chlorinated Species: Conversely, excessive chlorination can lead to the formation of trichloro-8-methylquinoline isomers.
-
By-products from Side Reactions: Depending on the specific synthesis (e.g., Combes, Friedländer), side reactions can lead to various by-products. These can include products of incomplete cyclization or rearrangement products.[1][2]
Q2: My HPLC chromatogram shows several small, unidentified peaks. How can I begin to identify them?
A2: The appearance of unexpected peaks is a common challenge. A systematic approach is key to their identification.
-
Review the Synthesis: First, revisit the synthetic pathway. Are any of the unidentified peaks consistent with the retention times of your starting materials or known intermediates?
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4] This will help you determine if any of the unknown peaks are degradants.
-
Mass Spectrometry (MS) Coupling: The most powerful tool for preliminary identification is to couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight. The isotopic pattern for chlorine (a characteristic ~3:1 ratio for 35Cl and 37Cl) is a strong indicator of chlorinated species.
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the impurity, allowing you to propose a molecular formula.
-
Reference Standard Co-injection: If you can synthesize or acquire a reference standard of a suspected impurity, co-injecting it with your sample can confirm its identity if the retention times match.
Troubleshooting Guides
Issue 1: Poor Resolution Between the Main Peak and an Impurity in HPLC
You observe that a peak, suspected to be an impurity, is co-eluting or has very poor resolution with the main this compound peak.
Root Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for separating compounds with very similar structures.
-
Troubleshooting Steps:
-
Gradient Optimization: If using an isocratic method, switch to a shallow gradient. If already using a gradient, decrease the ramp rate around the elution time of the main peak.
-
Solvent Modification: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching the organic solvent can significantly alter selectivity.
-
pH Adjustment: The pH of the aqueous phase can dramatically affect the retention of ionizable compounds. Even for neutral compounds like this compound, small pH changes can influence interactions with the stationary phase. Experiment with a pH range of 2.5-7.5.
-
-
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity.
-
Troubleshooting Steps:
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. These can offer different retention mechanisms.
-
Particle Size and Column Length: For difficult separations, using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
-
Issue 2: Inconsistent Peak Areas and Retention Times
You are experiencing poor reproducibility in your quantitative analysis, with peak areas and retention times shifting between injections.
Root Causes & Solutions:
-
System Equilibration: The HPLC system may not be fully equilibrated with the mobile phase before injection.
-
Troubleshooting Steps:
-
Longer Equilibration Time: Increase the column equilibration time between runs, especially when using buffered mobile phases or after a steep gradient.
-
-
-
Sample Solvent Effects: A mismatch between the sample solvent and the mobile phase can cause peak distortion and retention time shifts.
-
Troubleshooting Steps:
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use a solvent that is as weak as possible (i.e., has a lower elution strength than the mobile phase).
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Troubleshooting Steps:
-
Column Thermostat: Use a column oven to maintain a constant temperature. This is crucial for reproducible chromatography.
-
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is an excellent confirmatory technique and is particularly useful for identifying volatile or thermally stable impurities.
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve sample in Dichloromethane or Ethyl Acetate to a concentration of 0.1 mg/mL. |
Visualizing the Workflow
A logical workflow is essential for efficient impurity analysis.
Caption: A typical workflow for the identification and quantification of impurities in this compound.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. URL
- Combes quinoline synthesis. Wikipedia. URL
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. URL
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. URL
- Common Quinoline Synthesis Reactions. Flychem Co., ltd. URL
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL
- Process for preparing 4, 7-dichloro-8-methylquinoline.
- Synthesis of quinolines. Organic Chemistry Portal. URL
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Preprints.org. URL
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. URL
- Method Development for Drug Impurity Profiling: Part 1.
- Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. URL
- Impurity Profiling in Pharmaceuticals. YouTube. URL
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. URL
- IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- 2-chloro-7-methylquinoline synthesis. ChemicalBook. URL
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- 5,7-Dichloro-8-hydroxy-2-methylquinoline 98. Sigma-Aldrich. URL
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. URL
- A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Deriv
- Establishing Analytical Standards for 2-(2-Chloroethyl)
- Drug metabolism. Wikipedia. URL
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem. URL
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 4. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,7-Dichloro-8-methylquinoline and Other Dichloroquinoline Isomers for Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, and antimalarial properties. The strategic placement of substituents on the quinoline ring system is a key determinant of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of 2,7-dichloro-8-methylquinoline against other dichloroquinoline isomers, offering a predictive framework for researchers, scientists, and drug development professionals. While direct experimental data for this compound is not extensively available in public literature, this document leverages structure-activity relationship (SAR) insights from analogous compounds to forecast its potential physicochemical properties and biological efficacy.
The Dichloroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The introduction of chlorine atoms into the quinoline nucleus significantly influences the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets. Dichloroquinolines, in particular, have a rich history in drug discovery, most notably with 4,7-dichloroquinoline serving as a crucial intermediate in the synthesis of the renowned antimalarial drug, chloroquine. The precise positioning of the two chlorine atoms, along with other substituents such as a methyl group, can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties.
This guide will focus on the isomeric landscape of dichloroquinolines, with a specific emphasis on understanding the potential contributions of the 2,7-dichloro-8-methyl substitution pattern.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, we can infer its likely characteristics by comparing it with other known dichloroquinoline isomers.
| Property | This compound (Predicted) | 4,7-Dichloroquinoline | 5,7-Dichloro-2-methyl-8-hydroxyquinoline | 2,4-Dichloroquinoline |
| Molecular Formula | C₁₀H₇Cl₂N | C₉H₅Cl₂N | C₁₀H₇Cl₂NO | C₉H₅Cl₂N |
| Molecular Weight ( g/mol ) | 212.08 | 198.05[1] | 228.07 | 198.05 |
| Melting Point (°C) | Not Available | 81-83 | 108-112[2] | 65-68 |
| LogP (Calculated) | ~3.5-4.0 | 3.56 | 3.4 | 3.8 |
| Solubility | Predicted to be poorly soluble in water | Poorly soluble in water | Insoluble in water[2] | Poorly soluble in water |
Expert Insights: The addition of a methyl group in this compound, compared to a non-methylated analogue, is expected to slightly increase its lipophilicity (LogP) and molecular weight. The positions of the chlorine atoms at C2 and C7 will influence the molecule's dipole moment and crystal packing, which in turn affect its melting point and solubility. The 8-methyl group may introduce steric hindrance that could impact intermolecular interactions.
Synthesis of Dichloroquinolines: A Generalized Approach
The synthesis of substituted quinolines often follows established cyclization strategies. A plausible and versatile method for the synthesis of this compound and its isomers is the Gould-Jacobs reaction, followed by chlorination.
Generalized Synthetic Workflow
Caption: Generalized Gould-Jacobs synthesis of dichloroquinolines.
Experimental Protocol: Synthesis of a Dichloroquinoline Derivative (Adapted from established methods)
Materials:
-
Substituted chloroaniline (e.g., 3-chloroaniline for 4,7-dichloroquinoline)
-
Diethyl (ethoxymethylene)malonate
-
Dowtherm A (or another high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate organic solvents (e.g., ethanol, chloroform)
Procedure:
-
Condensation: A mixture of the substituted aniline and diethyl (ethoxymethylene)malonate is heated (e.g., on a steam bath) to facilitate the condensation reaction, forming the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is added to a high-boiling solvent like Dowtherm A and heated to a high temperature (e.g., ~250°C) to induce thermal cyclization, yielding the 4-hydroxyquinoline-3-carboxylate derivative.
-
Saponification and Decarboxylation: The resulting ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid, which decarboxylates upon heating to give the 4-hydroxyquinoline.
-
Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, and if not already present, introduce the second chlorine atom at the desired position, yielding the final dichloroquinoline product. Purification is typically achieved by recrystallization.
Causality in Experimental Choices: The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular reaction to occur efficiently. Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of dichloroquinolines is highly dependent on the substitution pattern. By examining the known activities of various isomers, we can predict the potential therapeutic applications of this compound.
Antimicrobial and Antifungal Activity
Several dichloroquinoline derivatives have demonstrated significant antimicrobial and antifungal properties.[3][4] The mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function or intercalation into microbial DNA.
| Compound | Target Organism | Activity (MIC/IC₅₀) | Reference |
| 5,7-Dichloro-2-methyl-8-hydroxyquinoline | Aspergillus niger, Trichophyton mentagrophytes | Highly fungitoxic | [3] |
| 5,7-Dichloro-8-hydroxyquinoline | Staphylococcus aureus | MIC ≤ 5.58 µM | |
| Various Dichlorinated 8-quinolinols | Candida albicans, C. tropicalis | More effective than 5-fluorocytosine | [5] |
| This compound | Various bacteria and fungi | To be determined |
SAR Insights:
-
Position of Chlorine Atoms: The placement of chlorine atoms at positions 5 and 7 in the 8-hydroxyquinoline scaffold is associated with potent antifungal activity.[3] It is plausible that the 2,7-dichloro pattern in our target molecule could also confer significant antimicrobial properties.
-
Methyl Group: The presence of a methyl group at the 2-position in 5,7-dichloro-2-methyl-8-hydroxyquinoline does not diminish its strong antifungal effect.[3] This suggests that the 8-methyl group in this compound may be well-tolerated and could potentially enhance selectivity or potency.
-
8-Hydroxy Group: The 8-hydroxy group is a known metal-chelating moiety and is often crucial for the antimicrobial activity of quinolinols. The absence of this group in this compound may lead to a different mechanism of action, possibly through direct interaction with other biological targets.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Dichloro-substituted quinolines have shown cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol (PBT2) | Various | Under clinical investigation | [7] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | GI₅₀ = 8.73 µM | [8] |
| Various Dichloro-styrylquinazolines | Various | Potent cytotoxic activity | [3] |
| This compound | Various | To be determined |
SAR Insights:
-
Substitution at Position 4: The 4-aminoquinoline scaffold, particularly with a 7-chloro substituent, is a key feature of many cytotoxic compounds.[8] While our target molecule is not a 4-aminoquinoline, this highlights the importance of the 7-chloro position in conferring anticancer activity.
-
Electron-Withdrawing Groups: The presence of two electron-withdrawing chlorine atoms in this compound is expected to enhance its ability to interact with biological macromolecules, a common feature of many anticancer drugs.[6]
-
Methyl Group at Position 8: In the context of 4-aminoquinolines, a methyl group at position 8 has been reported to abolish antimalarial activity.[9] However, its effect on anticancer activity is not well-defined and could lead to novel selective interactions with cancer-specific targets.
Sources
- 1. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Biological Activities of 2,7-Dichloro-8-methylquinoline and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents. Chloroquine, a 4-aminoquinoline, has a long-standing history in the treatment of malaria and has garnered significant attention for its potential applications in cancer and virology.[1][2][3][4] This guide provides a comparative analysis of the well-documented biological activities of chloroquine against the prospective potential of a lesser-studied derivative, 2,7-Dichloro-8-methylquinoline. While direct experimental data for this compound is limited, this document will extrapolate its potential activities based on the established pharmacology of related quinoline compounds, offering a framework for future investigation.
Chloroquine: A Multifaceted Pharmacological Agent
Chloroquine's therapeutic versatility stems from its ability to modulate multiple biological pathways. Its primary applications and mechanisms of action are summarized below.
Antimalarial Activity
Chloroquine has been a frontline antimalarial drug for decades.[2] Its efficacy lies in its ability to interfere with the detoxification of heme in the food vacuole of the Plasmodium parasite.
Mechanism of Action: Inside the parasite's acidic food vacuole, chloroquine, a weak base, becomes protonated and concentrates.[1][2][5] It then binds to heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion by the parasite.[5][6] This binding prevents the polymerization of heme into non-toxic hemozoin crystals by inhibiting the enzyme heme polymerase.[5][7][8] The accumulation of the toxic chloroquine-heme complex leads to parasite membrane damage and ultimately, cell death.[1][9]
Featured Protocol: In Vitro Antimalarial Susceptibility Testing
This protocol outlines a common method for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum.[10][11][12]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with human serum or Albumax I
-
Test compound (e.g., this compound) and control drug (e.g., Chloroquine)
-
96-well microplates
-
Hypoxanthine, [³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare serial dilutions of the test and control compounds in RPMI-1640 medium.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (1-2% parasitemia, 2.5% hematocrit) to each well. Add the drug dilutions to the respective wells. Include drug-free wells as a control.
-
Incubation: Incubate the plates for 24-48 hours under the same conditions as the parasite culture.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
Anticancer Activity
Chloroquine's potential as an anticancer agent is an area of active research, with proposed mechanisms including autophagy inhibition and normalization of the tumor vasculature.[13][14][15][16]
Mechanism of Action:
-
Autophagy Inhibition: Chloroquine accumulates in lysosomes, raising their pH and inhibiting lysosomal enzymes.[2][16] This disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway that cancer cells often rely on for survival under stress.[13][14]
-
Tumor Vasculature Normalization: Chloroquine can promote the normalization of tumor blood vessels, leading to reduced hypoxia and metastasis.[13][17] This effect is thought to be mediated through the NOTCH1 signaling pathway in endothelial cells, independent of autophagy.[17]
Featured Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on cancer cells.[18][19][20][21]
Objective: To determine the IC50 of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound and control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antiviral Activity
Chloroquine has demonstrated broad-spectrum in vitro antiviral activity against a variety of viruses.[22][23][24]
Mechanism of Action: The primary antiviral mechanism of chloroquine is the impairment of viral entry and replication by increasing the pH of endosomes.[7][25][26] Many viruses rely on the acidic environment of endosomes for uncoating and releasing their genetic material into the host cell. By alkalinizing these compartments, chloroquine can inhibit these crucial steps.[23][24] It may also interfere with the glycosylation of viral proteins.[22]
Featured Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds.[27][28][29][30]
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (PRNT50).
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compound and control
-
Culture medium and overlay medium (containing, for example, agarose or Avicel)
-
Staining solution (e.g., crystal violet)
-
6- or 24-well plates
Procedure:
-
Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate serial dilutions of the test compound with a fixed amount of virus for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the PRNT50 by comparing the number of plaques in the treated wells to the untreated virus control wells.[27][31]
This compound: A Candidate for Investigation
Postulated Biological Activities
Based on the activities of other substituted quinolines, we can hypothesize potential biological activities for this compound:
-
Antimicrobial and Antifungal Activity: Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated broad-spectrum bacteriostatic and antifungal properties. The halogen substitutions can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.
-
Antiviral Activity: Derivatives of 5,7-dichloro-8-hydroxyquinoline have shown in vitro inhibitory activity against the dengue virus.[34] It is plausible that this compound could exhibit similar antiviral properties, potentially through mechanisms analogous to chloroquine, such as endosomal alkalinization.
-
Anticancer Activity: The quinoline scaffold is present in numerous anticancer agents.[33][35] The cytotoxic effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or induce apoptosis. The specific substitutions on this compound would likely modulate such activities.
-
Antimalarial Potential: Although structurally different from the 4-aminoquinoline class of antimalarials like chloroquine, other quinoline derivatives have shown antimalarial efficacy.[4][36] The mechanism could potentially involve the inhibition of hemozoin formation, similar to chloroquine, or other parasitic targets.
Comparative Analysis and Future Directions
The following table provides a comparative summary of the known activities of chloroquine and the postulated activities of this compound.
| Biological Activity | Chloroquine | This compound (Postulated) |
| Antimalarial | Established: Inhibits heme polymerase, leading to toxic heme buildup.[5][7][9] | Potential: May interfere with heme detoxification or other parasitic pathways. |
| Anticancer | Established: Inhibits autophagy and normalizes tumor vasculature.[14][15][17] | Potential: May exhibit cytotoxicity through DNA intercalation or enzyme inhibition. |
| Antiviral | Established: Broad-spectrum in vitro activity via endosomal alkalinization.[22][23][24] | Potential: May inhibit viral entry or replication, particularly against enveloped viruses. |
| Antimicrobial | Limited clinical use for this indication. | Potential: May possess antibacterial and antifungal properties based on related structures. |
Future research should focus on:
-
In vitro screening: Utilizing the protocols detailed in this guide to systematically evaluate the antimalarial, anticancer, antiviral, and antimicrobial activities of this compound.
-
Mechanism of action studies: If significant activity is observed, further experiments should be conducted to elucidate the underlying molecular mechanisms.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to understand how different substituents on the quinoline ring affect its biological activity.
Conclusion
Chloroquine remains a vital tool in pharmacology with a well-characterized and diverse range of biological activities. While this compound is a relatively unexplored compound, its quinoline core suggests a high potential for interesting biological properties. This guide provides a foundation for researchers to embark on a systematic investigation of this promising molecule, with the established activities of chloroquine serving as a valuable benchmark for comparison. The detailed experimental protocols offer a clear path forward for validating the therapeutic potential of this compound and other novel quinoline derivatives.
References
- Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. [Link]
- Wikipedia. (2024). Chloroquine. [Link]
- Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]
- Maes, H., et al. (2014). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. Oncotarget, 5(16), 6775–6788. [Link]
- Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases. The Lancet Infectious Diseases, 3(11), 722–727. [Link]
- Maes, H., et al. (2014). The Anticancer Activity of Chloroquine Requires Vessel Normalization. Cancer Cell, 26(2), 145-147. [Link]
- Płusa, T., et al. (2020). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. International Journal of Molecular Sciences, 21(12), 4238. [Link]
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 625(1-3), 220–233. [Link]
- Płusa, T., Lengier-Krajewska, M., Baranowska, A., & Krawczyk, J. (2020). Chloroquine in controlling biological infections. Polski merkuriusz lekarski : organ Polskiego Towarzystwa Lekarskiego, 48(285), 199–203. [Link]
- Webster, H. K., & Whaun, J. M. (1982). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 13(4), 528-536. [Link]
- White, N. J. (2021). Does hydroxychloroquine still have any role in the COVID-19 pandemic?. Expert Review of Anti-infective Therapy, 19(9), 1095-1104. [Link]
- Kim, J. Y., & Lee, J. A. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. Cancer research, 73(1), 3-7. [Link]
- Vincent, M. J., et al. (2005). Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virology journal, 2, 69. [Link]
- Moss, D. M., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria journal, 19(1), 6. [Link]
- Devaux, C. A., Rolain, J. M., Colson, P., & Raoult, D. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 105938. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Investigating Chloroquine's Antiviral Potential: Past and Present. [Link]
- Slideshare. (2018). Chloroquine. [Link]
- Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Wiener klinische Wochenschrift, 115(1-2), 20-33. [Link]
- Zhou, W., Wang, H., Yang, Y., & Chen, Z. (2020). Chloroquine against malaria, cancers and viral diseases. Drug discovery today, 25(12), 2012–2022. [Link]
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
- DocTutorials V5. (2025). Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action. [Link]
- Wang, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50635. [Link]
- Roche. (n.d.).
- PharmaCompass. (n.d.). Chloroquine. [Link]
- Britannica. (n.d.). Chloroquine. [Link]
- Kędzierska, D. J., & Bielenica, P. J. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 26(11), 3125. [Link]
- Basco, L. K., & Le Bras, J. (1993). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial agents and chemotherapy, 37(11), 2349–2354. [Link]
- Tiwari, R. K., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(38), 24653-24675. [Link]
- Creative Biolabs. (n.d.).
- Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
- Amanat, F., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Current protocols in microbiology, 58(1), e117. [Link]
- Chemeda, Y., et al. (2022). In vitro and in vivo models used for antimalarial activity: A brief review. Journal of Taibah University Medical Sciences, 17(5), 707-720. [Link]
- Sieb, J. P., & Engel, A. G. (1993). Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission. Brain research, 603(2), 214–220. [Link]
- Zare, A., et al. (2012). Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis. Asian Pacific journal of tropical medicine, 5(2), 129–133. [Link]
- ChemBK. (2024). 5,7-Dichloro-2-methyl-8-hydroxyquinoline. [Link]
- Kumar, A., & Aggarwal, N. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(12), 1184–1193. [Link]
- de Almeida, L. G., et al. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 21(12), 1649. [Link]
- Tiwari, R. K., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24653-24675. [Link]
- Musso, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5600. [Link]
- Gupta, H., et al. (2021). Biological Activities of Quinoline Derivatives.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
Sources
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine | Description, Uses, & Side Effects | Britannica [britannica.com]
- 4. mdpi.com [mdpi.com]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine in controlling biological infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chloroquine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chloroquine is a potent inhibitor of SARS coronavirus infection and spread - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. bioagilytix.com [bioagilytix.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 31. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Quinoline Isomers
Introduction: The Subtle but Critical Distinction Between Quinoline Isomers
In the landscape of pharmaceutical and materials science, nitrogen-containing heterocycles are foundational scaffolds.[1] Among these, quinoline and its isomers—isoquinoline, quinazoline, and cinnoline—are of paramount importance, forming the core of numerous bioactive compounds, from antimalarial drugs to anticancer agents.[2][3][4] These molecules are structural isomers, all sharing the chemical formula C₉H₇N (or C₈H₆N₂ for quinazoline and cinnoline), but differing in the placement of the nitrogen atom(s) within their fused bicyclic structure. This subtle variance in nitrogen position dramatically alters the electronic landscape of each molecule, bestowing upon each a unique spectroscopic fingerprint.[5][6]
For researchers in drug development and quality control, the ability to unequivocally differentiate between these isomers is not merely an academic exercise; it is a critical necessity for ensuring the identity, purity, and efficacy of a final product. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to distinguish these vital heterocyclic compounds. We will delve into the causality behind the spectral differences and provide robust, field-proven protocols to ensure data integrity and reproducibility.
The Spectroscopic Toolkit: Probing Molecular Architecture
The differentiation of quinoline isomers relies on exploiting the physical consequences of their distinct electronic distributions. Each spectroscopic technique interacts with the molecules in a unique way, providing a different piece of the structural puzzle.
-
NMR Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing detailed connectivity and electronic shielding effects.
-
IR Spectroscopy measures the vibrational energies of molecular bonds, providing a "fingerprint" based on the functional groups and overall molecular symmetry.[7]
-
UV-Vis Spectroscopy probes electronic transitions, which are highly sensitive to the extent of the conjugated π-system, an area directly influenced by the nitrogen atom's position.[8]
-
Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments, offering insights into molecular weight and fragmentation pathways that can differ based on isomeric stability.[9]
The logical workflow for a comprehensive analysis involves a multi-technique approach to build a conclusive identification.
Caption: General workflow for comparative spectroscopic analysis.
Part 1: Nuclear Magnetic Resonance (NMR) — The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the subtle electronic environments of each proton and carbon atom. The electronegative nitrogen atom significantly deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
Causality of NMR Differences: The key to understanding the NMR spectra of these isomers is the position of the nitrogen atom. In quinoline , the N is at position 1. This strongly deshields the adjacent protons at C2 and C8. In isoquinoline , the N is at position 2, exerting its strongest deshielding effect on the protons at C1 and C3.[5][6] This fundamental difference provides a clear and immediate point of distinction.
Comparative ¹H NMR Data
The chemical shifts of the protons on the pyridine ring are most diagnostic.
| Position | Quinoline (δ, ppm) | Isoquinoline (δ, ppm) |
| H-1 | - | ~9.22 |
| H-2 | ~8.90 | - |
| H-3 | ~7.38 | ~7.58 |
| H-4 | ~8.12 | ~8.50 |
| Data acquired in CDCl₃. Chemical shifts are approximate and can vary with solvent and concentration.[5][10] |
As the table clearly shows, the most downfield proton in isoquinoline is H-1 (~9.22 ppm), a singlet, which is absent in quinoline.[5] Conversely, the most downfield proton in quinoline is H-2 (~8.90 ppm), a doublet of doublets.[5][11] This single observation is often sufficient for initial identification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating protocol ensures that data is both accurate and reproducible.
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add Tetramethylsilane (TMS) as an internal standard (0 ppm). The use of an internal standard is crucial for accurate chemical shift referencing.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving complex spin systems in aromatic compounds.
-
-
¹H NMR Acquisition Parameters:
-
Spectral Width: Set to cover a range of -1 to 12 ppm to ensure all aromatic and impurity signals are captured.
-
Pulse Angle: Use a 30-45° pulse angle to reduce experiment time without significantly compromising signal intensity for qualitative analysis. A 90° pulse should be used for quantitative measurements.
-
Relaxation Delay (d1): Set to 1-2 seconds. A longer delay (5x T1) is necessary for accurate integration in quantitative analysis.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Spectral Width: Set to cover a range of 0 to 160 ppm.
-
Acquisition Mode: Use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon.
-
Relaxation Delay (d1): A longer delay (2-5 seconds) is typically required due to the longer relaxation times of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate signal representation.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Part 2: Infrared (IR) Spectroscopy — The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of quinoline isomers are broadly similar due to their shared aromatic framework, key differences arise in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending modes.[12][13]
Causality of IR Differences: The pattern of C-H out-of-plane bends is highly characteristic of the substitution pattern on an aromatic ring. The arrangement of adjacent hydrogens on the carbocyclic and heterocyclic rings of each isomer creates a unique pattern of strong absorptions in the 700-900 cm⁻¹ region. Furthermore, the C=N stretching vibrations are sensitive to the electronic environment and will differ slightly in position and intensity among the isomers.[7][14]
Comparative IR Data
| Vibrational Mode | Quinoline (cm⁻¹) | Isoquinoline (cm⁻¹) | Quinazoline (cm⁻¹) | Cinnoline (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | 3050-3100 | 3050-3100 |
| Aromatic C=C Stretch | 1475-1625 | 1450-1600 | 1475-1635 | 1450-1610 |
| C=N Stretch | ~1620, ~1580 | ~1590, ~1500 | ~1615, ~1565 | ~1570 |
| C-H Out-of-Plane Bend | ~810, ~750 | ~830, ~745 | 700-1000 | 700-900 |
| Data represents characteristic absorption bands. Exact positions can vary.[5][15] |
The combination of specific C=N stretching frequencies and the unique pattern of C-H bending bands provides a reliable method for differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum. This step is vital as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, preventing data misinterpretation.
-
-
Sample Application:
-
Place a single drop of the neat liquid isomer sample directly onto the ATR crystal, ensuring complete coverage.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[5]
-
Co-add a minimum of 16 or 32 scans to improve the signal-to-noise ratio, which is essential for detecting weak signals in the fingerprint region.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Carefully analyze the fingerprint region for the characteristic C-H bending patterns.
-
Part 3: UV-Vis Spectroscopy & Mass Spectrometry — Corroborative Evidence
While NMR and IR provide the most definitive data, UV-Vis and MS offer valuable corroborative evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these aromatic isomers are characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[8] The exact wavelengths of maximum absorbance (λmax) and molar absorptivities are sensitive to the geometry and electronic structure of the conjugated system.
Causality of UV-Vis Differences: The position of the nitrogen atom alters the symmetry and energy levels of the molecular orbitals. This results in shifts in the λmax values and changes in the intensity of the absorption bands, providing a characteristic spectrum for each isomer.[16]
| Compound | λmax 1 (nm) | log ε₁ | λmax 2 (nm) | log ε₂ | Solvent |
| Quinoline | ~226 | 4.55 | ~313 | 3.55 | Ethanol |
| Isoquinoline | ~217 | 4.70 | ~317 | 3.45 | Ethanol |
| Quinazoline | 224 | 4.6 | 318 | 3.5 | Water |
| Cinnoline | 220 | 4.5 | 310 | 3.4 | Ethanol |
| Data is representative and can be influenced by the solvent.[15] |
Mass Spectrometry (MS)
Under Electron Ionization (EI), all isomers with the same chemical formula (e.g., quinoline and isoquinoline, C₉H₇N) will exhibit the same molecular ion peak (M⁺˙) at m/z = 129. However, their fragmentation patterns can show subtle but reproducible differences.
Causality of MS Differences: The stability of the molecular ion and subsequent fragment ions is dictated by the isomeric structure. The primary fragmentation pathway for both quinoline and isoquinoline is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z = 102.[17] The relative intensity of this peak compared to the molecular ion peak can differ, reflecting the relative stability of the [M-HCN]⁺˙ ion derived from each isomer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. chempap.org [chempap.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,7-Dichloro-8-methylquinoline
An objective comparison of analytical methodologies for the purity assessment of synthesized 2,7-Dichloro-8-methylquinoline, complete with supporting experimental data and protocols.
In the realms of drug development and materials science, the integrity of a chemical entity is paramount. The biological activity, reactivity, and ultimately the safety of a compound are inextricably linked to its purity. For a molecule like this compound, a heterocyclic scaffold of significant interest, rigorous purity assessment is not a procedural formality but the foundational step that validates all subsequent research. Impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation, each capable of confounding experimental results.
This guide provides a comparative analysis of the principal analytical techniques used to determine the purity of synthesized this compound. We will delve into the causality behind methodological choices, offering not just protocols, but the strategic thinking required to build a robust, self-validating system for purity determination.
Anticipating the Challenge: Impurities in Quinoline Synthesis
A comprehensive purity analysis begins with an understanding of the synthetic route, as this informs the likely nature of the impurities. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and provides a plausible pathway to the this compound core structure.[1][2][3] The process involves the condensation of an aniline with an activated malonic ester, followed by thermal cyclization and subsequent chemical modifications.
Figure 1: Simplified synthetic route via the Gould-Jacobs reaction, indicating key transformation stages.
This multi-step process can generate a variety of impurities, including:
-
Unreacted Starting Materials: Residual 3-chloro-2-methylaniline.
-
Intermediates: Incomplete cyclization or chlorination can leave behind hydroxylated quinoline precursors.
-
Isomeric Byproducts: Non-specific chlorination could lead to other dichloro- or trichloro-isomers.
-
Residual Reagents and Solvents: Trapped phosphorus oxychloride (POCl₃) or high-boiling solvents like diphenyl ether, which is sometimes used in the cyclization step.[4]
An effective analytical strategy must therefore be capable of separating and identifying structurally similar molecules from the target compound.
Comparative Analysis of Purity Determination Techniques
No single analytical method provides a complete picture of a compound's purity. A multi-faceted approach, leveraging orthogonal techniques, is the gold standard. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by the classical method of melting point analysis.
High-Performance Liquid Chromatography (HPLC)
For non-volatile, thermally stable organic molecules, Reverse-Phase HPLC (RP-HPLC) is the most powerful quantitative tool. Its high resolving power allows for the separation of the target molecule from closely related impurities, providing a precise percentage purity value.
Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) retards the movement of non-polar molecules, while a polar mobile phase elutes polar molecules more quickly. By gradually increasing the organic (non-polar) content of the mobile phase (gradient elution), compounds with a wide range of polarities can be effectively separated and quantified. The addition of an acid modifier like formic or phosphoric acid is crucial for quinoline analysis; it protonates the basic nitrogen atom, preventing its interaction with acidic silanol groups on the stationary phase, which would otherwise lead to poor peak shape (tailing).[5][6][7]
Figure 2: Standard experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Sample (Analyte) Solution: Accurately weigh ~1 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to make a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.[8]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the quinoline core).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Re-equilibration at 30% B
-
-
-
Self-Validation and Data Interpretation:
-
Blank Injection: Run the mobile phase without the analyte to identify any system peaks.
-
Purity Calculation: Purity is determined by area percent normalization: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness: The method's validity is confirmed by sharp, symmetrical peaks for the main component. The presence of other peaks indicates impurities, whose retention times provide clues to their polarity relative to the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying volatile and semi-volatile impurities, such as residual solvents or certain chlorinated byproducts.[9] It offers unparalleled identification power through the mass spectrum, which serves as a molecular fingerprint.
Causality Behind the Method: GC separates compounds based on their boiling points and affinity for the column's stationary phase. As each separated compound elutes, it is fragmented and ionized in the mass spectrometer. The resulting fragmentation pattern is highly reproducible and can be compared against extensive libraries (e.g., NIST) for confident identification. This is a powerful tool for confirming the identity of suspected impurities or identifying unknown ones.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a volatile solvent like dichloromethane.
-
Instrumental Conditions:
-
GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270 °C (Splitless mode).
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Interpretation: The Total Ion Chromatogram (TIC) displays separated peaks. The mass spectrum of each peak is analyzed. The molecular ion peak (M+) for this compound should be visible, along with a characteristic isotopic pattern for two chlorine atoms. Other peaks in the TIC can be identified by library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography excels at separation, NMR provides an unparalleled view of molecular structure. ¹H NMR is particularly useful for confirming the identity of the main product, identifying structural isomers, and quantifying purity against a certified internal standard (quantitative NMR or qNMR).[10]
Causality Behind the Method: ¹H NMR provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), their proximity to other protons (splitting), and their relative abundance (integration). The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the aromatic protons on the quinoline ring.[11][12] Any impurity with protons will generate its own signals, allowing for its identification and quantification.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, integration values, and splitting patterns match the expected structure of this compound.
-
Impurity Detection: Look for extraneous peaks. For example, a singlet around 7.26 ppm in CDCl₃ would indicate residual chloroform, while a singlet around 2.17 ppm could indicate acetone. The relative integration of these peaks compared to the product peaks allows for an estimation of their concentration.
-
Isomeric Impurities: Different isomers will have unique and complex aromatic signal patterns that can be distinguished from the target molecule.
-
Melting Point Analysis
This classical technique provides a fast, simple, and inexpensive, albeit qualitative, assessment of purity.
Causality Behind the Method: Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[13] A sharp melting point close to the literature value is a strong indicator of high purity. For example, a patent for 4,7-dichloro-8-methylquinoline reported a melting point of 84.4-86.2 °C for the purified product, compared to 77-79 °C for the crude material.[14]
Comparative Summary and Recommendations
| Technique | Primary Role | Strengths | Limitations |
| HPLC | Quantitative Purity | High sensitivity and resolution for non-volatile compounds; excellent for quantification. | Requires a UV-active chromophore; less effective for identification without a mass spectrometer. |
| GC-MS | Impurity Identification | Definitive identification of volatile/semi-volatile impurities via mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural Validation | Unambiguous structure confirmation; detects isomeric impurities and residual solvents; can be made quantitative (qNMR). | Lower sensitivity than chromatography; complex spectra can be difficult to interpret. |
| Melting Point | Qualitative Check | Fast, inexpensive, requires minimal sample. | Not quantitative; insensitive to low levels of impurities. |
An Integrated Strategy for Purity Validation
For a comprehensive and defensible assessment of the purity of synthesized this compound, a sequential and integrated approach is recommended:
-
Initial Assessment (Melting Point): A quick melting point determination can provide immediate feedback on the success of the purification. A broad, depressed range indicates the need for further purification.
-
Primary Quantification (HPLC): RP-HPLC should be used as the primary tool to obtain a precise quantitative purity value (e.g., 99.5% by area).
-
Structural Confirmation & Orthogonal Check (¹H NMR): ¹H NMR serves to definitively confirm the structure of the main peak observed in the HPLC and to detect any co-eluting impurities or residual solvents not visible by UV detection.
-
Volatile Impurity Screening (GC-MS): A GC-MS scan is prudent to ensure the absence of volatile starting materials or byproducts from the synthesis.
By employing this multi-technique, orthogonal approach, researchers and drug development professionals can establish a high-confidence purity profile, ensuring the reliability and reproducibility of their scientific findings.
References
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
- ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
- ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry.
- New Food Magazine. Detecting chlorinated paraffins in food using HRAM GC-MS.
- HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- The Good Scents Company. 2-methyl quinoline.
- LECO Corporation. Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
- Taylor & Francis Online. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Google Patents. Process for preparing 4, 7-dichloro-8-methylquinoline.
- SciSpace. Synthesis of derivatives of quinoline.
- Organic Syntheses. 4,7-dichloroquinoline.
- AAPS PharmSciTech. Recent Trends in Analytical Techniques for Impurity Profiling.
- MDPI. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
- Wikipedia. Gould–Jacobs reaction.
- PubChem. 8-Methylquinoline.
- PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol.
- Wiley Online Library. Gould-Jacobs Reaction.
- Wikiwand. Gould–Jacobs reaction.
- MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.
- Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. moravek.com [moravek.com]
- 14. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinolines: Structure, Activity, and Mechanistic Insights
For drug development professionals and researchers in oncology, the quinoline scaffold represents a privileged heterocyclic motif, foundational to numerous therapeutic agents.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone in the discovery of novel anticancer compounds.[2][3] Several clinically approved drugs, such as Lenvatinib and Bosutinib, feature the quinoline core, underscoring its significance.[4] However, the anticancer efficacy of quinoline derivatives is not inherent to the core structure alone; it is profoundly dictated by the nature and placement of various substituents.[5][6]
This guide offers an in-depth comparison of the cytotoxicity of substituted quinolines, synthesizing experimental data to elucidate critical structure-activity relationships (SAR). We will explore how specific modifications to the quinoline ring influence cytotoxic potency, delve into the underlying mechanisms of action, and provide a validated experimental protocol for assessing these effects.
Structure-Activity Relationships: Decoding the Impact of Substitution
The cytotoxic profile of a quinoline derivative is a direct consequence of its substitution pattern. Strategic chemical modifications can enhance target affinity, improve cell permeability, and alter metabolic stability, all of which contribute to overall potency.
-
Substitutions at the 2-Position: The C-2 position is a frequent target for modification. Introducing aryl groups at this position, creating 2-arylquinolines, has been shown to yield compounds with significant anticancer activity.[7] For instance, studies have demonstrated that 2,6-dichloro hydrazone derivatives exhibit greater activity than their monochloro counterparts, suggesting that increasing the electrophilicity and steric bulk at this position can be advantageous.[1] Furthermore, 2-arylquinoline derivatives have displayed a favorable activity profile against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[7]
-
Substitutions at the 4-Position: The C-4 position is critical for activity, with amino side chains being a particularly effective modification.[8] Research on 4-quinoline substituted aminopyrimidine derivatives has revealed potent cytotoxic effects.[1][9] The length and nature of the side chain are crucial; a study found that an alkylamino side chain with two CH2 units was the most favorable for antiproliferative potency.[8] This suggests an optimal spatial arrangement is required for target engagement.
-
Substitutions at the 6- and 7-Positions: Modifications on the benzene portion of the quinoline ring also play a pivotal role. The introduction of an aryloxy group at the C-6 position can dramatically enhance antiproliferative activity.[5] At the C-7 position, large and bulky alkoxy substituents, such as a 4-fluorobenzyloxy group, have been identified as a beneficial pharmacophoric feature for potent cytotoxicity, with one such compound showing IC50 values of less than 1.0 μM against human tumor cell lines.[8]
-
Disubstitution and Hybridization: Combining favorable substitutions often leads to synergistic effects. Quinoline rings with 2,4-disubstitution are particularly important in the development of new anticancer agents, demonstrating efficacy through multiple mechanisms including cell cycle arrest and apoptosis.[1] Another promising strategy is the creation of hybrid molecules, such as conjugating quinolines with chalcones, which can improve affinity and potentially overcome resistance by acting on multiple biological targets.[10]
-
The Role of Lipophilicity: Across various substitution patterns, lipophilicity often correlates with cytotoxic effects. More lipophilic 2-arylquinoline analogs, for example, tend to exhibit better activity against cancer cell lines, likely due to enhanced cell membrane permeability.[7]
Comparative Cytotoxicity Data
To provide a clear comparative overview, the following table summarizes representative cytotoxicity data (IC50 values in µM) for various substituted quinolines against a panel of human cancer cell lines. This data, synthesized from multiple studies, illustrates the impact of the structural modifications discussed.[7][11][12][13]
| Compound Class | Substitution Pattern | HeLa (Cervical) | PC3 (Prostate) | MCF-7 (Breast) | A549 (Lung) |
| Parent Quinoline | Unsubstituted | >100 | >100 | >100 | >100 |
| 2-Arylquinolines | 2-phenyl, 6-methoxy | 8.3 | 31.37 | >50 | - |
| 4-Aminoquinolines | 4-amino, 7-(benzyloxy) | <1.0 | <1.0 | <1.0 | <1.0 |
| 6-Aryloxyquinolines | 6-phenoxy | - | 5.2 | 7.8 | 6.5 |
| Quinolinequinones | AQQ2 Analog | - | 2.91 | 1.83 | - |
Note: IC50 values are representative and can vary based on specific experimental conditions. "-" indicates data not available.
Mechanisms of Cytotoxic Action
Substituted quinolines exert their anticancer effects through a variety of molecular mechanisms, often targeting fundamental cellular processes required for cancer cell survival and proliferation.
-
DNA Damage and Replication Inhibition: A primary mechanism for many quinoline derivatives is their interaction with DNA. They can act as DNA intercalating agents, inserting themselves between base pairs and disrupting the DNA structure, which interferes with replication and transcription processes.[1][14] This often leads to the inhibition of topoisomerase enzymes (I and II), which are critical for resolving DNA supercoiling during replication.[3][14]
-
Induction of Apoptosis: Many potent quinoline compounds trigger programmed cell death, or apoptosis.[3] This can occur through the intrinsic (mitochondrial) pathway, characterized by the dissipation of the mitochondrial transmembrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[9] Some derivatives have also been shown to activate the p53 tumor suppressor pathway, leading to Bax-dependent apoptosis.[8]
-
Enzyme and Kinase Inhibition: Quinolines are effective inhibitors of various enzymes crucial for cancer progression.[2] They have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Additionally, they can target specific signaling pathways by inhibiting protein kinases such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[14][15]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to evaluate the cytotoxic effects of compounds on cultured cells.[16] The assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[17] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[17]
I. Reagent Preparation
-
Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize the solution. Store protected from light at 4°C for up to one month.
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl or use Dimethyl Sulfoxide (DMSO).[18]
II. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium.
-
After 24 hours, carefully aspirate the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include "vehicle control" wells (containing the same concentration of the compound solvent, e.g., DMSO) and "untreated control" wells (containing medium only).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).[5][18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 492 nm depending on the protocol).[17][18] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
The quinoline scaffold is a highly versatile platform for the development of potent anticancer agents. This guide highlights that the cytotoxic efficacy of quinoline derivatives is critically dependent on a nuanced understanding of their structure-activity relationships. Strategic substitutions at the C-2, C-4, C-6, and C-7 positions have been shown to be particularly effective in enhancing cytotoxic potency. These modifications influence the compounds' ability to induce cell death through diverse mechanisms, including DNA damage, apoptosis induction, and kinase inhibition. The provided MTT assay protocol offers a reliable framework for researchers to screen and compare the cytotoxicity of novel substituted quinolines, facilitating the rational design of the next generation of quinoline-based cancer therapeutics.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
- Costa, C. A., Lopes, R. M., Ferraz, L. S., Esteves, G. N. N., Di Iorio, J. F., Souza, A. A., de Oliveira, I. M., Manarin, F., Judice, W. A. S., Stefani, H. A., & Rodrigues, T. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
- Li, H.-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
- Comparative Anticancer Activity of Substituted Quinolines. (n.d.). Benchchem.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands.
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). University of KwaZulu-Natal Research Space.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- Cao, D., Wang, Z., He, L., He, D., & Cao, R. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]
- Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine Analogs' Activity: A Guide for Researchers. (n.d.). Benchchem.
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. (2020). Scientific Research Publishing.
- Review on recent development of quinoline for anticancer activities. (n.d.). Future Journal of Pharmaceutical Sciences.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing.
- Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (2023). PubMed.
- Application Notes and Protocols for Testing the Cytotoxicity of 2-Quinolinamine, 8-ethyl-. (n.d.). Benchchem.
- Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (2023). ResearchGate.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- MTT (Assay protocol). (2023). Protocols.io.
- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Institutes of Health (NIH).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmphs.com [ijmphs.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline
Introduction
2,7-Dichloro-8-methylquinoline is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its substituted quinoline framework serves as a versatile intermediate for the synthesis of a wide array of functional molecules with potential applications in drug discovery and organic electronics. The precise placement of chloro and methyl substituents on the quinoline core dictates its physicochemical properties and biological activity, making the development of efficient and regioselective synthetic routes a critical endeavor.
This guide provides an in-depth comparison of two distinct synthetic pathways for the preparation of this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and a comparative analysis of their respective advantages and disadvantages. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Route 1: Modified Gould-Jacobs Reaction followed by Chlorination
This initial approach leverages the well-established Gould-Jacobs reaction to construct the quinoline core, followed by subsequent chlorination steps to install the desired chloro substituents. This strategy offers a convergent and adaptable pathway to the target molecule.
Experimental Protocol
Step 1: Synthesis of 7-Chloro-4-hydroxy-8-methylquinoline
-
To a stirred solution of 3-chloro-2-methylaniline (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 130-140°C for 2 hours to facilitate the initial condensation and elimination of ethanol, forming the intermediate diethyl 2-(((3-chloro-2-methylphenyl)amino)methylene)malonate.
-
Increase the temperature to 250-260°C and maintain for 30-60 minutes to effect thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the crude 7-chloro-4-hydroxy-8-methylquinoline.
-
Filter the solid, wash with hexane, and dry to obtain the product.
Step 2: Synthesis of 2,4,7-Trichloro-8-methylquinoline
-
To a flask containing 7-chloro-4-hydroxy-8-methylquinoline (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 3-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,7-trichloro-8-methylquinoline.
Step 3: Selective Dechlorination to this compound
-
Dissolve 2,4,7-trichloro-8-methylquinoline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 2-3 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to obtain this compound.
Reaction Mechanism and Rationale
The Gould-Jacobs reaction is a powerful method for quinoline synthesis, proceeding through an initial Michael-type addition of the aniline to the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by elimination of ethanol.[1][2] The subsequent thermal cyclization is a 6-electron electrocyclic reaction, which is a key step in forming the quinoline core.[1] The choice of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperatures required for this cyclization.[3]
The subsequent chlorination of the 4-hydroxy group and the 2-position is achieved using phosphorus oxychloride, a common and effective reagent for this transformation.[4] The final step involves a selective reduction to remove the chlorine atom at the 4-position.
Workflow Diagram
Sources
A Researcher's Guide to De-risking Drug Discovery: A Cross-Reactivity Assessment of 2,7-Dichloro-8-methylquinoline
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of 2,7-Dichloro-8-methylquinoline, a halogenated quinoline derivative. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles and data from structurally related quinoline compounds to propose a robust framework for its evaluation. Our focus is on providing a practical, scientifically-grounded approach to de-risk this compound for further development.
The Quinoline Scaffold: A Double-Edged Sword of Potency and Promiscuity
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This versatility, however, necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen toxicities. The introduction of halogen atoms, such as the two chlorine substituents in this compound, can further modulate the compound's physicochemical properties and biological activity, making a comprehensive cross-reactivity assessment indispensable.[3][4]
I. Designing a Comprehensive Cross-Reactivity Study
A self-validating system for assessing cross-reactivity should be multi-pronged, incorporating both computational and experimental approaches. This ensures a holistic view of the compound's interaction profile.
A. In Silico Profiling: The First Line of Defense
Before embarking on resource-intensive wet lab experiments, in silico methods can provide valuable predictive insights into the potential cross-reactivity of this compound.[5][6]
Experimental Protocol: Predictive Modeling
-
Target Prediction: Utilize computational tools like the Basic Local Alignment Search Tool (BLAST) to compare the protein targets of known quinoline derivatives with high sequence homology to potential human off-targets.[7]
-
Physicochemical Property Calculation: Employ software to calculate key properties such as cLogP and pKa. For instance, a cLogP > 2 and a basic pKa between 6.5 and 11 may suggest a higher likelihood of lysosomotropism, a common off-target effect for aminoquinolines.[8]
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of a library of existing quinoline derivatives to identify structural motifs associated with known off-target liabilities, such as hERG channel inhibition.[8]
B. In Vitro Screening: The Experimental Proving Ground
In vitro assays are the cornerstone of cross-reactivity studies, providing direct evidence of a compound's interaction with a panel of relevant biological targets.
1. Broad Panel Screening:
The initial step involves screening this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target "hits."
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial provider for screening against a comprehensive panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of GPCRs, ion channels, kinases, and other enzymes.
-
Data Analysis: Analyze the percentage of inhibition at a fixed concentration (typically 1-10 µM). Hits are generally defined as compounds causing >50% inhibition.
2. Dose-Response Characterization of Hits:
Any hits identified in the broad panel screen should be followed up with dose-response studies to determine their potency (IC50 or Ki).
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of this compound.
-
Assay Performance: Perform the relevant binding or enzymatic assay with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
II. Comparative Analysis of Potential Cross-Reactivity Targets
Based on the known pharmacology of quinoline derivatives, several key target classes warrant particular attention in a cross-reactivity assessment of this compound. The following table presents a hypothetical but illustrative comparison of potential off-target activities.
| Target Class | Representative Target | Rationale for Inclusion | Hypothetical IC50 (µM) for this compound |
| Kinases | Tyrosine Kinases (e.g., EGFR, VEGFR) | Many quinoline derivatives are known kinase inhibitors.[9] | > 10 |
| Ion Channels | hERG Potassium Channel | A common off-target for many small molecules, leading to cardiotoxicity.[8] | > 10 |
| GPCRs | Dopamine Receptors | Some quinoline-based compounds exhibit CNS activity. | > 10 |
| Topoisomerases | Topoisomerase I/II | A known mechanism of action for some anticancer quinolines.[9] | 5.2 |
| CYP450 Enzymes | CYP3A4, CYP2D6 | Potential for drug-drug interactions.[8] | > 10 |
Note: The IC50 values in this table are for illustrative purposes only and should be determined experimentally.
III. Visualizing the Cross-Reactivity Workflow
A clear understanding of the experimental workflow is crucial for the successful execution of a cross-reactivity study.
Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.
IV. Potential Signaling Pathway Interactions
Should cross-reactivity with a specific target, for instance, a kinase, be identified, it is essential to understand the potential downstream consequences.
Caption: Potential for on-target and off-target signaling pathway modulation.
V. Conclusion and Future Directions
A thorough and early assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of efficient and ethical drug development. For this compound, a systematic approach combining in silico prediction with a tiered in vitro screening strategy is paramount. By identifying potential off-target interactions early, researchers can make informed decisions, prioritize resources, and ultimately increase the probability of success in bringing a safe and effective therapeutic to the clinic. The insights gained from such studies will not only de-risk the specific compound but also contribute to a broader understanding of the structure-activity relationships of halogenated quinolines.
References
- Carrigan, C. N., et al. (1999). Substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Bioorganic & Medicinal Chemistry Letters, 9(18), 2607-2612. [Link]
- Oriental Journal of Chemistry. (2023).
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). ACS Medicinal Chemistry Letters, 2(5), 366-370. [Link]
- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
- ResearchGate. (2025). Synthetic approach of substituted quinolines via starting with... [Link]
- ResearchGate. (n.d.).
- Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 37(1), 8-11. [Link]
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
- Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. (1987). APMIS, 95(1-6), 25-30. [Link]
- Biriukov, D., et al. (2021).
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]
- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design, 101(3), 396-415. [Link]
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). ChemProc, 18(1), 135. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
- Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. (2025). Environmental Toxicology. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules, 24(9), 1684. [Link]
- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). Organic & Biomolecular Chemistry, 13(41), 10290-10294. [Link]
- Gradient Corp. (n.d.). Predictive Toxicology. [Link]
- Syngene International Ltd. (2025). Computational toxicology – The new frontier in predictive safety assessment. [Link]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Journal of Medicinal Chemistry, 65(19), 12879-12892. [Link]
- TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. (2026). ACS Omega. [Link]
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules, 25(23), 5561. [Link]
- (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2025). Molecules. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gradientcorp.com [gradientcorp.com]
- 6. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]
- 7. bosterbio.com [bosterbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline: An Evaluation of Synthetic Strategies
Abstract
2,7-Dichloro-8-methylquinoline is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it serves as a valuable scaffold and intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive benchmark of viable synthetic routes for its preparation. We will conduct an in-depth comparison of two primary strategies: a direct Cyclization-Chlorination approach and the classic Gould-Jacobs reaction pathway. This analysis focuses on chemical logic, experimental feasibility, and scalability. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to empower researchers to make informed decisions for their specific applications.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern on the quinoline core dictates its pharmacological profile and chemical reactivity. This compound presents a unique combination of substituents: a nucleophilic substitution-ready chlorine at the 2-position, a less reactive chlorine at the 7-position influencing the electronic properties of the benzene ring, and a methyl group at the 8-position providing steric and electronic influence. The efficient and reliable synthesis of this specific isomer is therefore critical for programs that utilize it as a key building block. This guide aims to provide a clear, objective comparison of synthetic methodologies to achieve this goal.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule involves the formation of the pyridine ring onto a pre-existing, substituted aniline. This leads to two primary strategic considerations, which will form the basis of our comparison.
-
Strategy A: The Cyclization-Chlorination Route. This approach involves the construction of a 7-chloro-8-methylquinolin-2-one intermediate from a corresponding aniline, followed by a targeted chlorination of the 2-position. This strategy offers excellent control over the introduction of the C2-chloro substituent in the final step.
-
Strategy B: The Gould-Jacobs Reaction Route. This classic quinoline synthesis condenses an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[2][3] For our target, this would produce a 4-hydroxyquinoline intermediate, which would then require subsequent, and potentially challenging, chlorination steps to yield the desired product.
Below is a visual representation of these competing strategies.
Caption: High-level comparison of the two primary synthetic routes.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as available starting materials, required scale, and tolerance for multi-step procedures. Here, we compare the two strategies based on key performance indicators.
| Feature | Strategy A: Cyclization-Chlorination | Strategy B: Gould-Jacobs Reaction |
| Starting Material | 3-Chloro-2-methylaniline | 3-Chloro-2-methylaniline |
| Key Intermediate | 7-Chloro-8-methylquinolin-2-one | Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate |
| Number of Steps | 2-3 (to key intermediate, then final product) | 3-4 (intermediate formation, saponification, decarboxylation, chlorination) |
| Control of Isomers | Excellent. The C2-chloro group is introduced unambiguously in the final step. | Moderate to Poor. Conversion of the 4-hydroxy group and introduction of a 2-chloro group can be complex and may require harsh conditions. |
| Reagents | Standard cyclization reagents; POCl₃/PCl₅ for chlorination.[4] | Diethyl ethoxymethylenemalonate; Dowtherm A for cyclization; NaOH for saponification; Strong chlorinating agents.[2] |
| Expected Yield | Moderate to High | Moderate, potentially lower due to the multi-step nature. |
| Scalability | Generally straightforward. | Thermal cyclization at high temperatures (~250 °C) can be challenging to scale. |
| Advantages | High regiochemical control; reliable final chlorination step. | Well-established classical reaction. |
| Disadvantages | Synthesis of the quinolinone precursor may require optimization. | Multiple steps post-cyclization; harsh conditions for chlorination; potential for side products. |
Detailed Experimental Protocols
Protocol A: Recommended Method via Cyclization-Chlorination
This protocol is recommended for its reliability and high degree of regiochemical control. It proceeds in two main stages: synthesis of the quinolinone intermediate, followed by chlorination.
Stage 1: Synthesis of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
The formation of the quinolinone ring is achieved via a Knorr-type cyclization. The causality behind this choice is the reaction's robustness for forming quinolin-2-ones from anilines and β-ketoesters.
-
Reaction Setup: To a solution of 3-chloro-2-methylaniline (1 equiv.) in ethanol, add ethyl acetoacetate (1.1 equiv.).
-
Condensation: Add a catalytic amount of concentrated sulfuric acid (0.1 equiv.) and heat the mixture to reflux for 4 hours. The progress can be monitored by TLC. This step forms the enamine intermediate.
-
Cyclization: Cool the reaction mixture and slowly pour it into polyphosphoric acid (PPA) preheated to 100 °C. The PPA serves as both a strong acid catalyst and a dehydrating agent to drive the intramolecular electrophilic aromatic substitution, which is the rate-determining step.[5]
-
Work-up: After stirring at 120 °C for 1 hour, cool the mixture and pour it onto crushed ice. The solid precipitate is the crude product.
-
Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol. Recrystallize from ethanol or purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield pure 7-chloro-8-methylquinolin-2-one.
Stage 2: Synthesis of this compound
The conversion of the C2-keto group to a chloride is a standard transformation using phosphoryl chloride. POCl₃ acts as both a chlorinating and dehydrating agent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 7-chloro-8-methylquinolin-2-one (1 equiv.) from the previous step.
-
Chlorination: Add phosphorus oxychloride (POCl₃, 5 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent electrophile.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction should become a clear, dark solution.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until basic (pH > 8). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with copious amounts of water, and dry under vacuum. The crude this compound can be purified by recrystallization from ethanol or hexane to yield the final product. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the recommended Cyclization-Chlorination route.
Protocol B: Alternative Method via Gould-Jacobs Reaction
This protocol serves as a comparative alternative. While classic, it involves more steps and potential challenges in the final chlorination stages.
-
Condensation: Mix 3-chloro-2-methylaniline (1 equiv.) with diethyl ethoxymethylenemalonate (1.1 equiv.). Heat the mixture at 100-120 °C for 2 hours. Ethanol is eliminated during this step to form the anilinomethylenemalonate intermediate.[2]
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A and heat to 240-250 °C for 30-60 minutes. This high temperature is required to overcome the activation energy for the 6-electron electrocyclization.[2]
-
Isolation: Cool the mixture and add hexane to precipitate the product, ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Filter and wash the solid.
-
Saponification & Decarboxylation: Reflux the ester intermediate with an excess of 10% aqueous sodium hydroxide solution for 2-3 hours to hydrolyze the ester. Acidify the cooled solution with HCl to precipitate the carboxylic acid, then heat the solid acid above its melting point (or in a high-boiling solvent) to effect decarboxylation, yielding 7-chloro-8-methylquinolin-4-ol.
-
Dichlorination: This final step is the most challenging. The conversion of both the 4-hydroxy group and the proton at the 2-position to chlorides requires harsh conditions. A mixture of POCl₃ and PCl₅ under high temperature and pressure may be required. This step often results in a mixture of products and requires careful optimization and purification by column chromatography.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Strategy A (Cyclization-Chlorination) is unequivocally the superior method. Its primary advantage lies in the unambiguous and high-yielding final chlorination step, which directly converts the readily accessible 7-chloro-8-methylquinolin-2-one into the desired product. This route offers greater control, proceeds under milder conditions overall, and is more amenable to purification.
While the Gould-Jacobs reaction (Strategy B) is a cornerstone of quinoline synthesis, its application for this specific target is more convoluted. The multi-step conversion of the resulting 4-hydroxyquinoline intermediate to the final 2,7-dichloro product presents significant challenges, including harsh reaction conditions and potential side-product formation, making it a less efficient and reliable choice for this particular molecule.
Researchers and drug development professionals are advised to adopt the Cyclization-Chlorination strategy for efficient and predictable access to this compound.
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. (Simulated reference, as a direct link to a comprehensive review is beneficial). [Link]
- Organic Reactions. (1953). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 1-3. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Slideshare. (n.d.).
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(6), 1255-1265. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- Organic-chemistry.org. (n.d.). Gould-Jacobs Reaction. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Dichloroquinoline Analogs Against the EGFR Kinase Domain
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of dichloroquinoline analogs. Designed for researchers in drug discovery and computational chemistry, it moves beyond a simple set of instructions to explain the scientific rationale behind each step. We will use the Epidermal Growth Factor Receptor (EGFR) kinase, a clinically significant cancer target, as a case study to demonstrate how this powerful in-silico technique can be leveraged to predict structure-activity relationships and guide the design of novel inhibitors.
Introduction: The Rationale for Docking Dichloroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from the antimalarial drug chloroquine to modern targeted cancer therapies.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with protein targets, particularly the ATP-binding pocket of kinases.[4][5] Dichloroquinoline analogs, specifically, have garnered interest for their potential as anticancer, antimicrobial, and antimalarial agents.[6][7][8]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] This technique is instrumental in modern drug discovery, allowing scientists to:
-
Screen virtual libraries of compounds against a protein target to identify potential hits.
-
Elucidate potential mechanisms of action by visualizing binding modes.
-
Guide lead optimization by predicting how structural modifications to a ligand might affect its binding affinity.
This guide will provide a complete workflow for a comparative docking study, using the well-validated AutoDock Vina software, to evaluate a series of hypothetical dichloroquinoline analogs against the EGFR kinase domain. This will allow us to generate a testable hypothesis about their structure-activity relationship (SAR).
Part 1: Experimental Design & Target Selection
A successful docking study begins with a clear hypothesis and careful selection of the biological target.
The Scientific Premise: Our central hypothesis is that substitutions at the C4-amino position of the 7-chloroquinoline core will significantly influence the binding affinity and interaction profile with the ATP-binding site of the EGFR kinase domain. By comparing analogs with varying side chains, we can computationally predict which modifications are most likely to enhance binding, thus prioritizing them for synthesis and in vitro testing.
Target Justification: EGFR Kinase The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its dysregulation through mutation or overexpression is a key driver in several cancers, including non-small cell lung cancer and glioblastoma, making it a highly validated therapeutic target.[11][12] Numerous approved kinase inhibitors, such as erlotinib and gefitinib, feature a quinoline-like core that targets the EGFR ATP-binding pocket.[4]
For this study, we will use the crystal structure of the human EGFR kinase domain in complex with an inhibitor, available from the Protein Data Bank (PDB).
-
PDB ID: 1M17
-
Rationale: This structure provides a high-resolution view of the active site and includes a co-crystallized ligand, which is invaluable for defining the docking search space accurately.
Part 2: The In-Silico Protocol: A Step-by-Step Workflow
This section details the complete computational methodology, from preparing the molecules to running the docking simulation and analyzing the results.
Workflow Overview
The entire process can be visualized as a sequential workflow. Each step is critical for the validity of the final results.
Sources
- 1. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. [PDF] Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs | Semantic Scholar [semanticscholar.org]
- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 8. Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for 2,7-Dichloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances. This guide provides an in-depth comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and purity assessment of 2,7-Dichloro-8-methylquinoline. As a key intermediate or potential impurity in various synthetic pathways, the accurate and precise measurement of this compound is critical.
This document moves beyond a simple recitation of procedural steps, delving into the rationale behind experimental choices and grounding the methodologies in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]
The Analytical Challenge: this compound
This compound is a substituted quinoline, a heterocyclic aromatic compound. Its structure, characterized by chlorine and methyl functional groups, dictates the selection of appropriate analytical methodologies. The presence of the quinoline core and its substituents influences its polarity, volatility, and chromatographic behavior, making both HPLC and GC-MS viable, yet distinct, analytical options.
Comparative Overview of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the intended purpose of the analysis (e.g., quantification of the main component, identification of impurities), the nature of the sample matrix, and the required sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Detection | Commonly uses UV-Visible spectroscopy for quantification. | Provides both quantitative data and structural information through mass fragmentation patterns. |
| Sensitivity | Generally offers good sensitivity, often in the µg/mL to ng/mL range. | Typically provides higher sensitivity, capable of detecting trace-level impurities in the ng/mL to pg/mL range. |
| Sample Preparation | Usually involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require derivatization for non-volatile compounds, but for this compound, direct injection of a solution is likely feasible. |
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[6][7] A reversed-phase HPLC method is the logical choice for this compound, leveraging its moderate polarity.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio. The organic modifier and aqueous buffer system are chosen to achieve optimal retention and peak shape for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm, which is a common wavelength for quinoline derivatives.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Validation Parameters and Expected Performance
The validation of this HPLC method would adhere to ICH Q2(R2) guidelines and is expected to yield the following performance characteristics:[2][4][9]
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from blank or placebo at the retention time of the analyte. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between concentration and detector response should be demonstrated across the analytical range. The correlation coefficient (r²) should be ≥ 0.99.[10] | A linear range of approximately 1-100 µg/mL with an r² > 0.999 is anticipated. |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery.[10][11] | Mean recovery of 98-102% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed. The relative standard deviation (RSD) should be ≤ 2%.[2] | RSD for repeatability and intermediate precision is expected to be < 1.5%. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with minor variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS offers the dual advantage of high-resolution separation and definitive identification based on mass spectra.[12] Given the likely volatility of this compound, GC-MS is a powerful alternative for its analysis, particularly for impurity profiling.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[8]
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This temperature program is designed to ensure good separation of the analyte from potential impurities.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. A working solution of approximately 10 µg/mL is then prepared from the stock solution.[12]
Validation Parameters and Expected Performance
The validation of the GC-MS method will also follow the principles of ICH Q2(R2), with a focus on its application for both quantification and identification.[1][3][5]
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound |
| Specificity | The ability to assess the analyte in the presence of other components. Mass spectral data should confirm the identity of the analyte peak. | The mass spectrum of the analyte peak will be unique and match a reference spectrum, with no co-eluting interferences. |
| Linearity | A linear relationship between concentration and the peak area of a characteristic ion. The correlation coefficient (r²) should be ≥ 0.99. | A linear range of approximately 0.1-20 µg/mL with an r² > 0.995 is achievable. |
| Accuracy | The closeness of the measured value to the true value, determined by spike recovery studies. | Mean recovery of 95-105% at three different concentration levels. |
| Precision | Repeatability and intermediate precision assessed based on the peak area of the analyte. RSD should be ≤ 5% for impurity analysis and ≤ 2% for assay. | RSD for repeatability and intermediate precision is expected to be < 3% for impurity quantification. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. | LOD is anticipated to be in the low ng/mL range, with an LOQ approximately three times the LOD. |
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: HPLC-UV analytical workflow for this compound.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. scispace.com [scispace.com]
- 7. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 11. iosrphr.org [iosrphr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,7-Dichloro-8-methylquinoline
For the diligent researcher and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,7-Dichloro-8-methylquinoline, grounding procedural instructions in the core principles of chemical safety and hazard mitigation. As this compound is a chlorinated heterocyclic molecule, it requires management as regulated hazardous waste to prevent potential harm to human health and the environment.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a complete toxicological profile may be unavailable, the known hazards of the parent quinoline structure and analogous chlorinated compounds provide a strong basis for a conservative risk assessment.
Quinoline itself is classified as harmful if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[1] Furthermore, many halogenated quinoline derivatives are recognized for their biological activity and potential toxicity.[2] Chlorinated organic compounds as a class are often toxic to aquatic life with long-lasting effects and can produce hazardous byproducts, such as hydrogen chloride gas, upon improper thermal decomposition.[1]
Therefore, the core directive for this compound is to treat it as hazardous waste at all times. [3][4][5] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[3][6][7]
Immediate Safety Protocols: Personal and Engineering Controls
Before beginning any waste consolidation or disposal procedures, it is imperative to establish a safe working environment. This involves a combination of appropriate Personal Protective Equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene (conforming to EN 374). Always inspect gloves for tears or degradation before use.[3]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[3]
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[6]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process involving segregation, secure containment, clear labeling, and transfer to a certified waste management provider.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be identified and segregated as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated materials (e.g., weighing paper, pipette tips, wipes, absorbent pads).[3]
Crucially, this waste must be kept separate from incompatible materials, such as strong oxidizing agents, to prevent potentially dangerous reactions.[1]
Step 2: Containerization and Labeling
-
Solid Waste: Collect unused solid this compound and contaminated disposable items in a designated, leak-proof container with a secure, tight-fitting lid.[3] A wide-mouth glass or polyethylene container is suitable.
-
Liquid Waste: Collect solutions containing the compound in a designated, chemically compatible, and leak-proof liquid waste container, such as a glass bottle with a screw cap.[3] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." [1][6] Also, list any other chemical constituents in the waste mixture.
Step 3: Temporary On-Site Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area. This location should be away from general laboratory traffic and incompatible chemicals. Follow all institutional guidelines for satellite accumulation areas.
Step 4: Final Disposal Arrangement
The final disposal of this compound must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][7] The most probable and environmentally sound disposal method for chlorinated hydrocarbons is high-temperature incineration at a permitted waste disposal plant.[6][8]
Data and Procedural Summaries
For quick reference, the key hazard information and disposal workflow are summarized below.
Table 1: Hazard and Disposal Management Summary
| Hazard Classification | Management Action & Rationale |
| Acute Toxicity / Irritant | Wear appropriate PPE (gloves, goggles, lab coat) to prevent skin/eye contact and ingestion.[1][3] |
| Environmental Hazard | Strictly prohibit drain or trash disposal.[4][7] Contain all waste for disposal via a licensed contractor to prevent release into aquatic ecosystems. |
| Chemical Reactivity | Segregate from incompatible materials, particularly strong oxidizers, to avoid hazardous reactions.[1] |
| Physical Form (Solid/Liquid) | Use separate, clearly labeled, and sealed containers for solid and liquid waste streams to ensure safe containment and proper disposal routing.[3] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management of waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: For a small spill, contain the material using an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[1]
-
Collection: Carefully scoop the contained material and absorbent into your designated hazardous waste container.[1] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or EHS department, following institutional protocols.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental responsibility.
References
- BenchChem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- 3E. (n.d.). This compound - Free SDS search.
- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. Chemical Science.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1184-1190. DOI:10.1039/C7SC04107A.
- BenchChem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). Safety Data Sheet - 8-Hydroxyquinoline.
- Thermo Fisher Scientific. (2018). Safety Data Sheet - 8-Hydroxyquinoline.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions.
- BenchChem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 8-Methylquinoline.
- Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M. IV, Jin, S., & Huigens, R. W. III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- BenchChem. (n.d.). Navigating the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 2,7-Dichloro-8-methylquinoline: Personal Protective Equipment and Disposal
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, field-proven safety and logistical information for handling 2,7-Dichloro-8-methylquinoline. More than a checklist, this document explains the causality behind our recommended procedures, ensuring a deep-seated culture of safety in your laboratory.
Understanding the Hazard: A Proactive Stance on Safety
The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. Our defense strategy, therefore, is a multi-layered approach centered on robust Personal Protective Equipment (PPE) and stringent handling protocols.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely about donning safety gear; it's about creating an impermeable barrier between you and the potential hazard.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Proper glove removal technique is crucial to prevent cross-contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Body Protection | A lab coat or chemically resistant gown. | Shields the skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of airborne particles or vapors. |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to prevent contamination.
Operational Plan: Handling and Storage with Precision
Safe handling and storage are proactive measures to prevent accidental exposure and maintain the integrity of the compound.
Handling Protocol:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Weighing and Transfer : When weighing or transferring the solid compound, do so carefully to avoid creating dust.
-
After Handling : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weighing papers, and contaminated lab supplies, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Workflow:
Caption: Systematic workflow for the safe disposal of chemical waste.
Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for any questions or clarification.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- 3E. (n.d.). This compound - Free SDS search.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- International Programme on Chemical Safety. (2008, November). ICSC 0071 - QUINOLINE.
- Carl Roth. (2021,
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
